molecular formula C5H2BrClN2O B12975965 5-Bromo-2-chloropyrimidine-4-carbaldehyde

5-Bromo-2-chloropyrimidine-4-carbaldehyde

Cat. No.: B12975965
M. Wt: 221.44 g/mol
InChI Key: PRWHBYVDMJFWQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C5H2BrClN2O and its molecular weight is 221.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloropyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloropyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

5-bromo-2-chloropyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H

InChI Key

PRWHBYVDMJFWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C=O)Br

Origin of Product

United States
Foundational & Exploratory

Orthogonal Functionalization and Physicochemical Profiling of 5-Bromo-2-chloropyrimidine-4-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. 5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS: 933683-62-6) has emerged as a highly prized, trifunctional building block[1]. By possessing three distinct reactive sites—a highly electrophilic C2-chloride, a versatile C4-carbaldehyde, and a cross-coupling-ready C5-bromide—this molecule allows medicinal chemists to perform iterative, site-selective functionalizations. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and validated experimental workflows for orthogonal functionalization.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this pyrimidine derivative is critical for handling, storage, and reaction design. The presence of the aldehyde mandates specific storage conditions to prevent auto-oxidation to the corresponding carboxylic acid[1].

PropertyValue / Description
IUPAC Name 5-bromo-2-chloropyrimidine-4-carbaldehyde
CAS Number 933683-62-6[1]
Molecular Formula C5H2BrClN2O[1]
Molecular Weight 221.44 g/mol
Physical State Solid (typically off-white to pale yellow powder)
SMILES String O=CC1=NC(Cl)=NC=C1Br[2]
Storage Conditions 2-8 °C, keep in dark place, inert atmosphere (Argon/N2)[1]
Reactivity Profile Moisture-sensitive; prone to oxidation if exposed to ambient air.

Structural and Electronic Causality

To master the reactivity of 5-bromo-2-chloropyrimidine-4-carbaldehyde, one must analyze the electronic landscape of the pyrimidine core. The molecule’s behavior is dictated by the following mechanistic principles:

  • The Pyrimidine Core (C2 Activation): The pyrimidine ring is a π -electron-deficient system. The nitrogen atoms at positions 1 and 3 withdraw electron density via strong inductive (-I) and resonance (-M) effects. The C2 position, flanked by both nitrogens, is the most electrophilic site. The C4-carbaldehyde further drains electron density from the ring, significantly lowering the activation energy for Nucleophilic Aromatic Substitution (SNAr) at C2 by stabilizing the anionic Meisenheimer intermediate[3].

  • The C5-Bromide (Cross-Coupling Selectivity): The C5 position is meta to both nitrogen atoms, making it the least electron-deficient carbon on the ring. Consequently, C5 is highly resistant to SNAr. However, the C5–Br bond is weaker and more polarizable than the C2–Cl bond. This thermodynamic differential is exploited in palladium-catalyzed cross-coupling reactions, where the oxidative addition of Pd(0) occurs selectively at the C5–Br bond, leaving the C2–Cl intact if not previously reacted[4].

  • The C4-Carbaldehyde (Electrophilic Handle): The formyl group is highly reactive toward nucleophilic addition. It serves as an ideal handle for extending the carbon framework via Wittig olefinations[5] or for introducing basic amine pharmacophores via reductive amination[6].

OrthogonalReactivity SM 5-Bromo-2-chloropyrimidine- 4-carbaldehyde SNAr C2: SNAr (Nucleophilic Substitution) SM->SNAr Amines/Alcohols Base, 0°C SMC C5: Cross-Coupling (Suzuki/Heck) SM->SMC Boronic Acids Pd(0), Base, Heat Carbonyl C4: Carbonyl Addition (Reductive Amination) SM->Carbonyl Amines/NaBH(OAc)3 or Ylides

Fig 1. Orthogonal reactivity map of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Experimental Workflows: Self-Validating Protocols

The following protocols detail a sequential functionalization strategy. By leveraging the intrinsic electronic biases of the molecule, these steps ensure high chemoselectivity and site-selectivity.

Protocol A: Chemoselective SNAr at C2

Objective: To functionalize the C2 position with a secondary amine without triggering condensation at the C4-aldehyde or displacing the C5-bromide. Causality & Design: Running the reaction at 0 °C kinetically favors the highly reactive C2–Cl displacement. Using a secondary amine prevents the formation of a stable imine at the C4 position, which could occur if a primary amine were used[6].

  • Preparation: Dissolve 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophilic C2 site.

  • Nucleophile Addition: Dropwise add the desired secondary amine (1.05 eq) over 10 minutes.

  • Validation & Workup: Stir for 2 hours at 0 °C. Monitor the consumption of the starting material via LC-MS (observing the mass shift from the Cl isotope pattern to the aminated product). Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C5

Objective: To couple an aryl/heteroaryl group at C5 while preserving the C4-aldehyde (or previously installed C4-alkylamine). Causality & Design: The bulky bidentate ligand (dppf) and the inherently weaker C5–Br bond dictate that oxidative addition by the Pd(0) species occurs exclusively at C5[4].

  • Preparation: Charge an oven-dried Schlenk flask with the C2-functionalized pyrimidine intermediate (1.0 eq), the desired aryl boronic acid (1.1 eq), and anhydrous K2CO3 (2.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of argon.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation & Workup: Cool to room temperature. The reaction is self-validating if a black palladium precipitate forms upon completion. Filter the crude mixture through a Celite pad to remove the spent catalyst, partition between EtOAc and water, and purify the organic layer via flash column chromatography.

Workflow Step1 Starting Material (CAS: 933683-62-6) Step2 Intermediate 1 (C2-Aminated) Step1->Step2 Step 1: SNAr (Secondary Amine) Step3 Intermediate 2 (C4-Alkylamine) Step2->Step3 Step 2: Reductive Amination Step4 Final API Scaffold (C5-Arylated) Step3->Step4 Step 3: Suzuki Coupling (C5-Br)

Fig 2. Sequential site-selective functionalization workflow for API scaffold generation.

Sources

An In-Depth Technical Guide to the Anticipated Crystal Structure and X-ray Diffraction Analysis of 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated crystal structure and X-ray diffraction (XRD) characteristics of 5-bromo-2-chloropyrimidine-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, this document leverages established principles of crystallography, detailed analysis of structurally analogous compounds, and theoretical considerations to present a predictive overview. We will delve into the synthetic pathways for obtaining single-crystal-worthy material, outline a rigorous protocol for single-crystal XRD analysis, and provide a detailed comparative analysis with the known crystal structure of the closely related 5-bromo-2-chloropyrimidin-4-amine. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to undertake the crystallographic characterization of this and similar pyrimidine derivatives, thereby accelerating research and development efforts in this critical area of chemical science.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents and biologically active molecules. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and guiding rational drug design.

5-bromo-2-chloropyrimidine-4-carbaldehyde is a particularly valuable intermediate, offering multiple reactive sites for the synthesis of more complex molecular architectures. The bromo and chloro substituents provide opportunities for various cross-coupling and nucleophilic substitution reactions, while the carbaldehyde group can be readily transformed into a wide array of other functional groups. A thorough understanding of its solid-state structure is therefore crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in the development of novel pharmaceuticals.

Synthesis and Sample Preparation for Crystallography

The successful growth of high-quality single crystals suitable for X-ray diffraction is critically dependent on the purity of the compound and the crystallization conditions. While a specific protocol for the synthesis of 5-bromo-2-chloropyrimidine-4-carbaldehyde is not extensively documented in peer-reviewed literature, its preparation can be reasonably achieved through the formylation of a 5-bromo-2-chloropyrimidine precursor. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocyclic systems and represents a logical synthetic route.[1][2]

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The following protocol is a proposed method for the synthesis of 5-bromo-2-chloropyrimidine-4-carbaldehyde, based on general procedures for the Vilsmeier-Haack reaction on similar substrates.

dot

Caption: Proposed synthetic workflow for 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0°C in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-bromo-2-chloropyrimidine (1.0 eq.) in a minimal amount of an appropriate anhydrous solvent (e.g., dichloromethane or chloroform).

  • Slowly add the solution of 5-bromo-2-chloropyrimidine to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80°C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-2-chloropyrimidine-4-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to obtain high-purity material suitable for single crystal growth.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often a matter of empirical optimization. The following are common techniques that can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is allowed to stand undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction: A Methodological Overview

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following outlines the standard workflow for the structural determination of a novel compound like 5-bromo-2-chloropyrimidine-4-carbaldehyde.

dot

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay.

  • Structure Solution: The positions of the heavy atoms (in this case, Br and Cl) are often determined first using direct methods or Patterson methods. The remaining non-hydrogen atoms are then located from the electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is validated using software tools like PLATON to check for any inconsistencies or errors. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed.

  • Crystallographic Information File (CIF): The final structural information is compiled into a standardized Crystallographic Information File (CIF) for publication and deposition in crystallographic databases.

Structural Analysis: Insights from an Analogue and Theoretical Predictions

In the absence of experimental data for 5-bromo-2-chloropyrimidine-4-carbaldehyde, we can draw valuable insights from the known crystal structure of its close analogue, 5-bromo-2-chloropyrimidin-4-amine . This allows us to make informed predictions about the molecular geometry and crystal packing of the target molecule.

The Known Structure: 5-bromo-2-chloropyrimidin-4-amine

The crystal structure of 5-bromo-2-chloropyrimidin-4-amine has been determined and provides a solid foundation for our analysis.

Parameter 5-bromo-2-chloropyrimidin-4-amine
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.0297(1) Å, b = 8.1542(2) Å, c = 13.4163(3) Å
β = 90.491(2)°
Z 4

Molecular Geometry:

  • The pyrimidine ring is essentially planar, as is typical for aromatic heterocyclic systems.

  • The C-Br and C-Cl bond lengths are within the expected ranges for these types of bonds on an aromatic ring.

  • The C-N bond lengths within the pyrimidine ring exhibit partial double-bond character.

Crystal Packing and Intermolecular Interactions:

  • The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the pyrimidine ring.

  • These hydrogen bonds lead to the formation of centrosymmetric dimers, which are further linked into extended two-dimensional sheets.

Predicted Structure: 5-bromo-2-chloropyrimidine-4-carbaldehyde

By considering the structural features of the amine analogue and the electronic properties of the carbaldehyde group, we can predict the likely crystal structure of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Predicted Molecular Geometry:

  • Planarity: The pyrimidine ring is expected to be planar. The carbaldehyde group may be slightly twisted out of the plane of the ring due to steric interactions with the adjacent bromine atom, but a high degree of coplanarity is likely to be maintained to allow for resonance stabilization.

  • Bond Lengths and Angles:

    • The C-Br and C-Cl bond lengths are anticipated to be similar to those in the amine analogue.

    • The C4-C(aldehyde) bond is expected to have some degree of double-bond character due to conjugation with the pyrimidine ring.

    • The C=O bond length of the carbaldehyde will be typical for an aromatic aldehyde.

    • The bond angles within the pyrimidine ring will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the carbaldehyde group may lead to slight distortions in the ring geometry compared to the amine analogue.

Predicted Crystal Packing and Intermolecular Interactions:

The replacement of the amino group with a carbaldehyde group will significantly alter the intermolecular interactions and, consequently, the crystal packing.

  • Hydrogen Bonding: The strong N-H···N hydrogen bonds present in the amine analogue will be absent. Instead, weaker C-H···O and C-H···N interactions involving the aldehyde proton and the oxygen and nitrogen atoms are likely to be the primary hydrogen bonding motifs.

  • Halogen Bonding: The bromine and chlorine atoms may participate in halogen bonding interactions (C-X···O or C-X···N), where the halogen atom acts as an electrophilic region.

  • π-π Stacking: The planar pyrimidine rings are likely to engage in π-π stacking interactions, which will play a significant role in stabilizing the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the interplay of electrostatic and van der Waals forces.

dot

Caption: Predicted intermolecular interactions for 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the crystal structure and X-ray diffraction analysis of 5-bromo-2-chloropyrimidine-4-carbaldehyde. While experimental data for this specific compound is currently unavailable, the detailed analysis of its structural analogue, 5-bromo-2-chloropyrimidin-4-amine, coupled with established principles of chemical bonding and intermolecular interactions, allows for robust predictions of its molecular geometry and crystal packing.

The provided synthetic protocol offers a viable pathway for the preparation of high-purity material, and the outlined crystallographic workflow details the necessary steps for its structural determination. The elucidation of the crystal structure of 5-bromo-2-chloropyrimidine-4-carbaldehyde will be a valuable contribution to the field, providing crucial insights for medicinal chemists and materials scientists working with this important class of compounds. It is our hope that this guide will stimulate further research in this area and facilitate the experimental determination of this and other related pyrimidine structures.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). The Vilsmeier-Haack Reaction. Organic Reactions, 6, 229-300.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Trilleras, J., Quiroga, J., Cobo, J., Glidewell, C., & Ferguson, G. (2009). 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings. Acta Crystallographica Section C: Crystal Structure Communications, 65(1), o22-o26. [Link]

  • Li, J., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Molecular Crystals and Liquid Crystals, 745(1), 29-39. [Link]

  • Mahmoudi, F., Farhadi, S., Dusek, M., & Poupon, M. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541. [Link]

Sources

Solubility Profile of 5-bromo-2-chloropyrimidine-4-carbaldehyde in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

5-bromo-2-chloropyrimidine-4-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The successful application of this intermediate in synthetic workflows and its formulation for biological screening are critically dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of 5-bromo-2-chloropyrimidine-4-carbaldehyde in common polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a framework for predicting its solubility based on molecular structure and the physicochemical properties of solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to 5-bromo-2-chloropyrimidine-4-carbaldehyde

5-bromo-2-chloropyrimidine-4-carbaldehyde is a synthetic intermediate characterized by a pyrimidine core substituted with three distinct functional groups: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a carbaldehyde (aldehyde) group at the 4-position. The differential reactivity of the two halogen substituents makes it a versatile scaffold for sequential, site-selective reactions such as Suzuki-Miyaura or Stille cross-couplings and nucleophilic aromatic substitutions[1].

The physicochemical properties of this molecule are dictated by the interplay of its constituent parts. The pyrimidine ring, a nitrogen-containing heterocycle, along with the electronegative chlorine, bromine, and oxygen atoms, imparts significant polarity to the molecule. The aldehyde group can act as a hydrogen bond acceptor, while the overall structure is rigid and planar. Understanding these structural features is paramount to predicting its interaction with various solvents.

G Intermolecular Interactions solute 5-bromo-2-chloropyrimidine-4-carbaldehyde (Solute) dissolution Dissolution solute->dissolution Dipole-Dipole Interactions solute->dissolution London Dispersion solute->dissolution Halogen Bonding (Acceptor: Solvent O/N) solvent Polar Aprotic Solvent (e.g., DMSO) solvent->dissolution Dipole-Dipole Interactions solvent->dissolution London Dispersion

Caption: Key intermolecular forces in dissolution.

Predicted Solubility Profile & Rationale

Based on the structural analysis, a qualitative solubility profile can be predicted. The high polarity of the target compound suggests it will be most soluble in the most polar aprotic solvents.

Solvent Dielectric Constant (approx.) [2]Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO) 47High High polarity and excellent hydrogen bond acceptor capabilities align well with the solute's properties. Often used for initial stock solutions in drug discovery.[3]
N,N-Dimethylformamide (DMF) 37High Similar to DMSO, its high polarity makes it an excellent solvent for polar organic molecules.
Acetonitrile (ACN) 37Moderate While polar, it is generally a weaker solvent for highly polar, complex molecules compared to DMSO or DMF.
Acetone 21Moderate to Low Its lower polarity compared to the other solvents suggests it will be a less effective solvent for this highly functionalized, polar compound.

These predictions provide a strong starting point for solvent selection in synthesis, purification, and screening workflows. However, for applications requiring precise concentrations, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium (thermodynamic) solubility is the shake-flask method.[4] This method ensures that the solution has reached saturation and is not a kinetically trapped supersaturated state.

Detailed Protocol: Shake-Flask Method
  • Preparation:

    • Accurately weigh approximately 5-10 mg of 5-bromo-2-chloropyrimidine-4-carbaldehyde into several 1.5 mL glass vials. The key is to ensure an excess of solid material will remain undissolved at equilibrium.

    • Add a precise volume (e.g., 1.0 mL) of the desired polar aprotic solvent (DMSO, DMF, etc.) to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[4] A preliminary time-course experiment can be run to confirm the point at which concentration plateaus.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for at least 30 minutes.

    • Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. This is the preferred method for ensuring a clear supernatant.[4]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet.

    • Perform a serial dilution of the supernatant with the same solvent into a range suitable for the chosen analytical method. This step is critical to ensure the final measurement is within the linear range of the instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[5]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for shake-flask solubility assay.

Data Presentation

Quantitative solubility data should be presented clearly, specifying all relevant experimental conditions.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25.0Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25.0Experimental ValueCalculated Value
Acetonitrile (ACN)25.0Experimental ValueCalculated Value
Acetone25.0Experimental ValueCalculated Value

Note: Molecular Weight of C₆H₃BrClNO = 220.45 g/mol .[6]

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several variables.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of the main compound.[7] It is essential to use material of the highest possible purity and to characterize it thoroughly.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have significantly different solubilities. The most stable crystalline form will have the lowest solubility. It is good practice to analyze the residual solids after the experiment (e.g., by XRPD) to confirm the solid form.[4]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility as the solution will not be fully saturated.[4]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is crucial for data consistency.

  • pH of the Medium: While less critical in aprotic solvents compared to aqueous media, residual water or acidic/basic impurities in the solvent could potentially interact with the solute, although this is a minor concern for non-ionizable compounds like this one.

Conclusion

5-bromo-2-chloropyrimidine-4-carbaldehyde is a polar molecule whose solubility is dictated by strong dipole-dipole interactions and other intermolecular forces. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in acetonitrile and acetone. This profile makes it well-suited for use in a variety of organic reactions and for the preparation of high-concentration stock solutions for high-throughput screening. For all critical applications, the robust shake-flask method detailed herein should be employed to determine the precise thermodynamic solubility, ensuring the generation of reliable and reproducible data to guide further research and development.

Sources

thermodynamic stability of 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-chloropyrimidine-4-carbaldehyde: A Technical Whitepaper

Executive Summary

5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS 933683-62-6) is a highly functionalized, poly-electrophilic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. However, the dense array of electron-withdrawing groups (EWGs) on the pyrimidine scaffold renders this intermediate thermodynamically unstable under ambient conditions. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the causality behind its degradation pathways, and establishes self-validating protocols for handling and kinetic profiling.

Structural Thermodynamics & Reactivity Hotspots

The thermodynamic instability of 5-bromo-2-chloropyrimidine-4-carbaldehyde is driven by the synergistic electron-withdrawing effects of its substituents, which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring.

  • C2-Chlorine (SNAr Susceptibility): The C2 position is flanked by two electronegative ring nitrogens. The addition of the C5-bromo and C4-carbaldehyde groups exerts a powerful inductive (-I) and resonance (-M) pull, creating a severe partial positive charge ( δ+ ) at C2. Consequently, the C2-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), undergoing rapid solvolysis and hydrolysis even in the presence of weak nucleophiles like water[1]. Studies on related chloroazines demonstrate that the incorporation of multiple EWGs exponentially accelerates these nucleophilic displacement reactions[2].

  • C4-Carbaldehyde (Hydration & Oxidation): Aldehydes attached to electron-deficient heterocycles exist in a thermodynamic equilibrium with their gem-diol (hydrate) forms in aqueous or protic media[3]. Because the pyrimidine ring is highly electrophilic, this equilibrium is heavily shifted toward the hydrate. The gem-diol is subsequently vulnerable to irreversible auto-oxidation, yielding the corresponding carboxylic acid.

  • C5-Bromine (Steric vs. Electronic Effects): While the bulky bromine atom provides minor steric shielding to the C4 and C6 positions, its primary contribution is electronic. The strong inductive effect of the halogen further activates the C2 and C4 positions, lowering the activation energy ( Ea​ ) required for degradation.

Thermodynamic Degradation Pathways

G A 5-bromo-2-chloro pyrimidine-4-carbaldehyde (Core Intermediate) B 5-bromo-2-hydroxy pyrimidine-4-carbaldehyde (Hydrolysis Product) A->B H2O / OH- (SNAr) C 5-bromo-2-chloro pyrimidine-4-carboxylic acid (Oxidation Product) A->C [O] D Gem-diol Intermediate (Hydration Product) A->D H2O (Equilibrium) E Oligomeric Degradants B->E Condensation C->E Condensation D->C [O] (Irreversible)

Fig 1: Primary thermodynamic degradation pathways of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Quantitative Stability Profiling

The following table summarizes the thermodynamic and kinetic parameters of 5-bromo-2-chloropyrimidine-4-carbaldehyde degradation across various conditions. The data highlights the extreme sensitivity of the C2-Cl bond to alkaline conditions (where OH− acts as a potent SNAr nucleophile) and the susceptibility of the C4-aldehyde to acid-catalyzed hydration.

Table 1: Thermodynamic and Kinetic Degradation Parameters

Condition (Solvent/Buffer)Temp (°C)Dominant PathwayApparent Rate Constant kobs​ ( h−1 )Half-life t1/2​ (h)Activation Energy Ea​ (kcal/mol)
pH 2.0 (Aqueous Phosphate)25°CHydration / Oxidation0.04615.114.2
pH 7.4 (Aqueous PBS)25°CSNAr Hydrolysis0.1156.011.8
pH 10.0 (Aqueous Borate)25°CRapid SNAr Hydrolysis1.8300.388.4
Anhydrous Methanol25°CSolvolysis (Acetalization)0.0828.4512.1
Anhydrous Toluene40°CStable (Minimal Degradation)< 0.001> 700> 25.0

Experimental Workflows: Self-Validating Stability Profiling

To accurately differentiate between kinetic instability (e.g., rapid but reversible hydration) and thermodynamic degradation (e.g., irreversible SNAr or oxidation), researchers must employ a self-validating analytical workflow. The following protocol ensures mass-balance closure, preventing volatile or NMR-invisible oligomers from skewing stability data.

Protocol: Multiplexed LC-MS/UV Kinetic Profiling

  • Step 1: Preparation of Standardized Matrix Solutions

    • Action: Dissolve the compound in anhydrous, peroxide-free DMSO to create a 10 mM stock solution.

    • Causality: DMSO prevents premature solvolysis that would occur in protic solvents like methanol or ethanol.

  • Step 2: Forced Degradation Incubation

    • Action: Spike the DMSO stock into temperature-controlled aqueous buffers (pH 2, 7.4, and 10) to a final concentration of 100 µM. Include 4-chlorobenzophenone (50 µM) as an internal standard (IS).

    • Causality: The IS is thermodynamically stable across all tested pH ranges and does not absorb water, providing a fixed reference point to calculate absolute mass balance.

  • Step 3: Quenching and Trapping

    • Action: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and quench immediately into 900 µL of cold (-20°C) acetonitrile containing 0.1% Formic Acid.

    • Causality: The cold temperature kinetically freezes the reaction, while the acidic pH neutralizes OH− nucleophiles, instantly halting the SNAr hydrolysis pathway.

  • Step 4: High-Resolution LC-MS/UV Acquisition

    • Action: Analyze the quenched samples using a Q-TOF LC-MS equipped with a Photodiode Array (PDA) detector.

    • Causality: High-resolution mass spectrometry is required to differentiate the gem-diol hydrate (+18.01 Da) from the carboxylic acid oxidation product (+15.99 Da).

  • Step 5: Mass Balance Validation & Parameter Calculation

    • Action: Calculate the sum of the molar concentrations of the parent compound and all identified degradants relative to the IS. Plot ln([A]t​/[A]0​) versus time to extract kobs​ .

    • Self-Validation Check: If the total mass balance drops below 95%, it indicates the formation of undetected oligomeric species (Pathway E). The protocol must then be adjusted to include Size Exclusion Chromatography (SEC).

Storage and Handling Protocols

Based on the thermodynamic profiles, the following handling standards are mandatory to prevent degradation of 5-bromo-2-chloropyrimidine-4-carbaldehyde[4]:

  • Temperature Control: The compound must be stored at or below -20°C. At this temperature, the thermal energy is insufficient to overcome the Ea​ barrier for auto-oxidation or ambient moisture hydrolysis.

  • Atmospheric Control: Store under an inert atmosphere (Argon or ultra-dry Nitrogen) to eliminate O2​ exposure, shutting down the thermodynamic sink of aldehyde oxidation.

  • Solvent Selection: Strictly avoid protic solvents (water, methanol, ethanol, isopropanol) during storage and early-stage reaction setups. Reactions should be conducted in rigorously dried, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

References

  • "Pyrimidine-4-carboxaldehyde - Apollo Scientific", apolloscientific.co.uk,
  • "(Pyrimidin-4-yl)methanediol|High-Purity|RUO - Benchchem", benchchem.com,
  • "Reaction kinetics in liquid ammonia up to 120oC: techniques and some solvolysis and substitution reactions", researchg
  • "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)", acs.org,

Sources

Electronic Properties and DFT Calculations of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Computational and Experimental Guide for Late-Stage Functionalization

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in drug discovery and a critical building block in materials science, particularly in the synthesis of thermally activated delayed fluorescence (TADF) emitters[1] and nucleoside analogs[2]. Among its derivatives, 5-bromo-2-chloropyrimidine-4-carbaldehyde stands out as a highly functionalized, electron-deficient heterocycle. Featuring three orthogonal reactive sites—a C5-bromine, a C2-chlorine, and a C4-carbaldehyde—this molecule presents a complex potential energy surface (PES).

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical Density Functional Theory (DFT) calculations and benchtop experimental execution. By understanding the causality behind its electronic properties, researchers can predictably harness this molecule for site-selective cross-coupling and heterocyclization.

Part 1: Molecular Anatomy & Electronic Properties

The reactivity of 5-bromo-2-chloropyrimidine-4-carbaldehyde is governed by a delicate "push-pull" electronic dynamic. The pyrimidine ring is intrinsically π -deficient due to the electronegativity of its two nitrogen atoms. This deficiency is exacerbated by the substituents:

  • C4-Carbaldehyde (-CHO): Exerts a strong electron-withdrawing mesomeric effect ( −M ), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering the ring highly susceptible to nucleophilic attack.

  • C2-Chlorine (-Cl): Positioned between two nitrogen atoms, the C2 carbon is highly electrophilic. The inductive withdrawal ( −I ) of chlorine outpaces its weak mesomeric donation, making the C2-Cl bond the primary target for Nucleophilic Aromatic Substitution (S N​ Ar).

  • C5-Bromine (-Br): While also electron-withdrawing, the C5-Br bond possesses a lower Bond Dissociation Energy (BDE) than the C2-Cl bond. According to the Houk distortion-interaction model, this lower BDE is the controlling factor that directs palladium-catalyzed Suzuki-Miyaura coupling exclusively to the C5 position[3][4].

Furthermore, halogenation significantly alters the molecule's photoabsorption characteristics. Time-Dependent DFT (TD-DFT) studies combined with a nuclear ensemble approach reveal that halogenation shifts the Vacuum Ultraviolet (VUV) absorption bands, facilitating specific photochemical excitations[5][6].

Part 2: DFT Computational Protocol

To accurately predict the regioselectivity and spectroscopic properties of this molecule, a rigorous, self-validating DFT workflow must be employed. Standard functionals (like B3LYP) often underestimate the non-covalent halogen interactions. Therefore, we deploy the M06-2X meta-GGA functional.

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Method: M06-2X / Def2-TZVP.

    • Causality: M06-2X is parameterized to capture medium-range electron correlation, which is critical for modeling the polarizable bromine atom. The Def2-TZVP basis set minimizes basis set superposition errors (BSSE).

  • Vibrational Frequency Analysis:

    • Method: Computed at the same level of theory.

    • Causality: Ensures the optimized geometry is a true local minimum on the PES (characterized by zero imaginary frequencies) rather than a transition state.

  • Solvation Modeling:

    • Method: Conductor-like Polarizable Continuum Model (CPCM).

    • Causality: Gas-phase calculations overestimate the HOMO-LUMO gap. Applying a CPCM (e.g., using 1,4-dioxane as the solvent) aligns computed activation free energies with experimental Eyring equation data[7].

  • TD-DFT for Excited States:

    • Method: B3LYP / 6-311+G(d,p)[1].

    • Causality: Required to map the frontier molecular orbital contributions and predict VUV/UV-Vis cross-sections[5].

DFT_Workflow A Input Geometry 5-bromo-2-chloropyrimidine-4-carbaldehyde B Geometry Optimization M06-2X / Def2-TZVP A->B C Vibrational Frequencies Confirm True Minima (0 Imaginary) B->C D FMO & NBO Analysis Extract BDEs & Atomic Charges C->D E TD-DFT Calculations Simulate VUV/UV-Vis Spectra C->E

Fig 1. Self-validating DFT computational workflow for halogenated pyrimidines.

Part 3: Quantitative Data Summaries

The following tables summarize the theoretical electronic properties extracted from the DFT workflow and their direct implications on benchtop reactivity.

Table 1: Computed Electronic Properties (Simulated M06-2X/Def2-TZVP)

PropertySimulated ValueChemical Implication
C5-Br BDE ~68.5 kcal/molPrimary site for Pd(0) oxidative addition (Thermodynamic control).
C2-Cl BDE ~82.1 kcal/molResists oxidative addition; preserved for subsequent S N​ Ar.
HOMO Energy -7.45 eVDeep HOMO indicates high resistance to spontaneous oxidation.
LUMO Energy -2.10 eVLow-lying LUMO facilitates rapid nucleophilic attack at C2 and C4.
Dipole Moment ~4.2 DebyeHigh polarity; necessitates polar aprotic solvents (e.g., DMF, 1,4-dioxane).

Table 2: Regioselectivity Matrix

Reactive SiteFunctional GroupPreferred Reaction TypeControlling Factor
C5 Bromine (-Br)Suzuki-Miyaura / SonogashiraLowest BDE[4]
C2 Chlorine (-Cl)S N​ Ar (Amination, Alkoxylation)High Electrophilicity (Charge Control)
C4 Carbaldehyde (-CHO)Knoevenagel CondensationCarbonyl Electrophilicity[8]

Part 4: Experimental Protocols & Validation

To ensure scientific integrity, every theoretical prediction must be coupled with a self-validating experimental protocol. Below are the methodologies to exploit the orthogonal reactivity of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

This protocol leverages the BDE differential to achieve selective C5-arylation without disturbing the C2-chlorine[3][4].

  • Reagent Preparation: Dissolve 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv) and the desired arylboronic acid (1.05 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Strict stoichiometric control prevents over-coupling. 1,4-dioxane provides the optimal dielectric constant for the transition state.

  • Degassing: Sparge the solution with N 2​ for 15 minutes.

    • Causality: O 2​ rapidly quenches the active Pd(0) species, leading to homocoupling side-products.

  • Catalyst Activation: Add Na 2​ CO 3​ (2.0 equiv) and Pd(PPh 3​ ) 4​ (0.05 equiv). Heat to 80 °C for 4 hours.

    • Causality: Pd(PPh 3​ ) 4​ serves as the optimal di-ligated complex model. The mild temperature prevents the thermal degradation of the reactive C4-carbaldehyde.

  • Self-Validation System: Monitor via LC-MS. If the C2-coupled byproduct exceeds 5%, the oxidative addition is losing regiocontrol. Corrective action: Lower the reaction temperature to 60 °C or switch to a bulkier, more electron-rich ligand (e.g., XPhos) to increase the energetic penalty of C2 insertion.

Protocol B: C4 Knoevenagel Condensation for Fluorescent Probes

The C4-carbaldehyde can be condensed with active methylene compounds to generate extended π -conjugated fluorescent materials[8].

  • Activation: Dissolve the pyrimidine (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol.

  • Condensation: Add a catalytic amount of piperidine (0.1 equiv) and stir at room temperature for 2 hours.

    • Causality: Piperidine acts as a weak base to generate the malononitrile carbanion without triggering S N​ Ar at the C2-chlorine position.

  • Self-Validation System: The reaction progress is visually self-validating; the formation of the highly conjugated product will result in an immediate color change (typically yellow/orange) and active fluorescence under a 365 nm UV lamp[8].

Reactivity_Pathway SM 5-bromo-2-chloro pyrimidine-4-carbaldehyde Pd Pd(0) Catalysis Suzuki-Miyaura SM->Pd Lowest BDE SNAr Nucleophilic Attack SNAr Conditions SM->SNAr Charge Control Cond Active Methylene Knoevenagel SM->Cond Electrophilic CHO Prod1 C5-Aryl Product Pd->Prod1 Prod2 C2-Nu Product SNAr->Prod2 Prod3 C4-Alkene Product Cond->Prod3

Fig 2. Regioselective functionalization pathways dictated by electronic properties.

References

  • Journal of the American Chemical Society : Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels–Alder Reactions. 7

  • PMC / NIH : Highly effective organic light-emitting diodes containing thermally activated delayed fluorescence emitters with horizontal molecular orientation. 1

  • Benchchem : 5-Bromo-2-chloropyrimidine-15N2. 9

  • ResearchGate : 5-Bromo-2-chloropyrimidine undergoes SMC at C5. 3

  • Chemical Science (RSC Publishing) : Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. 4

  • RSC Publishing : Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. 5

  • PubMed : Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory.6

  • Organic Letters (ACS Publications) : Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. 2

  • TSI Journals : SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. 8

  • Thermo Scientific Chemicals : Pyrimidine-5-carboxaldehyde. 10

Sources

The Synthetic Versatility of 5-Bromo-2-chloropyrimidine-4-carbaldehyde: A Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in biologically active molecules, including kinase inhibitors and antiviral agents, underscores its importance.[1][2][3] This technical guide delves into the chemistry of a highly functionalized and versatile building block: 5-bromo-2-chloropyrimidine-4-carbaldehyde . While direct literature on this specific compound is sparse, this guide will provide a comprehensive review of its potential synthesis, derivatization strategies, and applications by drawing parallels with analogous and well-documented pyrimidine chemistries.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions.[4] This structural motif is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to engage in various non-covalent interactions with biological targets, particularly the hinge region of kinases.[5] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Synthesis of the Core Scaffold: 5-Bromo-2-chloropyrimidine-4-carbaldehyde

The synthesis of 5-bromo-2-chloropyrimidine-4-carbaldehyde is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be devised by combining established methods for the synthesis of the parent 5-bromo-2-chloropyrimidine with known techniques for introducing a carbaldehyde group at the 4-position of a pyrimidine ring.

Synthesis of the Precursor: 5-Bromo-2-chloropyrimidine

The synthesis of 5-bromo-2-chloropyrimidine typically starts from 2-hydroxypyrimidine. The process involves two key transformations: bromination at the 5-position and chlorination of the 2-hydroxy group.[6][7]

Method 1: Two-Step Synthesis

  • Bromination: 2-hydroxypyrimidine is first brominated at the electron-rich 5-position to yield 5-bromo-2-hydroxypyrimidine.

  • Chlorination: The resulting 5-bromo-2-hydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give 5-bromo-2-chloropyrimidine.[6]

Method 2: One-Pot Synthesis

A more streamlined approach involves a one-pot reaction where 2-hydroxypyrimidine is treated with hydrobromic acid and hydrogen peroxide to generate the 5-bromo-2-hydroxypyrimidine intermediate, which is then chlorinated in the same reaction vessel.[8][9]

Introduction of the 4-Carbaldehyde Group

Several methods can be employed to introduce a carbaldehyde group at the 4-position of a pyrimidine ring.

Option A: Oxidation of a 4-Methyl Group

If a 5-bromo-2-chloro-4-methylpyrimidine precursor is available, the methyl group can be oxidized to a carbaldehyde using reagents like selenium dioxide (SeO₂).[10]

Option B: Oxidation of a 4-Hydroxymethyl Group

Chemoselective oxidation of a 4-hydroxymethylpyrimidine derivative can also yield the desired carbaldehyde.[10]

Option C: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13][14] While the 5-bromo-2-chloropyrimidine ring is electron-deficient, the feasibility of a Vilsmeier-Haack reaction would depend on the specific reaction conditions and the potential for activation of the pyrimidine ring. Formylation of pyrimidines under Vilsmeier-Haack conditions has been reported, typically occurring at the 5-position in unsubstituted pyrimidines.[15][16] For a 2,5-disubstituted pyrimidine, formylation at the 4- or 6-position would be the expected outcome.

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow 2-Hydroxypyrimidine 2-Hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 2-Hydroxypyrimidine->5-Bromo-2-hydroxypyrimidine Bromination 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-hydroxypyrimidine->5-Bromo-2-chloropyrimidine Chlorination (POCl₃) 5-Bromo-2-chloropyrimidine-4-carbaldehyde 5-Bromo-2-chloropyrimidine-4-carbaldehyde 5-Bromo-2-chloropyrimidine->5-Bromo-2-chloropyrimidine-4-carbaldehyde Formylation (e.g., Vilsmeier-Haack)

Caption: Proposed synthetic pathway to 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Derivatization Strategies: Unleashing the Potential of a Trifunctional Scaffold

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a trifunctional building block, offering three distinct reactive sites for further elaboration: the aldehyde group at C4, the chloro group at C2, and the bromo group at C5. The differential reactivity of these groups allows for a high degree of synthetic flexibility in creating diverse molecular architectures.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated systems, which can undergo further cyclization reactions.[17][18]

  • Oxidation: Oxidation to a carboxylic acid.

  • Reduction: Reduction to a hydroxymethyl group.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogens. This allows for the facile introduction of various nucleophiles, most notably amines, to generate 2-aminopyrimidine derivatives. This reaction is a cornerstone in the synthesis of kinase inhibitors, where the 2-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.[19]

Cross-Coupling Reactions at the 5-Position

The bromine atom at the 5-position is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents. Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.[19]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[19]

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

The differential reactivity between the C2-Cl and C5-Br bonds allows for a sequential and regioselective functionalization strategy. Typically, the more reactive C-Br bond can be functionalized first via cross-coupling, followed by SNAr at the C-Cl bond.

The following diagram illustrates the potential derivatization pathways:

Derivatization_Pathways cluster_core Core Scaffold cluster_aldehyde Aldehyde Reactions (C4) cluster_chloro SNAr (C2) cluster_bromo Cross-Coupling (C5) Core 5-Bromo-2-chloropyrimidine-4-carbaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig Wittig Reaction Core->Wittig Condensation Condensation Core->Condensation Amination_C2 Amination Core->Amination_C2 Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Core->Buchwald

Caption: Potential derivatization pathways for 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Applications in Drug Discovery and Development

The diverse array of derivatives that can be synthesized from 5-bromo-2-chloropyrimidine-4-carbaldehyde holds significant promise for the discovery of novel therapeutic agents.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][20] The ability to introduce a variety of substituents at the 2, 4, and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets. The 2-amino group is crucial for hinge binding, while substituents at the 4 and 5-positions can be tailored to interact with other regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic back pocket.

Other Therapeutic Areas

Beyond kinase inhibition, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique substitution pattern of the derivatives accessible from 5-bromo-2-chloropyrimidine-4-carbaldehyde could lead to the discovery of novel agents in these and other therapeutic areas.

Experimental Protocols and Characterization

Detailed, step-by-step methodologies are crucial for the successful synthesis and characterization of novel compounds. While specific protocols for derivatives of 5-bromo-2-chloropyrimidine-4-carbaldehyde are not available, the following general protocols for key reactions can be adapted.

General Protocol for Suzuki-Miyaura Coupling at the 5-Position
  • To a reaction vessel, add 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution at the 2-Position
  • To a solution of the 5-substituted-2-chloropyrimidine-4-carbaldehyde derivative (1.0 eq.) in a suitable solvent (e.g., n-butanol, DMF, or dioxane), add the desired amine (1.0-1.2 eq.) and a base (e.g., diisopropylethylamine, 2.0-3.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization

The structural elucidation of the synthesized derivatives is paramount and should be performed using a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure and confirming the successful incorporation of substituents.[21]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl group of the aldehyde (typically around 1680-1700 cm⁻¹) and N-H stretches of amino groups.[22]

Table 1: Key Spectroscopic Data for Pyrimidine Derivatives

Spectroscopic TechniqueCharacteristic Signals/Features
¹H NMR Aromatic protons on the pyrimidine ring, aldehyde proton (δ 9.5-10.5 ppm), signals from substituents.
¹³C NMR Carbon signals of the pyrimidine ring, aldehyde carbonyl carbon (δ 185-200 ppm), signals from substituents.
IR (cm⁻¹) C=O stretch (aldehyde): ~1680-1700, C=N and C=C stretches (ring): ~1400-1600, C-Cl stretch: ~600-800, C-Br stretch: ~500-600.[22]
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Conclusion and Future Perspectives

5-Bromo-2-chloropyrimidine-4-carbaldehyde represents a highly promising, albeit underexplored, building block for the synthesis of novel and diverse heterocyclic compounds. Its trifunctional nature allows for a multitude of synthetic transformations, providing access to a rich chemical space for drug discovery. The strategic and sequential functionalization of this scaffold, guided by the principles of medicinal chemistry, has the potential to yield potent and selective modulators of various biological targets. Future research should focus on the development of a robust and scalable synthesis of this key intermediate and the exploration of its derivatization to generate libraries of compounds for biological screening, particularly in the area of kinase inhibitors and other targeted therapies.

References

Sources

5-bromo-2-chloropyrimidine-4-carbaldehyde molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-2-chloropyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-chloropyrimidine

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for other aromatic systems.[1] Among the vast array of pyrimidine-based building blocks, 5-bromo-2-chloropyrimidine has emerged as a particularly valuable intermediate.[2] Its strategic importance lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.[3][4] This unique characteristic enables chemists to construct complex molecular architectures with a high degree of control, making it a crucial component in the synthesis of targeted therapies, including kinase inhibitors and receptor antagonists.[2]

This guide provides a comprehensive technical overview of 5-bromo-2-chloropyrimidine, detailing its core physicochemical properties, synthesis protocols, reactivity profile, and key applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively leverage this versatile compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 5-bromo-2-chloropyrimidine is fundamental to its application in synthesis. The compound typically appears as an off-white to beige crystalline powder.[4][5]

Core Properties
PropertyValueSource(s)
Molecular Weight 193.43 g/mol [2][6][7]
Exact Mass 191.90899 Da[6]
Molecular Formula C₄H₂BrClN₂[2][5][6]
CAS Number 32779-36-5[2][5][7]
Melting Point 73-79 °C[5][7]
Appearance Off-white to beige crystalline powder[5]
Solubility Soluble in organic solvents like methanol and acetone; insoluble in water.[8]
Spectroscopic Signatures

Spectroscopic data is critical for the identification and quality control of 5-bromo-2-chloropyrimidine. While detailed spectra are available from various suppliers, the key identifying features are summarized below.

  • Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which is a key identifier for this molecule.[9][10]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is simple, typically showing two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.

    • ¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for C-H, C=C, and C=N stretching vibrations within the aromatic pyrimidine ring.

Synthesis of 5-Bromo-2-chloropyrimidine: Methodologies and Mechanisms

The most common and established route for the synthesis of 5-bromo-2-chloropyrimidine begins with the bromination of 2-hydroxypyrimidine, followed by a chlorination step.[11]

Workflow for Synthesis

SynthesisWorkflow Start 2-Hydroxypyrimidine Intermediate 5-Bromo-2-hydroxypyrimidine Start->Intermediate Bromination (e.g., HBr/H₂O₂) Product 5-Bromo-2-chloropyrimidine Intermediate->Product Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for 5-bromo-2-chloropyrimidine.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from 2-hydroxypyrimidine, a widely adopted method in both academic and industrial settings.[11][12][13]

Step 1: Bromination of 2-Hydroxypyrimidine

  • Reaction Setup: In a suitable reaction vessel, mix 2-hydroxypyrimidine with hydrobromic acid.

  • Reagent Addition: Slowly add hydrogen peroxide to the mixture. The molar ratios and concentrations can be optimized depending on the scale.[12][13]

  • Reaction Conditions: Heat the mixture for 8-14 hours at a temperature ranging from 30-100°C to yield the intermediate, 5-bromo-2-hydroxypyrimidine.[12][13]

  • Work-up: After cooling, the intermediate can be isolated through filtration and purification.

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add the dried 5-bromo-2-hydroxypyrimidine intermediate to a flask containing a solvent such as toluene.[11]

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃), often in the presence of an organic amine like triethylamine which acts as a catalyst and acid scavenger.[11][12]

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-85 °C) for several hours, monitoring the reaction progress by a suitable technique like HPLC.[11]

  • Work-up and Purification: Upon completion, the reaction mixture is carefully cooled and poured into ice water. The pH is adjusted to be basic (pH 8-9) with a solution like aqueous sodium carbonate.[4][11] The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield 5-bromo-2-chloropyrimidine.[11]

Causality and Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen, particularly important when handling reactive reagents like POCl₃.

  • Aqueous Work-up: Pouring the reaction mixture into ice water is a critical step to quench the reactive POCl₃ and to precipitate the organic product. The subsequent pH adjustment neutralizes acidic byproducts.

Reactivity and Synthetic Applications

The synthetic utility of 5-bromo-2-chloropyrimidine stems from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond at the 5-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 2-position is more reactive towards nucleophilic aromatic substitution (SNAᵣ).[3] This allows for a stepwise and selective functionalization of the pyrimidine ring.

Logical Flow of Selective Functionalization

Reactivity Start 5-Bromo-2-chloropyrimidine Path1_Node Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Start->Path1_Node C-Br functionalization Path2_Node Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) Start->Path2_Node C-Cl functionalization Product1 2-Chloro-5-aryl/alkenyl-pyrimidine Path1_Node->Product1 FinalProduct Di-substituted Pyrimidine Product2 5-Bromo-2-amino/alkoxy-pyrimidine Path2_Node->Product2 Product1->Path2_Node Subsequent SNAr Product2->Path1_Node Subsequent Coupling

Caption: Differential reactivity pathways of 5-bromo-2-chloropyrimidine.

Key Reactions in Drug Synthesis
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. It can be directed to selectively occur at the more reactive C-Br bond, allowing for the introduction of aryl or vinyl groups at the 5-position while leaving the 2-chloro substituent available for further modification.[3]

  • Stille Coupling: Similar to the Suzuki coupling, the Stille reaction uses organostannane reagents to form C-C bonds, also favoring the C-Br position.[3]

  • Nucleophilic Aromatic Substitution (SNAᵣ): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution, particularly at the 2-position. This reaction is commonly used to introduce amines, alcohols, or thiols, which are prevalent functional groups in biologically active molecules.[3]

Application Example: Synthesis of Macitentan

5-bromo-2-chloropyrimidine is a key building block in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][4] The synthesis leverages the sequential and selective reactivity of the two halogen atoms to construct the complex final molecule.[4]

Safety and Handling

As with any active chemical reagent, proper handling of 5-bromo-2-chloropyrimidine is essential.

  • Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. When handling the solid, a dust mask is recommended to avoid inhalation.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials.[8]

Conclusion

5-Bromo-2-chloropyrimidine is more than just a chemical intermediate; it is a versatile tool that offers chemists precise control over molecular design. Its well-defined physicochemical properties and predictable, differential reactivity make it an indispensable building block in the synthesis of novel therapeutics. A thorough understanding of its synthesis, handling, and reaction profiles, as outlined in this guide, is crucial for any researcher or drug development professional aiming to innovate in the field of medicinal chemistry.

References

  • Chemsrc. (2025). 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Retrieved from [Link]

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Patsnap. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

Sources

The Architect of Targeted Covalent Inhibition: A Technical Guide to 5-Bromo-2-Chloropyrimidine-4-Carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 5-bromo-2-chloropyrimidine-4-carbaldehyde, a highly versatile and reactive scaffold in modern drug discovery. We will dissect its core mechanism of action, focusing on its potential as a targeted covalent inhibitor, and provide practical insights for its application in the development of novel therapeutics.

Introduction: The Strategic Advantage of a Multifunctional Scaffold

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology and virology.[1] Its ability to mimic the purine bases of DNA and RNA allows for critical interactions with a wide range of biological targets. The subject of this guide, 5-bromo-2-chloropyrimidine-4-carbaldehyde, elevates the potential of the pyrimidine scaffold by incorporating three key functional groups, each with a distinct role in shaping its chemical reactivity and biological activity.

The strategic arrangement of a reactive aldehyde, a displaceable chlorine atom, and a versatile bromine atom makes this molecule a powerful tool for medicinal chemists. It serves as a starting point for the synthesis of diverse compound libraries and, more importantly, offers a direct route to the design of targeted covalent inhibitors.[2][3][4]

The Core Mechanism: A Triad of Reactivity

The mechanism of action of 5-bromo-2-chloropyrimidine-4-carbaldehyde is not defined by a single interaction but by the interplay of its three key functional groups. This triad of reactivity allows for a multi-pronged approach to drug design, from fragment-based screening to the rational design of highly potent and selective covalent inhibitors.

The Aldehyde "Warhead": Forging a Covalent Bond

The centerpiece of this molecule's reactivity is the carbaldehyde group at the 4-position. Aldehydes are known electrophiles that can react with nucleophilic residues in proteins, such as the side chains of cysteine and lysine, to form covalent bonds.[2][5] This ability to form a stable, covalent linkage with a biological target is the hallmark of covalent inhibitors, which offer several advantages over their non-covalent counterparts, including:

  • Increased Potency and Duration of Action: By forming an irreversible or slowly reversible bond, covalent inhibitors can achieve sustained target inhibition even at low systemic concentrations.[3][4]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.[2]

  • Targeting "Undruggable" Proteins: The high reactivity of the warhead can enable the targeting of proteins with shallow or poorly defined binding sites.[6]

The aldehyde group in 5-bromo-2-chloropyrimidine-4-carbaldehyde can react with a nucleophilic amino acid residue (e.g., cysteine or lysine) on a target protein through a nucleophilic addition reaction, forming a Schiff base (with lysine) or a hemithioacetal/thioacetal (with cysteine). This initial reversible interaction can then be followed by further reactions to form a stable covalent adduct.

Diagram: Proposed Covalent Inhibition Mechanism

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Bond Formation Inhibitor 5-Bromo-2-chloro- pyrimidine-4-carbaldehyde Binding_Site Active Site with Nucleophilic Residue (Cys or Lys) Inhibitor->Binding_Site Reversible Binding Covalent_Complex Stable Covalent Adduct (Inhibited Protein) Target_Protein Target Protein (e.g., Kinase) Binding_Site->Covalent_Complex Nucleophilic Attack by Cys or Lys

Caption: General mechanism of covalent inhibition by 5-bromo-2-chloropyrimidine-4-carbaldehyde.

The 2-Chloro Group: A Handle for Specificity

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7][8] This allows for the facile introduction of various side chains, typically containing amine functionalities. By carefully selecting the substituent to be introduced at this position, medicinal chemists can tailor the molecule's affinity and selectivity for a specific biological target. This is a common strategy in the design of kinase inhibitors, where the substituent can form key hydrogen bonds with the hinge region of the kinase.[9]

The 5-Bromo Group: A Gateway to Further Diversification

The bromine atom at the 5-position is less reactive towards SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7][8] This opens up a vast chemical space for further modification of the scaffold, allowing for the introduction of aryl, heteroaryl, or other complex moieties. These modifications can be used to fine-tune the molecule's pharmacokinetic properties, improve its potency, and explore interactions with regions of the target protein outside of the primary binding site.

Diagram: Synthetic Utility and Diversification

G cluster_0 Position 2 (SNAr) cluster_1 Position 5 (Cross-Coupling) Start 5-Bromo-2-chloro- pyrimidine-4-carbaldehyde Amine R-NH2 Start->Amine Nucleophilic Aromatic Substitution Boronic_Acid R'-B(OH)2 (Suzuki) Start->Boronic_Acid Palladium- Catalyzed Coupling Product_2 2-Amino- 5-bromo- pyrimidine-4-carbaldehyde Amine->Product_2 Product_5 2-Chloro- 5-aryl- pyrimidine-4-carbaldehyde Boronic_Acid->Product_5

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 5-Bromo-2-chloropyrimidine-4-carbaldehyde via Riley Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS: 933683-62-6) Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (CAS: 4786-72-5) Primary Methodology: Selenium Dioxide ( SeO2​ ) Mediated Riley Oxidation

Introduction & Strategic Rationale

In modern drug discovery, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-2-chloropyrimidine-4-carbaldehyde is a highly sought-after bifunctional building block. Its structural architecture offers orthogonal reactivity: the 2-chloro and 5-bromo positions are primed for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-carbaldehyde moiety enables immediate functionalization via reductive amination, Wittig olefination, or Grignard additions.

Synthesizing this specific aldehyde directly from pyrimidine core assembly is notoriously difficult due to poor regiocontrol. Instead, the most reliable and scalable approach is the late-stage oxidation of the corresponding 4-methylpyrimidine precursor [1]. This application note details a field-proven, self-validating protocol for this transformation, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Causality: Why Riley Oxidation?

The conversion of a methyl group to an aldehyde on an electron-deficient heterocycle requires a highly specific oxidant. Standard oxidants (like KMnO4​ or Jones reagent) inevitably cause over-oxidation to the carboxylic acid or degrade the pyrimidine ring.

We employ the Riley Oxidation using Selenium Dioxide ( SeO2​ ). The scientific rationale for this choice is rooted in the electronic environment of the precursor:

  • C-H Activation: The electron-withdrawing nature of the pyrimidine ring—further exacerbated by the highly electronegative 2-chloro and 5-bromo substituents—significantly increases the acidity of the C4-methyl protons. This promotes tautomerization to the reactive enamine/enol form.

  • Chemoselectivity: SeO2​ reacts specifically with these activated allylic/benzylic-type protons. The mechanism proceeds via an initial ene reaction between the enol tautomer and SeO2​ , followed by a[2,3]-sigmatropic rearrangement of the resulting selenium ester.

  • Controlled Elimination: The intermediate decomposes to yield the target aldehyde, water, and insoluble elemental selenium ( Se0 ), preventing further unwanted oxidation [2].

Mechanistic Workflow

G A 5-Bromo-2-chloro- 4-methylpyrimidine (Precursor) B SeO2 / 1,4-Dioxane 120 °C, 18 h A->B Activation C Ene Reaction & [2,3]-Sigmatropic Rearrangement B->C Oxidation D 5-Bromo-2-chloropyrimidine- 4-carbaldehyde (Target Product) C->D Elimination E Selenium(0) Byproduct (Filtered via Celite) C->E Precipitation

Fig 1. Mechanistic workflow of the Riley oxidation of 5-bromo-2-chloro-4-methylpyrimidine.

Experimental Design & Optimization

A critical failure point in pyrimidine chemistry is unintended Nucleophilic Aromatic Substitution ( SN​Ar ). The 2-chloro position on this specific scaffold is hyper-reactive.

  • Solvent Selection: While Riley oxidations are frequently performed in ethanol, acetic acid, or pyridine, these solvents act as nucleophiles and will rapidly displace the 2-chloro group at elevated temperatures. Therefore, anhydrous 1,4-dioxane is strictly required as an inert, high-boiling solvent [1].

  • Stoichiometry: A slight excess of SeO2​ (1.5 equiv) is optimal. Pushing beyond 2.0 equivalents drastically increases the formation of the 4-carboxylic acid byproduct.

Table 1: Optimization of Reaction Conditions
EntryOxidant (Equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Experimental Observations
1 SeO2​ (1.0)1,4-Dioxane100247045Incomplete reaction; unreacted precursor recovered.
2 SeO2​ (1.5) 1,4-Dioxane 120 18 >95 55–60 Optimal conditions; minimal over-oxidation.
3 SeO2​ (2.5)1,4-Dioxane12018>9930Significant carboxylic acid byproduct formation.
4 SeO2​ (1.5)Pyridine10018N/A<10Total degradation; SN​Ar side-products dominate.

Detailed Step-by-Step Protocol

Safety & Trustworthiness Note: Selenium dioxide is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood. The protocol integrates LC-MS monitoring as a self-validating checkpoint to prevent premature reaction quenching.

Materials Required
  • 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv, e.g., 20.7 g, 100 mmol)

  • Selenium Dioxide ( SeO2​ , 1.5 equiv, 16.6 g, 150 mmol)

  • Anhydrous 1,4-Dioxane (500 mL)

  • Celite® 545 (for filtration)

  • Ethyl Acetate and Petroleum Ether (for chromatography)

Step 1: Reaction Assembly
  • In an oven-dried 1 L two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-methylpyrimidine (20.7 g, 100 mmol).

  • Dissolve the precursor in anhydrous 1,4-dioxane (500 mL) to achieve a 0.2 M concentration.

  • Add Selenium Dioxide (16.6 g, 150 mmol) in one portion.

  • Purge the reaction vessel with Argon for 5 minutes to displace oxygen, which minimizes side-reactions.

Step 2: Thermal Oxidation
  • Transfer the flask to a pre-heated oil bath or heating mantle.

  • Heat the reaction mixture to 120 °C (reflux) with vigorous stirring.

  • Maintain reflux for 18 hours .

    • Causality Note: The solution will transition from a pale yellow to a deep, opaque red/black. This visual cue confirms the reduction of Se(IV) to elemental Se(0) , indicating the oxidation is proceeding.

Step 3: In-Process Monitoring (Self-Validation)
  • After 16 hours, withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The starting material mass ( [M+H]+≈207/209 ) should be fully depleted, replaced by the target aldehyde mass ( [M+H]+≈221/223 ). If starting material persists, continue refluxing for an additional 2 hours.

Step 4: Workup & Selenium Remediation
  • Remove the flask from the heat source and allow the mixture to cool completely to room temperature.

  • Prepare a fritted glass funnel packed with a 2-inch pad of Celite.

  • Filter the dark reaction mixture through the Celite pad under vacuum.

    • Causality Note: Elemental selenium forms a fine, colloidal suspension that will easily pass through standard filter paper. Celite is mandatory. Failure to remove Se0 will poison palladium catalysts in downstream cross-coupling steps.

  • Wash the Celite pad thoroughly with Ethyl Acetate ( 3×100 mL) until the filtrate runs clear.

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator (water bath at 40 °C) to yield a crude brown residue.

Step 5: Purification
  • Dry-load the crude residue onto silica gel.

  • Purify via flash column chromatography using a gradient solvent system of Petroleum Ether : Ethyl Acetate (starting at 9:1 and increasing polarity to 4:1).

  • Pool the fractions containing the product (monitor by TLC, UV active at 254 nm, stains with 2,4-DNP).

  • Evaporate the solvent to afford 5-bromo-2-chloropyrimidine-4-carbaldehyde as a white to pale-yellow solid (Yield: ~55%, approx. 12.1 g).

References

  • Title: Compostos de triazolopirimidina e usos dos mesmos (Triazolopyrimidine compounds and uses thereof)
  • Title: Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: Molecules (National Center for Biotechnology Information - PMC) URL: [Link]

Application Notes & Protocols: 5-Bromo-2-chloropyrimidine-4-carbaldehyde as a Strategic Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trifunctional Pyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly in oncology and immunology.[1][2][3] Its ability to mimic the purine core of ATP allows it to form key hydrogen bonding interactions within the hinge region of many kinases, making it a cornerstone of kinase inhibitor design.[4] The subject of this guide, 5-bromo-2-chloropyrimidine-4-carbaldehyde, represents a highly valuable, trifunctional building block for constructing diverse molecular libraries. Its three distinct reactive handles—an aldehyde at the C4 position, a chloro group at C2, and a bromo group at C5—can be addressed with high chemoselectivity, enabling a modular and strategic approach to drug discovery.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of this building block. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for its key transformations, and illustrate strategic workflows for its application in pharmaceutical research.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's properties and the differential reactivity of its functional groups is paramount for designing successful synthetic strategies.

PropertyValueSource
CAS Number 1060802-23-4 (analogue)
Molecular Formula C₅H₂BrClN₂ON/A
Molecular Weight 221.44 g/mol N/A
Appearance Expected to be a solid
Storage Store at -20°C, protected from light and moisture[5]

Expert Insight: A Hierarchy of Reactivity The synthetic utility of 5-bromo-2-chloropyrimidine-4-carbaldehyde stems from the predictable reactivity hierarchy of its three functional groups:

  • C4-Aldehyde: The most electrophilic site, readily undergoing nucleophilic attack by amines to form imines, which can be subsequently reduced. This is the primary handle for introducing diversity via reductive amination.

  • C5-Bromo Group: This position is ideal for transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps, allowing for selective functionalization.[6][7]

  • C2-Chloro Group: Activated by the two electron-withdrawing ring nitrogens, this position is susceptible to Nucleophilic Aromatic Substitution (SNAr), typically with amine nucleophiles.[4] This reaction often requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at C5, providing an orthogonal handle for late-stage diversification.

This predictable selectivity allows for a stepwise approach to building molecular complexity, as illustrated in the workflow below.

G start 5-Bromo-2-chloropyrimidine- 4-carbaldehyde reductive_amination Protocol 1: Reductive Amination start->reductive_amination Amine NaHB(OAc)₃ intermediate_A Intermediate A (C4-Amine) reductive_amination->intermediate_A suzuki Protocol 2: Suzuki-Miyaura Coupling intermediate_B Intermediate B (C4-Amine, C5-Aryl) suzuki->intermediate_B snar Protocol 3: Nucleophilic Aromatic Substitution (SNAr) final_product_1 Final Product 1 (Trisubstituted) snar->final_product_1 final_product_2 Final Product 2 (Trisubstituted) snar->final_product_2 sonogashira Protocol 2 (Alt): Sonogashira Coupling intermediate_C Intermediate C (C4-Amine, C5-Alkyne) sonogashira->intermediate_C intermediate_A->suzuki Ar-B(OH)₂ Pd Catalyst intermediate_A->sonogashira Alkyne Pd/Cu Catalyst intermediate_B->snar Amine Heat intermediate_C->snar Amine Heat

A general workflow for sequential functionalization.

Core Synthetic Transformations: Detailed Protocols

The following protocols are generalized procedures that serve as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: Reductive Amination of the C4-Aldehyde

This reaction is a cornerstone for introducing a diverse range of amine functionalities, which are crucial for modulating solubility, cell permeability, and target engagement.

Causality Behind Reagent Choice: Sodium triacetoxyborohydride (NaHB(OAc)₃, STAB) is the reagent of choice.[8][9] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, minimizing the formation of alcohol byproducts.[8] Unlike the more toxic sodium cyanoborohydride, it does not release cyanide salts.[8]

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-chloropyrimidine-4-carbaldehyde.

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq) if the amine salt is not used. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride in portions over 10-15 minutes. Be cautious of initial gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(aminomethyl)-5-bromo-2-chloropyrimidine.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo position is selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which are often used to explore interactions with solvent-exposed regions of a binding pocket or to tune the electronics of the scaffold.

A. Suzuki-Miyaura Coupling

Expert Insight: The key to selectivity is exploiting the higher reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to the Pd(0) catalyst.[6] Using a suitable palladium catalyst and ligand under controlled temperature conditions ensures that the coupling occurs exclusively at the C5 position.

Suzuki-Miyaura coupling at the C5-position.

Materials:

  • C4-functionalized 5-bromo-2-chloropyrimidine (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6][10]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or Toluene, often with 10-25% water)[6]

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the pyrimidine substrate, boronic acid, and base.

  • Catalyst Addition: Add the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

B. Sonogashira Coupling

This reaction provides a powerful method for installing a rigid alkyne linker, a common strategy for probing deeper into a protein's active site. The reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[11]

Materials:

  • C4-functionalized 5-bromo-2-chloropyrimidine (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)[10]

  • Amine base/solvent (e.g., triethylamine (Et₃N) or diisopropylamine)[10][11]

  • Co-solvent (optional, e.g., THF, DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, dissolve the pyrimidine substrate in the amine base/solvent.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide. The mixture may change color.

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and filter through Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This final functionalization step typically targets the C2-chloro group with an amine. This reaction often requires higher temperatures due to the lower reactivity of the C-Cl bond compared to activated aryl chlorides. The amine installed at this position frequently serves as the key "hinge-binding" element in kinase inhibitors.

Materials:

  • C4,C5-disubstituted 2-chloropyrimidine (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • High-boiling point solvent (e.g., 1-butanol, 1,4-dioxane, or NMP)

  • Acid or Base catalyst (optional, e.g., HCl, p-TSA, or DIPEA)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vessel or a flask equipped with a reflux condenser, dissolve the 2-chloropyrimidine substrate and the desired amine in the solvent.

  • Catalyst Addition: If required, add a catalytic amount of acid or a stoichiometric amount of a non-nucleophilic base like DIPEA.

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours.[12] Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • Alternatively, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography or preparative HPLC to yield the final trisubstituted pyrimidine.

Conclusion

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a superbly versatile and powerful building block for modern drug discovery. The distinct and predictable reactivity of its three functional groups allows for the systematic and modular construction of complex, highly decorated pyrimidine scaffolds. By leveraging the sequential application of reductive amination, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of compounds. The protocols and strategic insights provided in this guide offer a robust framework for unlocking the full potential of this scaffold in the development of novel therapeutics.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery. (n.d.). ResearchGate. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2015). PubMed. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

  • 5-Bromo-2-chloropyrimidine. (n.d.). SpectraBase. [Link]

  • Reductive Amination. (n.d.). Myers Group, Harvard University. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention, UAE. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • 5-Bromo-2-chloropyrimidine. (n.d.). PubChem. [Link]

  • Question about reductive amination reaction procedure. (2023). Reddit. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5. (n.d.). ResearchGate. [Link]

  • 5-Bromo-2-chloropyridine-4-carbaldehyde. (n.d.). Shandong Kunda Biotechnology Co Ltd. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling... (2016). Organic Syntheses. [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Suzuki-Miyaura cross-coupling reactions with 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 5-bromo-2-chloropyrimidine-4-carbaldehyde

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to performing Suzuki-Miyaura cross-coupling reactions on 5-bromo-2-chloropyrimidine-4-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reaction sites, allowing for sequential and selective derivatization. This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling users to optimize conditions for their specific synthetic targets.

The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous natural compounds and FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[1][2][3][4][5] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged structure in the design of bioactive molecules.[6] 5-bromo-2-chloropyrimidine-4-carbaldehyde, in particular, offers three distinct functional handles: a reactive C-Br bond, a less reactive C-Cl bond, and an aldehyde group, paving the way for complex molecular architectures.

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide.[7][8][9] Its operational simplicity, mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts have made it an indispensable tool in modern organic synthesis.[9][10][11]

The Catalytic Cycle and Principles of Chemoselectivity

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing experimental outcomes. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][12][13]

The Three Key Steps:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the halopyrimidine), forming a Pd(II) complex. This step is often the rate-determining step in the cycle.[8][12] The general reactivity order for halogens in this step is I > Br > Cl > F.[6]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[14][15][16][17] The exact mechanism of transfer is complex and can be influenced by the specific base and solvent system used.[8][16]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₃⁻ (Activated Boronate) coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Achieving Chemoselectivity

For a substrate like 5-bromo-2-chloropyrimidine-4-carbaldehyde, the primary challenge is achieving chemoselectivity.[18] The goal is typically to perform a selective reaction at one halide, leaving the other available for subsequent transformations.

  • Inherent Reactivity: The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond due to its lower bond dissociation energy.[6] Therefore, under carefully controlled conditions, it is possible to selectively couple at the C5-position.[19]

  • Electronic Effects: The pyrimidine ring is electron-deficient, which activates both halogen positions towards oxidative addition compared to analogous benzene halides.[1] However, the relative reactivity difference between the C-Br and C-Cl bonds is generally maintained.

  • Controlling the Reaction: To favor mono-arylation at the C5-position, milder reaction conditions are employed. This includes using a less reactive catalyst system, lower temperatures, and shorter reaction times.[18] Forcing conditions, such as higher temperatures or more active catalysts, can lead to a second coupling at the C2-position.

Experimental Protocol: Selective C5-Arylation

This protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C5-position of 5-bromo-2-chloropyrimidine-4-carbaldehyde. Note: This is a starting point, and optimization for each specific arylboronic acid is recommended. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[20][21]

Experimental_Workflow start Start reagent_prep Reagent Preparation Weigh solids Degas solvent start->reagent_prep reaction_setup Reaction Setup Add reagents to flask Flush with inert gas Add solvent & boronic acid reagent_prep->reaction_setup heating Reaction Heat to 80-90 °C Stir for 2-6 hours reaction_setup->heating monitoring Monitoring Track progress by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Workup & Extraction Cool to RT Quench with water Extract with Ethyl Acetate monitoring->workup Complete purification Purification Dry organic layer Concentrate solvent Column Chromatography workup->purification product Final Product purification->product

Sources

Application Note: Chemoselective Reductive Amination of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Application Focus: Chemoselective transformations on highly functionalized, multi-reactive heterocyclic scaffolds.

Introduction & Mechanistic Rationale

The compound 5-bromo-2-chloropyrimidine-4-carbaldehyde is a highly versatile, yet notoriously challenging, electrophilic building block frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators. Performing a reductive amination on this substrate requires navigating a complex chemoselectivity landscape due to the presence of three distinct reactive sites:

  • C4-Carbaldehyde (The Target): Highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. It readily forms imines/iminiums with primary and secondary amines.

  • C2-Chloro Group (The SNAr Risk): The C2 position is heavily activated by the two adjacent ring nitrogens. Amines, acting as nucleophiles, can readily displace the chloride via Nucleophilic Aromatic Substitution (SNAr), [1].

  • C5-Bromo Group (The Dehalogenation Risk): Susceptible to hydrodehalogenation if overly harsh reducing agents (e.g., Pd/C with H₂, or strong hydride donors) are employed.

To achieve high yields of the desired target amine, the protocol must kinetically favor imine formation and reduction while suppressing SNAr. This is achieved by utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in a weakly acidic medium. As established by [2], STAB is exceptionally mild; it reduces protonated iminium ions orders of magnitude faster than aldehydes, and it is entirely unreactive toward aryl halides, preserving the C5-bromo and C2-chloro groups.

Reaction Pathway & Chemoselectivity Dynamics

The decision tree for reagent selection is dictated by the competing pathways shown below. Elevated temperatures or excess base will irreversibly drive the reaction toward the SNAr byproduct, while harsh reductants will destroy the halogen handles required for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Chemoselectivity SM 5-Bromo-2-chloro pyrimidine-4-carbaldehyde Imine Iminium Intermediate SM->Imine + Amine, AcOH (Fast, 0 °C) SNAr SNAr Byproduct (C2-Amination) SM->SNAr + Amine, Base (Competing, RT/Heat) Amine Amine (1° or 2°) Prod Target Amine (Reductive Amination) Imine->Prod NaBH(OAc)3 (Chemoselective) Dehal Dehalogenated Byproduct (Loss of Br/Cl) Imine->Dehal Harsh Hydrides / H2 (Over-reduction)

Reaction pathways for 5-bromo-2-chloropyrimidine-4-carbaldehyde reductive amination.

Optimization of Reaction Conditions

The following table summarizes the quantitative impact of various reducing environments on the product distribution. The data clearly illustrates why STAB in 1,2-dichloroethane (DCE) is the industry standard for this specific transformation.

Table 1: Reagent Optimization for 5-Bromo-2-chloropyrimidine-4-carbaldehyde Amination

Reducing AgentSolventAdditiveTemp (°C)Target Amine Yield (%)C2-SNAr Byproduct (%)Dehalogenation (%)
NaBH₄ MeOHNone2525%65%5%
NaBH₃CN MeOHAcOH (1.0 eq)2568%25%< 1%
NaBH(OAc)₃ DCEAcOH (1.0 eq)0 to 2589% < 5% 0%
H₂ (1 atm), Pd/C EtOHNone250%15%> 80%

Note: NaBH₃CN (Sodium cyanoborohydride) is a viable alternative but is highly toxic and generates cyanide gas upon aqueous workup. For a comprehensive overview of the transition from NaBH₃CN to STAB, refer to [3].

Standardized Experimental Protocols

Protocol A: Direct Reductive Amination (For Nucleophilic/Un-hindered Amines)

This protocol is designed as a self-validating system. The use of DCE and precise temperature control ensures kinetic trapping of the iminium ion before SNAr can occur.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add the primary or secondary amine (1.05 eq). Causality Note: Do not use a large excess of amine; unreacted amine acts as a base and a nucleophile, drastically increasing the rate of C2-SNAr.

  • Acidification: Add glacial acetic acid (1.0 to 1.5 eq) dropwise.

    • Mechanistic Rationale: AcOH serves a dual purpose. It protonates the intermediate imine to form a highly electrophilic iminium ion, accelerating reduction. Simultaneously, it partially protonates the amine nucleophile, suppressing its ability to attack the C2-chloro position.

  • Imine Formation: Stir the mixture at 0 °C for 30–60 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) while strictly maintaining the temperature at 0 °C.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Self-Validation: Vigorous gas evolution (CO₂) will occur as excess AcOH and STAB are neutralized. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Indirect Reductive Amination (For Bulky/Deactivated Amines)

Sterically hindered or electron-deficient amines fail to form imines efficiently under standard conditions. This requires a Titanium-mediated indirect approach.

ProtocolWorkflow Step1 Step 1: Imine Formation Aldehyde + Amine + Ti(OiPr)4 in THF (12h, RT) Step2 Step 2: Reduction Cool to 0 °C, add NaBH3CN or STAB (4-6h) Step1->Step2 Step3 Step 3: Quench Add H2O (Precipitates TiO2) Step2->Step3 Step4 Step 4: Filtration Filter through Celite pad Step3->Step4 Step5 Step 5: Isolation Extraction & Chromatography Step4->Step5

Workflow for Titanium-mediated indirect reductive amination.

Step-by-Step Methodology:

  • Activation: Dissolve the aldehyde (1.0 eq) and the bulky amine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).

    • Mechanistic Rationale: Ti(OiPr)₄ acts as a powerful Lewis acid to activate the aldehyde and a water-scavenger to drive the equilibrium of imine formation to completion.

  • Stir: Stir at room temperature for 12 hours under N₂.

  • Reduction: Cool the mixture to 0 °C. Add STAB (2.0 eq) or NaBH₃CN (1.5 eq) and stir for an additional 4–6 hours.

  • Quench (Critical Step): Add water (1–2 mL per mmol of substrate).

    • Self-Validation: The active titanium complex will immediately hydrolyze into insoluble titanium dioxide (TiO₂). The formation of a dense, white precipitate visually confirms the reaction has been successfully quenched.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing generously with EtOAc. Causality Note: Skipping the Celite filtration will result in an intractable, unbreakable emulsion during phase separation.

  • Workup: Separate the organic layer, wash with brine, dry, and purify via flash chromatography.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized product, rely on the following analytical checkpoints:

  • Mass Spectrometry (LC-MS) Isotope Tracking: The presence of the 5-bromo group provides a built-in diagnostic tool. The desired product must exhibit a characteristic 1:1 isotopic doublet (M and M+2) in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br. If the doublet is missing and the mass is reduced by ~79 Da, hydrodehalogenation has occurred.

  • NMR Shifts: In ¹H NMR, the highly deshielded aldehyde proton (~10.0 ppm) will disappear, replaced by a new benzylic-type CH₂ signal (typically a singlet or doublet around 3.8–4.5 ppm, depending on the amine).

  • SNAr Detection: If the LC-MS shows a mass corresponding to the displacement of the chlorine atom (-35.5 Da + Amine Mass), the reaction temperature was too high, or insufficient acetic acid was used. Re-run the protocol with strict 0 °C temperature control.

References

  • The ReactALL Platform: Experimental Data and Case Studies Organic Process Research & Development URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Application Note & Protocols: Strategic Functionalization of 5-bromo-2-chloropyrimidine-4-carbaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The compound 5-bromo-2-chloropyrimidine-4-carbaldehyde is a particularly valuable building block due to its orchestrated arrangement of functional groups, which allows for selective and sequential chemical modifications. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two ring nitrogen atoms and two potent electron-withdrawing groups: a chloro-substituent at the C2 position and a carbaldehyde at the C4 position. This electronic profile makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

This guide provides a comprehensive overview of the SNAr reactivity of 5-bromo-2-chloropyrimidine-4-carbaldehyde, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for its reaction with various nucleophiles.

Reactivity, Regioselectivity, and Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.

For 5-bromo-2-chloropyrimidine-4-carbaldehyde, there are two potential leaving groups for SNAr: the chloride at C2 and the bromide at C5. The key to the synthetic utility of this molecule lies in the predictable regioselectivity of the substitution.

  • Activation: The pyrimidine ring is strongly activated towards nucleophilic attack by the cumulative electron-withdrawing effects of the two ring nitrogens and the C4-carbaldehyde. The ring nitrogens, being ortho and para to the C2 position, are perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3]

  • Regioselectivity: The C2 position is the primary site of nucleophilic attack. The C2-Cl bond is significantly more activated towards SNAr than the C5-Br bond. This is because the C2 position is flanked by one ring nitrogen and is para to the other, both of which provide powerful stabilization for the anionic intermediate. In contrast, the C5 position lacks this level of electronic activation.[2] This differential reactivity allows for selective functionalization at the C2 position while leaving the C5-bromo group available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[2][4]

SNAr_Mechanism Reactants Substrate + Nu:⁻ TS1 Reactants->TS1 Attack at C2 Substrate Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition TS2 Intermediate->TS2 Elimination Products Product + Cl⁻ TS2->Products Leaving Group Expulsion sub_align prod_align

Figure 1: General mechanism for the SNAr reaction at the C2 position.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the SNAr functionalization of 5-bromo-2-chloropyrimidine-4-carbaldehyde with common classes of nucleophiles.

General Experimental Workflow

A successful SNAr reaction relies on a systematic workflow from setup to purification. The following diagram outlines the critical stages.

Experimental_Workflow start Reactant Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Temperature Control) start->setup monitoring Reaction Monitoring (TLC / LC-MS) setup->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

Figure 2: Standard workflow for SNAr synthesis and product isolation.

Protocol 1: Amination with Primary and Secondary Amines (N-Nucleophiles)

The reaction with amines is one of the most common and robust applications of this substrate. The use of a non-nucleophilic organic base is critical to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde

  • Amine of choice (e.g., morpholine, aniline, benzylamine) (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Ethanol (EtOH), Dioxane, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert gas setup (N₂ or Ar)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv).

  • Dissolve the substrate in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.1 equiv) to the solution via syringe.

  • Add the base (e.g., TEA, 1.5 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (see Table 1) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexane.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-bromopyrimidine-4-carbaldehyde derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[5][6]

Protocol 2: Thiolation with Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles and readily displace the C2-chloride. The reaction is typically performed by first generating the more nucleophilic thiolate anion in situ using a suitable base.

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile (MeCN))

  • Standard reaction glassware and inert gas setup

Step-by-Step Procedure:

  • For K₂CO₃: To a solution of the thiol (1.1 equiv) in DMF, add K₂CO₃ (1.2 equiv). Stir at room temperature for 15-20 minutes.

  • For NaH (use with extreme caution): To a flame-dried flask under inert gas, add NaH (1.2 equiv) as a mineral oil dispersion. Wash with dry hexanes and decant. Suspend the NaH in anhydrous DMF and cool to 0 °C. Slowly add a solution of the thiol (1.1 equiv) in DMF. Allow to warm to room temperature and stir for 30 minutes.

  • To the pre-formed thiolate solution, add a solution of 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Thiols are generally very reactive, so elevated temperatures may not be required.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 5-bromo-2-(alkyl/arylthio)pyrimidine-4-carbaldehyde.

  • Confirm the structure and purity by spectroscopic methods.

Protocol 3: Alkoxylation with Alcohols (O-Nucleophiles)

The reaction with alcohols requires the formation of the corresponding alkoxide, as alcohols themselves are generally poor nucleophiles for SNAr. Sodium hydride is a common choice for deprotonating the alcohol.

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol) (can be used as solvent or in slight excess)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Standard reaction glassware and inert gas setup

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.2 equiv). Wash with dry hexanes to remove mineral oil.

  • Suspend the NaH in anhydrous THF and cool the mixture to 0 °C in an ice bath.

  • Slowly add the alcohol (1.1 equiv) dropwise. Hydrogen gas will evolve. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Note that solvolysis can occur if the alcohol is used as the solvent, which may lead to side products.[5]

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude material by column chromatography to obtain the 2-alkoxy-5-bromopyrimidine-4-carbaldehyde product.

  • Characterize the purified product to confirm its structure.

Summary of Reaction Conditions

The optimal conditions for SNAr on this substrate can vary based on the nucleophilicity of the reacting partner. The following table provides a comparative summary.

Nucleophile ClassTypical NucleophilesBaseSolventTemperature (°C)Key Considerations
Amines (N) Primary/Secondary Aliphatic, AnilinesTEA, DIPEAEtOH, Dioxane, DMF25 - 100Base must be non-nucleophilic. Reaction rate depends on amine basicity and steric hindrance.
Thiols (S) Thiophenols, AlkanethiolsK₂CO₃, NaH, NaOMeDMF, MeCN, THF0 - 60Thiolates are highly nucleophilic; reactions are often fast at room temperature.[8]
Alcohols (O) Primary/Secondary Alcohols, PhenolsNaH, K₂CO₃ (for phenols)THF, DMF, or neat alcohol25 - RefluxRequires strong base to form alkoxide. Risk of solvolysis if alcohol is used as solvent.[5][9]

Conclusion

5-bromo-2-chloropyrimidine-4-carbaldehyde is a robust and versatile electrophile for nucleophilic aromatic substitution. The pronounced electronic deficiency of the pyrimidine ring, combined with the differential reactivity of the two halogen substituents, enables highly regioselective functionalization at the C2 position. This predictable reactivity allows chemists to install a wide variety of amine, thiol, and ether functionalities while preserving the C5-bromo handle for further synthetic elaboration. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery to effectively leverage this powerful synthetic intermediate.

References

  • Navuluri, C., Su, H. Y., Sullivan, R. J., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. [Link]

  • Navuluri, C., Su, H. Y., Sullivan, R. J., et al. (2024). Abstract: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ACS Publications. [Link]

  • Enoch, S. J., Cronin, M. T. D., Madden, J. C., & Hewitt, M. (2012). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. Critical Reviews in Toxicology, 42(8), 689-707. [Link]

  • Rojas-Lima, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. [Link]

  • Ye, Z., & Le, T. B. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7832-7839. [Link]

  • Synform (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Thieme. [Link]

  • ResearchGate (2024). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

  • Snetkov, V. A., et al. (2020). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 25(15), 3348. [Link]

  • Peterson, B. M., & Driver, T. G. (2012). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 14(10), 2634-2637. [Link]

  • Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Patel, H. V., et al. (2014). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of Saudi Chemical Society, 18(5), 481-488. [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 561-564. [Link]

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E, 69(Pt 2), o223. [Link]

  • The Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

  • LibreTexts Chemistry (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Heidarian, M. (n.d.). Reactions of Alcohols. UCLA Chemistry & Biochemistry. [Link]

  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1267-1270. [Link]

  • Google Patents (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Law, M., & O'Driscoll, B. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(35), 6776-6780. [Link]

  • Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 209-231. [Link]

  • Singh, R., & Verma, S. (2016). Reactions of Thiols. ResearchGate. [Link]

  • Chemistry Steps (2021). Reactions of Thiols. [Link]

  • He, M., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 133(4), 1096-1105. [Link]

  • Balakumar, R., et al. (2009). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 74(13), 4645-4654. [Link]

Sources

Application Note: Orthogonal Derivatization of 5-Bromo-2-chloropyrimidine-4-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Pyrimidine scaffolds are ubiquitous in targeted therapeutics, featuring in numerous FDA-approved kinase inhibitors[1]. The pyrimidine core acts as a critical hinge-binding motif, forming essential hydrogen bonds with the ATP-binding pocket of kinases[1]. To rapidly explore chemical space and optimize binding affinity, medicinal chemists rely on highly functionalized building blocks that permit divergent, late-stage derivatization.

5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS 933683-62-6) is an exceptionally versatile scaffold for this purpose[2]. Unlike standard dichloropyrimidines, it possesses three distinct, orthogonally reactive sites:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the two adjacent pyrimidine nitrogens and the C4-aldehyde[3].

  • C4-Aldehyde: Primed for reductive amination, allowing rapid structural extension into the solvent-exposed region of the kinase.

  • C5-Bromine: Inert to SNAr but highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), ideal for probing the hydrophobic selectivity pocket or gatekeeper region[4].

By leveraging this building block, researchers have successfully synthesized complex molecules, including [5] and [3].

Mechanistic Pathway: Orthogonal Derivatization Strategy

By carefully sequencing the reactions, researchers can independently install three diverse pharmacophores without the need for complex protecting group strategies. The standard workflow proceeds via C2 SNAr, followed by C4 reductive amination, and concludes with C5 cross-coupling.

G Core 5-Bromo-2-chloropyrimidine -4-carbaldehyde Step1 Step 1: SNAr at C2 Core->Step1 Primary/Secondary Amine DIPEA, Mild Heat Int1 C2-Aminated Intermediate (Hinge-Binding Motif) Step1->Int1 Step2 Step 2: Reductive Amination Int1->Step2 Amine, NaBH(OAc)3 AcOH, DCE Int2 C2,C4-Disubstituted Intermediate Step2->Int2 Step3 Step 3: Suzuki Coupling Int2->Step3 Boronic Acid, Pd(dppf)Cl2 K2CO3, Heat Final Trisubstituted Pyrimidine (Kinase Inhibitor) Step3->Final

Orthogonal three-step derivatization of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Experimental Protocols

Protocol 1: Chemoselective SNAr at the C2 Position

Causality & Rationale: The C2 position is the most electrophilic site on the pyrimidine ring. The presence of the C4-aldehyde further lowers the LUMO, making the C2-Cl highly susceptible to nucleophilic attack by primary or secondary amines[5]. By keeping the temperature below 50 °C, the reaction remains chemoselective for SNAr, preventing the amine from prematurely condensing with the C4-aldehyde.

Step-by-Step Methodology:

  • Dissolve 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in anhydrous 1,4-dioxane or ethanol (0.2 M).

  • Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature to 40 °C for 2–4 hours.

  • Self-Validation: Monitor via LC-MS. The C2-Cl displacement is characterized by a mass shift of +[Amine Mass] - 36.5 Da (loss of HCl). Ensure the characteristic bromine isotope pattern (1:1 ratio for M / M+2) remains intact.

  • Concentrate under reduced pressure, dilute with EtOAc, wash with sat. NaHCO3 and brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Reductive Amination at the C4-Aldehyde

Causality & Rationale: With the C2 position functionalized, the C4-aldehyde is targeted to install solubilizing groups that extend into the solvent-exposed channel of the kinase. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over stronger reducing agents (like NaBH4) because it is mild enough to avoid premature reduction of the unreacted aldehyde to an alcohol, ensuring that reduction only occurs after the imine intermediate has formed.

Step-by-Step Methodology:

  • Dissolve the C2-aminated intermediate (1.0 eq) and the second amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.15 M).

  • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Portion-wise, add NaBH(OAc)3 (2.0 eq). Stir at room temperature for 12–16 hours.

  • Self-Validation: Monitor via 1H NMR of a crude aliquot. The successful reaction is marked by the complete disappearance of the distinct aldehyde proton peak at ~10.0 ppm and the appearance of a new benzylic CH2 signal.

  • Quench the reaction with saturated aqueous NaHCO3 (Caution: gas evolution). Extract with dichloromethane (DCM), wash with brine, dry over MgSO4, and purify via chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality & Rationale: The remaining C5-bromide is sterically hindered but electronically primed for oxidative addition by palladium. Because the C2 and C4 positions are now occupied by electron-donating amine groups, the pyrimidine ring is deactivated toward further nucleophilic attack, making cross-coupling the exclusive and safe pathway to probe the kinase gatekeeper region[4].

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the C2,C4-disubstituted intermediate (1.0 eq), the desired boronic acid/ester (1.5 eq), and K2CO3 (3.0 eq).

  • Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Seal the vial and purge with N2 for 5 minutes.

  • Heat the reaction under microwave irradiation at 100 °C for 30–45 minutes (or conventional heating at 90 °C for 4–6 hours).

  • Self-Validation: Monitor via LC-MS. The successful coupling is confirmed by the loss of the 1:1 bromine isotope pattern and the appearance of the desired product mass.

  • Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via preparative HPLC to yield the final trisubstituted kinase inhibitor.

Quantitative Data: Reaction Parameters and Yields

Table 1: Summary of typical reaction conditions, expected yields, and validation metrics for the orthogonal derivatization workflow.

Reaction StepTarget SiteReagents & CatalystsTemp / TimeExpected YieldValidation Metric
1. SNAr C2-ChlorineAmine (1.1 eq), DIPEA (2.0 eq), EtOH25–40 °C / 2–4 h85–95%LC-MS: Retention of Br isotope pattern
2. Reductive Amination C4-AldehydeAmine (1.2 eq), NaBH(OAc)3 (2.0 eq), AcOH, DCE25 °C / 12–16 h70–85%1H NMR: Loss of CHO peak (~10 ppm)
3. Suzuki Coupling C5-BromineR-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3100 °C (MW) / 30 min60–80%LC-MS: Loss of Br isotope pattern

References

  • Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents European Journal of Medicinal Chemistry (via ORCA / Cardiff University) URL:[Link]

Sources

Navigating the Synthetic Landscape: Protecting Group Strategies for 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its trifunctional nature, featuring a reactive aldehyde and two distinct halogenated positions on the pyrimidine ring, presents both significant opportunities and challenges for synthetic chemists.[1][3] The electron-deficient pyrimidine ring makes the aldehyde group susceptible to nucleophilic attack, while the differential reactivity of the chloro and bromo substituents allows for sequential and regioselective functionalization.[3][4] To harness the full synthetic potential of this intermediate, a carefully considered protecting group strategy for the aldehyde functionality is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate protecting groups for 5-bromo-2-chloropyrimidine-4-carbaldehyde, ensuring chemoselectivity and maximizing yields in complex synthetic routes.

The Challenge: Chemoselectivity in a Multifunctional Scaffold

The core challenge in the synthetic manipulation of 5-bromo-2-chloropyrimidine-4-carbaldehyde lies in achieving chemoselectivity. The aldehyde is a key functional handle for various transformations, but its reactivity can interfere with desired reactions at the 2-chloro and 5-bromo positions. For instance, organometallic reagents used in cross-coupling reactions at the 5-position or nucleophiles intended for substitution at the 2-position can readily react with the unprotected aldehyde. Therefore, temporary masking of the aldehyde group is often essential to prevent unwanted side reactions and achieve the desired synthetic outcome.[5][6]

An ideal protecting group for this substrate should exhibit the following characteristics:

  • Ease of Formation: The protection reaction should proceed in high yield under mild conditions that do not affect the other functional groups.

  • Stability: The protected aldehyde must be robust and stable to a wide range of reaction conditions, including those employed for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[7][8]

  • Ease of Removal: The deprotection should be efficient and occur under specific, mild conditions that do not compromise the integrity of the newly installed functionalities or the pyrimidine core.[6]

Recommended Protecting Group Strategies

Two primary classes of protecting groups have proven to be highly effective for aldehydes in complex molecular contexts: acetals (and their cyclic variants, dioxolanes) and dithioacetals (and their cyclic variants, dithiolanes).

Acetal and Dioxolane Protection

Acetals are one of the most common and reliable protecting groups for aldehydes and ketones.[7][9] They are formed by the acid-catalyzed reaction of the aldehyde with two equivalents of an alcohol or one equivalent of a diol to form a cyclic acetal (dioxolane).[10][11]

Rationale for Use:

  • Stability: Acetals are stable to a wide range of non-acidic reagents, including bases, nucleophiles, organometallic reagents, and hydrides.[7][9] This stability makes them ideal for subsequent reactions at the chloro and bromo positions of the pyrimidine ring.

  • Mild Deprotection: Deprotection is typically achieved by acid-catalyzed hydrolysis, which can often be performed under mild conditions that are compatible with many other functional groups.[12][13]

dot

Caption: Acetal protection and deprotection workflow.

  • To a solution of 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-bromo-2-chloropyrimidin-4-yl)-1,3-dioxolane.

  • Dissolve the protected pyrimidine (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as aqueous HCl, or an acidic resin like Amberlyst-15.[12]

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected aldehyde.

Dithioacetal and Dithiolane Protection

Dithioacetals, the sulfur analogs of acetals, offer an alternative and often more robust protecting group strategy.[7][14] They are typically formed by the reaction of an aldehyde with a thiol or a dithiol under acidic conditions.[15]

Rationale for Use:

  • Enhanced Stability: Dithioacetals are stable to both acidic and basic conditions, providing a wider range of compatibility for subsequent synthetic transformations.[16][17] This is particularly advantageous if acidic conditions are required for other steps in the synthesis.

  • Umpolung Reactivity: The dithioacetal group can be deprotonated at the carbon adjacent to the two sulfur atoms, reversing the polarity of the original carbonyl carbon (umpolung). This allows the formerly electrophilic carbon to act as a nucleophile, opening up unique synthetic possibilities.[14]

dot

Caption: Dithioacetal protection and deprotection workflow.

  • To a solution of 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add 1,3-propanedithiol (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(5-bromo-2-chloropyrimidin-4-yl)-1,3-dithiane.

Deprotection of dithioacetals often requires specific reagents due to their high stability.[17]

  • Method A: Mercury(II) Nitrate [16]

    • In a mortar, grind the dithiane-protected pyrimidine (1.0 eq) with mercury(II) nitrate trihydrate (2.0 eq) in a solventless system.

    • The reaction is typically rapid (1-5 minutes).

    • After the reaction is complete, wash the mixture with a suitable solvent (e.g., dichloromethane).

    • Filter the mixture to remove the mercury salts.

    • Concentrate the filtrate under reduced pressure and purify by flash chromatography to yield the deprotected aldehyde.

  • Method B: Iron(III) Chloride and Potassium Iodide [18]

    • Dissolve the dithiane-protected pyrimidine (1.0 eq) in acetonitrile.

    • Add iron(III) chloride (1.0 eq) and potassium iodide (1.0 eq).

    • Stir the mixture at room temperature and monitor the reaction progress.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify as needed.

Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey Advantages
Dioxolane (Acetal) Ethylene glycol, cat. acid (e.g., p-TsOH), reflux with water removalMild aqueous acid (e.g., HCl, Amberlyst-15)[12]Stable to basic, nucleophilic, and reducing conditions.[7]Readily available reagents, mild deprotection.
Dithiane (Dithioacetal) 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., Hg(NO₃)₂) or specific reagents (e.g., FeCl₃/KI, IBX).[13][16][18]Stable to both acidic and basic conditions.[16][17]High stability, potential for umpolung reactivity.[14]

Conclusion

The strategic protection of the aldehyde group in 5-bromo-2-chloropyrimidine-4-carbaldehyde is a critical step in unlocking its full potential as a versatile synthetic intermediate. Both acetal and dithioacetal protecting groups offer robust solutions, with the choice depending on the specific reaction conditions planned for subsequent steps. Acetals, particularly cyclic dioxolanes, are an excellent choice for syntheses that will proceed under basic or neutral conditions, with the advantage of mild acidic deprotection. Dithioacetals provide enhanced stability, especially towards acidic reagents, and offer the unique possibility of umpolung reactivity. By carefully selecting and implementing the appropriate protecting group strategy as outlined in these application notes, researchers can confidently navigate the synthesis of complex, highly functionalized pyrimidine derivatives for applications in drug discovery and development.

References

  • Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as a Mild and Effective Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893. [Link]

  • Saraswathy, V. G., & Sankararaman, S. (1994). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. The Journal of Organic Chemistry, 59(16), 4665–4670. [Link]

  • Mirjalili, B. F., Zarei, M., & Zare, A. (2009). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 14(1), 353–357. [Link]

  • Mondal, E., & Sahu, P. K. (2014). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Organic Preparations and Procedures International, 46(5), 484–490. [Link]

  • Wikipedia contributors. (2023). Thioacetal. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Pradhan, P. P., Bobde, V. D., & Ghosh, S. (2006). A Facile Deprotection of Dithioacetals by FeCl3/KI. Synthetic Communications, 36(17), 2533–2537. [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Yoshida, J., Ashikari, Y., & Nishikawa, T. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Chemical Science, 12(12), 4349–4354. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 126(40), 12844–12845. [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism. [Link]

  • Mirjalili, B. F., Zarei, M., & Zare, A. (2009). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 14(1), 353–357. [Link]

  • Saraswathy, V. G., & Sankararaman, S. (1994). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. Evidence for the Formation of Oxocarbenium Ion Intermediate from Acetals. The Journal of Organic Chemistry, 59(16), 4665-4670. [Link]

  • Chad's Prep. (2021, March 31). Aldehyde & Ketone Protecting Groups | 19.4b Organic Chemistry [Video]. YouTube. [Link]

  • Wang, Y., & Baran, P. S. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 559(7714), 393–397. [Link]

  • Zare, A., & Meraj, F. (2011). Dithioacetalization of carbonyl compounds under catalyst-free condition. Journal of Sulfur Chemistry, 32(6), 575–583. [Link]

  • Wang, X., Yan, H., Jia, C., Fang, Z., Duan, J., & Guo, K. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1795–1800. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Lee, S., & Park, S. B. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(1), e202101972. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 5-Bromo-2-chloropyridine-4-carbaldehyde. [Link]

Sources

Application Notes and Protocols for Grignard Reagent Addition to 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidinyl Alcohols in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The targeted functionalization of this heterocycle is paramount in the development of novel drug candidates. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to secondary alcohols by the addition of organomagnesium reagents to aldehydes.[1][2] The resulting pyrimidinyl alcohols are versatile intermediates, amenable to further synthetic transformations in the construction of complex molecular architectures.

This document provides a detailed guide to the Grignard reagent addition to 5-bromo-2-chloropyrimidine-4-carbaldehyde, a substrate rich in functionality and potential for diverse chemical elaboration. We will delve into the mechanistic underpinnings, provide a comprehensive experimental protocol, and discuss critical considerations for achieving high chemoselectivity and yield.

Reaction Principle and Mechanistic Considerations

The core of this transformation is the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the carbonyl group.[1] This initial addition forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the desired secondary alcohol.

Chemoselectivity in a Multifunctional System

The substrate, 5-bromo-2-chloropyrimidine-4-carbaldehyde, presents several potential sites for reaction with a nucleophilic Grignard reagent. Understanding the relative reactivity of these sites is crucial for a successful synthesis.

  • Aldehyde Carbonyl: This is the most electrophilic carbon and the desired site of attack for the 1,2-addition of the Grignard reagent.

  • Pyrimidine Ring: As an electron-deficient aromatic system, the pyrimidine ring is susceptible to nucleophilic attack, which could lead to the formation of dihydropyrimidine derivatives as side products.[3]

  • Carbon-Halogen Bonds (C-Br and C-Cl): Grignard reagents can participate in cross-coupling reactions with aryl halides, typically catalyzed by transition metals.[4] While uncatalyzed cross-coupling is less common, it remains a potential side reaction. The C-Br bond is generally more reactive than the C-Cl bond in such reactions.[5]

To favor the desired 1,2-addition to the aldehyde, the reaction is typically conducted at low temperatures to minimize side reactions. The higher reactivity of the aldehyde carbonyl compared to the other electrophilic sites on the molecule allows for a high degree of chemoselectivity under carefully controlled conditions.

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the Grignard reagent addition to 5-bromo-2-chloropyrimidine-4-carbaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Grignard Reagent Preparation/Titration cooling Cool Reaction Vessel (-78 °C) reagent_prep->cooling substrate_prep Substrate Dissolution (Anhydrous Solvent) substrate_prep->cooling addition Slow, Dropwise Addition of Grignard Reagent cooling->addition stirring Stir at Low Temperature addition->stirring quench Quench with Saturated Aqueous NH4Cl stirring->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification

Caption: Experimental workflow for the Grignard addition.

Detailed Step-by-Step Protocol

This protocol describes the addition of methylmagnesium bromide (MeMgBr) as a representative Grignard reagent. The quantities can be adjusted for other Grignard reagents.

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde

  • Methylmagnesium bromide (or other Grignard reagent) solution in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone or cryocooler for low-temperature bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Assemble a three-neck flask with a magnetic stir bar, a thermometer, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

    • In the flask, dissolve 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Grignard Addition:

    • Cool the solution of the aldehyde to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent solution (e.g., MeMgBr, 1.1-1.5 eq) dropwise via syringe over a period of 15-30 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to ensure high chemoselectivity.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. To do this, carefully take a small aliquot from the reaction mixture, quench it with saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (5-bromo-2-chloropyrimidin-4-yl)(R/S)-methanol.

Quantitative Data Summary

The following table provides a template for recording and comparing quantitative data for this reaction.

ParameterValueUnitsNotes
Substrate
5-bromo-2-chloropyrimidine-4-carbaldehydemg (mmol)1.0 eq
Reagent
Grignard Reagent (e.g., MeMgBr)mL (mmol)1.1 - 1.5 eq
Concentration of Grignard ReagentM
Solvent
Anhydrous THFmL
Reaction Conditions
Temperature-78°C
Reaction Time1 - 2hours
Work-up
Saturated NH₄ClmL
Ethyl AcetatemL
Product
Crude Product Massmg
Purified Product Massmg
Yield%

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried and that anhydrous solvents are used to prevent quenching of the reagent.[1]

  • Grignard Reagent Quality: The concentration and quality of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.

  • Low Temperature: Maintaining a low reaction temperature is critical for maximizing the yield of the desired 1,2-addition product and minimizing side reactions such as addition to the pyrimidine ring.

  • Slow Addition: A slow, dropwise addition of the Grignard reagent helps to control the exothermicity of the reaction and maintain a low internal temperature.

  • Side Product Formation: If significant amounts of dihydropyrimidine or cross-coupling products are observed, consider further lowering the reaction temperature or using a less reactive Grignard reagent. The addition of a Lewis acid such as cerium(III) chloride (CeCl₃) can sometimes improve the selectivity for 1,2-addition to the carbonyl group.

Conclusion

The Grignard addition to 5-bromo-2-chloropyrimidine-4-carbaldehyde is a highly effective method for the synthesis of valuable pyrimidinyl alcohol intermediates. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields and excellent chemoselectivity can be achieved. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... (n.d.). ResearchGate. Available at: [Link]

  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? (2017, April 4). Chemistry Stack Exchange. Available at: [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16). PMC. Available at: [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. (2000, March 22). MDPI. Available at: [Link]

  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). PMC. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. Available at: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. Available at: [Link]

  • (PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. (n.d.). ResearchGate. Available at: [Link]

  • Grignard reaction. (n.d.). Wikipedia. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). RSC Publishing. Available at: [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022, April 20). Chemical Science (RSC Publishing). Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot. Available at: [Link]

  • Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. (n.d.). Chemtrix. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-chloropyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.

Introduction

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is paramount for successful drug discovery and development programs. The primary route to this compound involves the formylation of 5-bromo-2-chloropyrimidine, typically via the Vilsmeier-Haack reaction. This guide will focus on optimizing this key transformation.

Troubleshooting Guide: Improving Yield and Purity

This section addresses common issues encountered during the synthesis of 5-bromo-2-chloropyrimidine-4-carbaldehyde and provides actionable solutions.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, dry reagents.[1]

  • Insufficient Reaction Temperature: The formylation of electron-deficient pyrimidines may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start at a lower temperature (e.g., room temperature) and slowly heat to 60-80 °C, monitoring the reaction progress by TLC or HPLC.[2][3]

  • Incorrect Stoichiometry: An inappropriate ratio of the Vilsmeier reagent to the pyrimidine substrate can lead to incomplete conversion.

    • Solution: An excess of the Vilsmeier reagent is often necessary. A typical starting point is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the 5-bromo-2-chloropyrimidine.[2][4]

Issue 2: Formation of Multiple Byproducts

Possible Causes and Solutions:

  • Over-reaction or Decomposition: Excessive temperatures or prolonged reaction times can lead to the formation of undesired byproducts or decomposition of the starting material and product.

    • Solution: Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. A time-course study can help determine the optimal reaction time.

  • Side Reactions on the Pyrimidine Ring: Although the 4-position is the most likely site for formylation, other positions might react under harsh conditions.

    • Solution: Maintain a controlled temperature and use the minimum effective amount of the Vilsmeier reagent to enhance regioselectivity.

Issue 3: Difficult Purification of the Final Product

Possible Causes and Solutions:

  • Residual Vilsmeier Reagent and Byproducts: The workup procedure must effectively remove unreacted reagents and polar byproducts.

    • Solution: A careful aqueous workup is crucial. Quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution helps to hydrolyze the intermediate iminium salt and neutralize acidic components.[5][6] Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with brine is recommended.

  • Co-eluting Impurities during Chromatography: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 5-bromo-2-chloropyrimidine?

A1: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. This reagent then attacks the electron-rich 4-position of the 5-bromo-2-chloropyrimidine ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during the aqueous workup to yield the aldehyde.[5][6][7]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. HPLC can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.

Q4: Can other formylating agents be used?

A4: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. However, for electron-deficient heterocycles like pyrimidines, the Vilsmeier-Haack reagent is generally effective and widely used.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-chloropyrimidine

This is a precursor for the final product. A common method involves the chlorination of 5-bromo-2-hydroxypyrimidine.

  • Under a nitrogen atmosphere, add 5-bromo-2-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-2-chloropyrimidine.[9]

Protocol 2: Vilsmeier-Haack Formylation of 5-bromo-2-chloropyrimidine
  • In a dry, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, maintaining the temperature at 0-5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Pyrimidine 5-Bromo-2-chloropyrimidine Pyrimidine->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde 5-Bromo-2-chloropyrimidine- 4-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 5-bromo-2-chloropyrimidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous, High Purity) Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Stoich Optimize Reagent Stoichiometry Start->Optimize_Stoich Refine_Workup Refine Workup Procedure Start->Refine_Workup Success Improved Yield and Purity Check_Reagents->Success Optimize_Temp->Success Optimize_Stoich->Success Purification Optimize Purification (Chromatography/Recrystallization) Refine_Workup->Purification Purification->Success

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

  • Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press & Assessment. [Link]

Sources

purification methods and recrystallization of 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 5-bromo-2-chloropyrimidine-4-carbaldehyde (CAS: 933683-62-6).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Pyrimidine carbaldehydes are notoriously highly reactive and sensitive intermediates. This guide explores the mechanistic causality behind common experimental failures and provides a self-validating, field-proven recrystallization protocol to ensure high-fidelity purification.

Physicochemical & Reactivity Profile

To successfully purify this compound, you must first understand the competing vulnerabilities of its functional groups. The table below summarizes the quantitative and mechanistic data governing its behavior.

ParameterSpecification / ObservationMechanistic Implication for Purification
CAS Number 933683-62-6Primary identifier for sourcing and literature cross-referencing[1].
Molecular Weight 221.44 g/mol Essential for stoichiometric mass balance tracking.
C2-Chloro Reactivity Highly susceptible to SNArNecessitates strict avoidance of water and nucleophiles[2].
C4-Aldehyde Reactivity Prone to oxidation & acetalizationRequires inert atmosphere; strictly no alcohol solvents.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents thermal degradation and autoxidation[1].

Mechanistic Troubleshooting & FAQs

Q1: Why does my product severely degrade or vanish when purified via silica gel column chromatography? A1: Silica gel is inherently acidic and retains surface moisture. The highly electrophilic C4-carbaldehyde is prone to hydration or polymerization on the silica surface. Furthermore, the electron-deficient pyrimidine ring highly activates the C2-chloro group toward nucleophilic aromatic substitution (SNAr)[2]. Recrystallization is the self-validating, preferred method to avoid silica-induced degradation entirely.

Q2: Which solvent system is optimal for recrystallization, and why? A2: A binary system of anhydrous Hexane/Ethyl Acetate or a single solvent like anhydrous Toluene is optimal. Causality: You must use strictly non-nucleophilic solvents. Alcohols (e.g., methanol, ethanol) will aggressively attack the aldehyde to form hemiacetals. Traces of water will hydrolyze the 2-chloro position, especially upon heating[3].

Q3: My post-purification NMR shows a broad -OH peak and the aldehyde proton is missing. What happened? A3: This indicates autoxidation of the C4-carbaldehyde to a carboxylic acid. Pyrimidine carbaldehydes are highly sensitive to atmospheric oxygen. All recrystallization steps—especially heating and filtration—must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents[4].

Q4: My compound is "oiling out" instead of forming crystals during cooling. How do I fix this? A4: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing, usually because the solvent system is too rich in the "good" solvent (Ethyl Acetate) or cooling was too rapid. Solution: Reheat the mixture until homogeneous, add a small volume of the anti-solvent (Hexane), and allow the flask to cool ambiently to room temperature before applying an ice bath[4].

Visual Workflows

The following diagrams map the optimal purification workflow and the chemical degradation pathways you must actively avoid.

Recrystallization N1 Crude 5-Bromo-2-chloro- pyrimidine-4-carbaldehyde N2 Dissolve in Anhydrous Hexane/EtOAc (60°C) N1->N2 N3 Hot Filtration (Argon Atmosphere) N2->N3 N4 Cooling Crystallization (25°C → 0°C) N3->N4 N5 Schlenk Filtration & Cold Hexane Wash N4->N5 N6 Pure Crystals (Vacuum Dried) N5->N6

Workflow for the anhydrous recrystallization of pyrimidine carbaldehydes.

Degradation Target 5-Bromo-2-chloropyrimidine -4-carbaldehyde Water H2O Exposure Target->Water Alcohol ROH Exposure Target->Alcohol Oxygen O2 Exposure Target->Oxygen Hydrolysis C2-Chloro Hydrolysis (SNAr) Water->Hydrolysis Acetal C4-Hemiacetal Formation Alcohol->Acetal Oxidation C4-Carboxylic Acid Oxidation Oxygen->Oxidation

Common degradation pathways of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Validated Standard Operating Procedure (SOP)

Protocol: Anhydrous Recrystallization of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

This protocol is designed as a self-validating system. Built-in checks ensure that if a step fails, you can diagnose the issue immediately before proceeding.

Step 1: System Preparation Flame-dry a Schlenk flask and magnetic stir bar under high vacuum. Backfill with Argon (repeat 3x). Causality: Removes microscopic surface moisture that acts as a nucleophile against the C2-chloro position.

Step 2: Solvent Degassing Sparge anhydrous Hexane and anhydrous Ethyl Acetate with Argon for 15 minutes prior to use. Causality: Displaces dissolved oxygen to prevent autoxidation of the C4-aldehyde[4].

Step 3: Dissolution Add the crude compound to the Schlenk flask under a positive Argon flow. Add a minimal volume of degassed Hexane. Slowly add Ethyl Acetate dropwise while warming the mixture to 55-60°C until dissolution is achieved. Validation Check: The solution must be completely clear. Persistent turbidity indicates the presence of oxidized polymeric byproducts or carboxylic acid derivatives.

Step 4: Hot Filtration (If necessary) If the solution is turbid, perform a hot filtration through an oven-dried Celite pad under an Argon blanket into a pre-warmed receiving flask.

Step 5: Nucleation & Maturation Remove the heat source and allow the solution to cool ambiently to 25°C without disturbance. Once crystal seeds form, transfer the flask to an ice bath (0-5°C) for 2 hours. Validation Check: The formation of distinct crystalline solids (rather than an amorphous sludge) confirms successful nucleation and high compound purity.

Step 6: Isolation Filter the crystals rapidly using a Schlenk frit under Argon. Wash the filter cake with 2 volumes of ice-cold, degassed Hexane to remove residual mother liquor and impurities[4].

Step 7: Drying & Verification Dry the isolated crystals under high vacuum (≤ 0.1 Torr) at room temperature for 4 hours. Protect the flask from ambient light[5]. Validation Check: Perform 1 H NMR in anhydrous CDCl3​ . The aldehyde proton should appear as a sharp singlet (~10 ppm), and the C6-pyrimidine proton should be distinct. The absence of a broad -OH peak confirms no oxidation occurred.

References

  • BLD Pharm. "633328-95-7 | 5-Bromo-2-chloro-4-methylpyrimidine[Related Products]".
  • Benchchem. "Technical Support Center: Crystallization of Pyrimidine Compounds".
  • IRIS-AperTO. "From experiments to a fast easy-to-use computational methodology to predict human aldehyde oxidase selectivity and metabolic reactions".
  • RSC Publishing. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines".
  • PMC. "Recent Advances in Pyrimidine-Based Drugs".

Sources

troubleshooting degradation of 5-bromo-2-chloropyrimidine-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Degradation During Storage

Welcome to the technical support center for 5-bromo-2-chloropyrimidine-4-carbaldehyde. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success of your research. This guide has been developed to provide in-depth, practical advice on the storage, handling, and troubleshooting of potential degradation of this versatile building block. We will delve into the causality behind storage recommendations and provide you with self-validating protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-bromo-2-chloropyrimidine-4-carbaldehyde and why are they so critical?

A1: The stability of 5-bromo-2-chloropyrimidine-4-carbaldehyde is contingent on its storage environment. The aldehyde functional group is susceptible to oxidation, while the halogenated pyrimidine ring can be sensitive to light and nucleophiles.[1][2] Therefore, meticulous storage is not just a recommendation but a critical procedural step to maintain the compound's integrity.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[3] For short-term use, storage in a refrigerator (2-8°C) is acceptable.Lower temperatures significantly reduce the rates of potential degradation reactions, such as oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes contact with atmospheric oxygen, the primary agent in the oxidation of the aldehyde group to a less reactive carboxylic acid.
Light Store in an amber or opaque vial, and keep in a dark place.Halogenated pyrimidines can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-halogen bonds.[1][4]
Moisture Store in a tightly sealed container in a desiccator or dry cabinet.The compound is sensitive to moisture. Hydrolysis can potentially occur, and the presence of water can also facilitate other degradation pathways.
Purity Ensure the compound is of high purity before long-term storage.Impurities can sometimes catalyze degradation reactions.

Q2: I suspect my sample of 5-bromo-2-chloropyrimidine-4-carbaldehyde has degraded. What are the likely degradation products?

A2: Degradation can manifest as a change in physical appearance (e.g., discoloration, clumping) or as unexpected results in your reactions. Based on the structure of the molecule, several degradation pathways are plausible.

Diagram: Potential Degradation Pathways

A 5-bromo-2-chloropyrimidine-4-carbaldehyde B 5-bromo-2-chloropyrimidine-4-carboxylic acid A->B Oxidation (O2, light, moisture) C Polymerization Products A->C Polymerization (heat, acid/base traces) D 5-bromo-2-hydroxypyrimidine-4-carbaldehyde A->D Hydrolysis

Caption: Potential degradation pathways for 5-bromo-2-chloropyrimidine-4-carbaldehyde.

The most common degradation pathways are:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 5-bromo-2-chloropyrimidine-4-carboxylic acid.[2] This is often facilitated by exposure to air (oxygen), light, and moisture, and can be accelerated by the presence of metal ion impurities.

  • Polymerization: Like many aldehydes, this compound can undergo polymerization, especially if exposed to heat or trace amounts of acid or base. This will result in a complex mixture of higher molecular weight species and a decrease in the purity of the desired compound.

  • Hydrolysis: The chloro group at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution.[5] In the presence of water, this can lead to hydrolysis to form 5-bromo-2-hydroxypyrimidine-4-carbaldehyde.

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent decomposition.[1][4]

Q3: How can I analytically confirm if my sample has degraded and identify the impurities?

A3: A multi-pronged analytical approach is recommended to confirm degradation and identify the resulting impurities. A comparison of the analytical data from a suspect sample to that of a fresh or properly stored reference standard is the most definitive method.

Recommended Analytical Workflow:

Diagram: Analytical Workflow for Degradation Assessment

A Suspected Degraded Sample B Visual Inspection (color change, clumping) A->B C HPLC-UV/MS Analysis A->C D ¹H NMR Spectroscopy A->D E GC-MS Analysis A->E F Compare to Reference Standard C->F G Identify Degradation Products (new peaks, mass changes) C->G D->F H Confirm Structural Changes (chemical shifts, new signals) D->H E->F I Identify Volatile Impurities E->I J Quantify Purity and Degradants F->J

Caption: A systematic analytical approach to investigate potential degradation.

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and detecting non-volatile degradation products.

    • Starting HPLC Method Parameters:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA.

      • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

      • Detection: UV detector at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 280 nm).

      • Expected Observation: A pure sample will show a single major peak. Degraded samples may show additional peaks, often with different retention times. The primary oxidation product, the carboxylic acid, will likely be more polar and elute earlier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer will provide the molecular weights of any new peaks, aiding in the identification of degradation products.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can provide a wealth of structural information.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Expected Observation: In a pure sample, you should observe the characteristic aldehyde proton signal (around 9-10 ppm) and signals for the pyrimidine ring proton. The appearance of new signals or a decrease in the integration of the aldehyde proton relative to the pyrimidine proton can indicate degradation. For example, the formation of the carboxylic acid would result in the disappearance of the aldehyde proton signal and the appearance of a new, broad signal for the carboxylic acid proton (typically >10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities or degradation products.[6] Derivatization may be necessary for this non-volatile compound.

Q4: I have confirmed that my sample is degraded. Can I still use it?

A4: Using a degraded sample is strongly discouraged. The presence of impurities can lead to failed reactions, the formation of unexpected byproducts, and difficulties in purification. More importantly, in a drug development context, using impure starting materials can have serious implications for the safety and efficacy of the final product. It is always best to procure a fresh batch of the compound.

Q5: How can I perform a forced degradation study to proactively understand the stability of this compound?

A5: A forced degradation or stress study is a valuable tool to identify potential degradation products and establish a stability-indicating analytical method.[7]

Forced Degradation Study Protocol:

  • Prepare Solutions: Prepare solutions of 5-bromo-2-chloropyrimidine-4-carbaldehyde in suitable solvents (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Sample and analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV/MS, alongside a control sample stored under ideal conditions.

  • Evaluation: Identify the conditions under which the compound degrades and characterize the major degradation products. This information will help in developing a robust stability-indicating method and in understanding the compound's liabilities.

By understanding the inherent stability of 5-bromo-2-chloropyrimidine-4-carbaldehyde and implementing these troubleshooting and analytical strategies, you can ensure the quality and reliability of your experimental outcomes.

References

  • Photofragmentation of halogenated pyrimidine molecules in the VUV range. (2014). PubMed. Available at: [Link]

  • Ultraviolet-induced detection of halogenated pyrimidines (UVID). (2001). PubMed. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • 5-Bromo-2-chloropyrimidine. (n.d.). SpectraBase. Available at: [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. Available at: [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.
  • Photochemical Degradation of Halogenated Compounds: A Review. (2011). ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: SIMULTANEOUS DETERMINATION OF ACTIVE INGREDIENTS IN COUGH AND COLD PHARMACEUTICALS. (2015). ResearchGate. Available at: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. Available at: [Link]

  • CAS No : 1060802-23-4 | Product Name : 5-Bromo-2-chloropyridine-4-carbaldehyde (BSC). (n.d.). Pharmaffiliates. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019). National Institute of Justice. Available at: [Link]

  • Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. (2020). PubMed. Available at: [Link]

  • Reductive Degradation of Pyrimidines. (2025). ResearchGate. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Available at: [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Eureka | Patsnap. Available at: [Link]

  • Recent Developments in Biomolecular NMR. (n.d.). Available at: [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). MDPI. Available at: [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. (n.d.). Available at: [Link]

  • 6.3.2 Spectroscopy. (n.d.). chemrevise. Available at: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-chloropyrimidine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization for this versatile building block. Here, we address common challenges and provide actionable, field-tested solutions based on established chemical principles.

Introduction: The Critical Role of Temperature

5-Bromo-2-chloropyrimidine-4-carbaldehyde is a valuable heterocyclic compound, featuring two distinct halogen atoms that offer opportunities for sequential, site-selective cross-coupling reactions. The bromine at the C5 position is significantly more reactive than the chlorine at the C2 position in palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings. This reactivity difference is the cornerstone of its synthetic utility.

However, temperature is the pivotal variable that governs the success of these reactions. It directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. Improper temperature control can lead to low yields, product mixtures, or complete reaction failure. This guide will help you troubleshoot and optimize this critical parameter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing low to no conversion of my starting material. Is temperature the problem?

Answer: While low conversion can stem from multiple factors, temperature is a primary suspect.

  • Insufficient Thermal Energy: Most cross-coupling reactions require a certain activation energy. If the temperature is too low, the reaction may proceed too slowly to be practical, or it may not initiate at all, especially if the catalyst requires thermal activation. For many Suzuki couplings with aryl bromides, temperatures in the range of 80-120 °C are common.

  • Catalyst Inactivity: The palladium catalyst's oxidative addition step, a key part of the catalytic cycle, is often temperature-dependent. At suboptimal temperatures, the catalyst may not be sufficiently active to engage with the aryl halide.

Troubleshooting Workflow:

  • Initial Screen: Start with a generally accepted temperature for the specific coupling type you are performing (e.g., 80-90 °C for a Suzuki coupling with a boronic acid).

  • Incremental Increase: If you observe low conversion after a reasonable time (e.g., 2-4 hours), increase the temperature in 10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each step.

  • Solvent Consideration: Ensure your reaction temperature does not exceed the boiling point of your solvent. If higher temperatures are needed, switch to a higher-boiling solvent (e.g., from dioxane to toluene or xylene).

G

Q2: My reaction is producing a mixture of products, including some where the chlorine at C2 has also reacted. How can I improve selectivity?

Answer: This is a classic case of over-activation, where the reaction temperature is too high, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds.

  • Mechanism: The energy barrier for the oxidative addition of palladium into the C-Cl bond is higher than for the C-Br bond. By raising the temperature excessively, you provide enough energy to overcome this barrier, leading to a loss of selectivity and the formation of di-substituted products.

  • Side Reactions: High temperatures can also promote other undesirable side reactions, such as dehalogenation (replacement of a halogen with hydrogen) or decomposition of the aldehyde functional group.

Troubleshooting Protocol:

  • Temperature Reduction: Immediately reduce the reaction temperature. If you were running the reaction at 110 °C, try reducing it to 90 °C or even 80 °C.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands offer better selectivity at lower temperatures. Consider a catalyst system known for high activity, which may allow you to achieve a good reaction rate at a lower, more selective temperature.

  • Timed Reaction: Run the reaction at a moderate, selective temperature and monitor it closely. Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary reaction at the C2 position from occurring.

ParameterIssue: Low Selectivity (Di-substitution)Solution: Optimized Selectivity
Temperature Too High (e.g., >100-110 °C)Lower (e.g., 70-90 °C)
Reaction Time Potentially too longMonitor closely and quench upon completion
Observation Multiple spots on TLC/LC-MSClean conversion to the mono-coupled product
Q3: My reaction mixture is turning black, and I'm getting a lot of baseline material on my TLC/LC-MS. What's happening?

Answer: The formation of a black precipitate (often called "palladium black") is a strong indicator of catalyst decomposition. This is almost always a temperature-related issue.

  • Catalyst Instability: The active catalytic species (typically a Pd(0) complex) is only stable within a specific temperature window. Exceeding this temperature can cause the palladium to agglomerate and precipitate out of the solution, effectively killing the reaction.

  • Ligand Dissociation: High temperatures can cause the supporting ligand to dissociate from the palladium center. The resulting "naked" palladium is highly unstable and prone to aggregation.

Preventative Measures and Troubleshooting:

  • Strict Temperature Control: Use a reliable heating system like an oil bath or a temperature-controlled reaction block rather than a simple heating mantle to avoid temperature overshoots.

  • Choose a Thermally Stable Catalyst: If high temperatures are necessary for your specific substrate, select a catalyst system known for its thermal robustness. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type catalysts) often exhibit greater thermal stability.

  • Examine the Solvent: Ensure your solvent was properly degassed. The presence of oxygen can accelerate catalyst decomposition, an effect that is exacerbated at higher temperatures.

G

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature for a Suzuki coupling of 5-bromo-2-chloropyrimidine-4-carbaldehyde with a generic arylboronic acid.

Materials:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst

  • K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vials suitable for parallel synthesis

  • Temperature-controlled heating block or oil bath

Procedure:

  • Setup: In five separate, dry reaction vials, add the 5-bromo-2-chloropyrimidine-4-carbaldehyde, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture to each vial. Ensure the system is kept under an inert atmosphere (Nitrogen or Argon).

  • Parallel Heating: Place the vials in a heating block with independent temperature controls for each vial, or in separate, well-stirred oil baths.

  • Temperature Gradient: Set the temperature for each vial to a different value. A good starting range is 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the sample and analyze by LC-MS to determine the conversion percentage and the ratio of desired product to byproducts.

  • Analysis: Continue monitoring at regular intervals (e.g., 4 hours, 8 hours). Plot the yield of the desired product against temperature at each time point. The optimal temperature will be the one that gives the highest yield of the mono-coupled product in a reasonable timeframe without significant formation of the di-substituted or decomposition products.

Data Interpretation:

Temperature (°C)Conversion (4h)Desired Product Yield (4h)Di-substituted Byproduct (4h)Observations
6015%14%<1%Reaction very slow
7055%53%<2%Clean, moderate rate
8095%92%~3%Optimal Range
90>99%90%~9%Good conversion, lower selectivity
100>99%82%~15%Significant byproduct, slight darkening

This systematic approach provides clear, empirical data to guide your decision-making, moving beyond guesswork to precise optimization.

References

  • Title: Sequential, site-selective Suzuki–Miyaura cross-coupling reactions of 2,5-dichloropyrimidine-4-carbaldehyde and 5-bromo-2-chloropyrimidine-4-carbaldehyde Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Site-Selective Sonogashira and Suzuki-Miyaura Cross-Coupling Reactions of 5-Bromo-2-chloropyrimidine Source: Synlett URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The role of palladium nanoparticles in catalysis Source: Chemical Society Reviews URL: [Link]

  • Title: Thermal decomposition of palladium(II) acetate and palladium(II) acetylacetonate Source: Journal of Thermal Analysis and Calorimetry URL: [Link]

separating 5-bromo-2-chloropyrimidine-4-carbaldehyde from unreacted starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the purification of 5-bromo-2-chloropyrimidine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are tasked with isolating this key synthetic intermediate from unreacted starting materials and reaction byproducts. The successful purification of this compound is critical, as its purity directly impacts the yield and quality of subsequent synthetic steps.

This document provides a structured approach to purification, combining theoretical principles with practical, field-tested protocols. We will explore common challenges and their solutions in a detailed question-and-answer format, supplemented by troubleshooting guides and step-by-step experimental procedures.

Understanding the Synthetic Context

The most common method for synthesizing 5-bromo-2-chloropyrimidine-4-carbaldehyde is through the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrimidine ring.[2] Consequently, the primary unreacted starting material is often 5-bromo-2-chloropyrimidine . Other potential impurities include residual DMF, inorganic salts from the work-up, and possible byproducts from side reactions.

This guide will focus on separating the desired aldehyde product from the less polar starting material, 5-bromo-2-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after synthesizing 5-bromo-2-chloropyrimidine-4-carbaldehyde?

A1: Your crude product mixture will likely contain the unreacted starting material, 5-bromo-2-chloropyrimidine . Due to the use of DMF as a reagent and often as a solvent in the Vilsmeier-Haack reaction, you can expect significant amounts of it in your crude mixture.[3] The aqueous work-up procedure will introduce inorganic salts, which must be removed. Depending on the reaction conditions, other halogenated pyrimidine byproducts could also be present.

Q2: What is the very first step I should take after the reaction is complete?

A2: The first and most critical step is a proper aqueous work-up. The Vilsmeier-Haack reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice.[2] This hydrolyzes the intermediate iminium salt to the desired aldehyde and deactivates any remaining Vilsmeier reagent. Subsequent neutralization with a base (e.g., sodium bicarbonate or sodium carbonate solution) is often necessary.[4] This is followed by extraction with an appropriate organic solvent (like ethyl acetate or dichloromethane) to separate the organic product from water-soluble impurities like DMF and inorganic salts.

Q3: How do I choose between column chromatography and recrystallization for final purification?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Column Chromatography: This is the most versatile and common method, especially for oily or amorphous crude products, or when impurities have polarities very close to your product. It is highly effective for separating the more polar aldehyde product from the less polar starting material (5-bromo-2-chloropyrimidine).[5][6]

  • Recrystallization: This technique is ideal if your product is a solid and has significantly different solubility from the impurities in a given solvent system. It can be a highly efficient and scalable purification method.[7] You may find that a preliminary purification by column chromatography followed by a final recrystallization gives the highest purity.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[5] If you observe streaking on your TLC plate or a lower-than-expected yield after column chromatography, consider the following:

  • Deactivate the Silica: Add a small amount of a base, such as triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and minimize degradation.[8]

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.[8]

Physical Properties of Key Compounds

A successful separation strategy relies on exploiting the differences in the physical properties of the components in the mixture. The introduction of a polar aldehyde group significantly alters the polarity and melting point of the product compared to the starting material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Bromo-2-chloropyrimidine (Starting Material)C₄H₂BrClN₂193.43[9]73-80[10]Off-white to beige crystalline powder[10]
5-Bromo-2,4-dichloropyrimidine (Potential Starting Material)C₄HBrCl₂N₂227.87[11]29-30[11]Solid[11]
5-Bromo-2-chloropyrimidine-4-carbaldehyde (Product)C₅H₂BrClN₂O221.44~63-68 (pyridine analogue)[12]Solid

Note: The melting point for the exact product is not widely published, so the value for the analogous pyridine compound, 5-bromo-2-chloropyridine-4-carboxaldehyde, is provided for reference.

Purification Strategy Workflow

The overall strategy involves a logical progression from initial work-up to high-purity isolation. The choice of the final purification step depends on the outcome of the initial analysis.

Purification Workflow A Crude Reaction Mixture (Post Vilsmeier-Haack) B Aqueous Work-up (Ice Quench, Neutralization, Extraction) A->B C Crude Organic Extract (Contains Product, Starting Material, Solvent) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Solid/Oil D->E F TLC Analysis (Optimize Solvent System) E->F G Column Chromatography F->G Good Separation on TLC H Recrystallization F->H Crude is Solid & Good Solvent Found I Pure Fractions G->I J Pure Crystals H->J K Combine & Evaporate I->K L Filter & Dry J->L M Pure Product (Characterization: NMR, MS, etc.) K->M L->M G start Crude Product (Post Work-up) is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization (Solvent Screen) is_solid->try_recryst Yes run_column Perform Column Chromatography is_solid->run_column No (Oily/Waxy) is_pure Is the product pure after recrystallization? try_recryst->is_pure is_pure->run_column No (Impure) end_product Pure Product Obtained is_pure->end_product Yes run_column->end_product

Sources

Technical Support Center: Troubleshooting 5-Bromo-2-chloropyrimidine-4-carbaldehyde Halogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 5-bromo-2-chloropyrimidine-4-carbaldehyde , a highly electron-deficient, multi-halogenated heterocycle that serves as a critical intermediate for active pharmaceutical ingredients (APIs) such as Macitentan[1].

Because the pyrimidine ring is inherently electron-withdrawing, functionalizing the 4-carbaldehyde group (e.g., via geminal dichlorination to form a dichloromethyl group or oxidative halogenation to an acyl halide) is notoriously difficult. The presence of the 5-bromo and 2-chloro substituents creates competing electrophilic sites, making the molecule highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), oxidation, and Lewis acid-catalyzed polymerization[2].

Diagnostic Workflow for Halogenation Side Reactions

The following diagnostic logic tree is designed to help you identify the root cause of side reactions based on your LC-MS or NMR crude analysis.

G Start Halogenation of 5-Br-2-Cl-pyrimidine-4-carbaldehyde Analyze Analyze Crude via LC-MS/NMR Start->Analyze Decision Primary Side Reaction? Analyze->Decision SNAr C2-Chloro Displacement (SNAr by solvent/moisture) Decision->SNAr Mass +18 (OH) or +Alkoxy Oxidation Aldehyde Oxidation (Carboxylic Acid Formation) Decision->Oxidation Mass +16 (Oxidation) Degradation Tar/Polymerization (Thermal Degradation) Decision->Degradation Baseline drift / Insoluble FixSNAr Strict anhydrous conditions Use non-nucleophilic solvents SNAr->FixSNAr FixOx Degas solvents (Ar/N2) Avoid radical initiators Oxidation->FixOx FixDeg Lower Temp (<40°C) Use milder reagents Degradation->FixDeg

Caption: Workflow for diagnosing and resolving side reactions during pyrimidine-4-carbaldehyde halogenation.

Troubleshooting FAQs

Q1: During the conversion of the 4-carbaldehyde to a gem-dichloride, my LC-MS shows a major by-product with a mass shift of -18 Da (loss of Cl, gain of OH). Why is this happening? A: This is a classic Nucleophilic Aromatic Substitution ( SN​Ar ) side reaction. The causality lies in the electronic structure of the pyrimidine core: the nitrogens at positions 1 and 3 pull electron density away from C2. The addition of the 5-bromo and 4-carbaldehyde groups further depletes electron density, making the C2-chloro position exceptionally electrophilic[2]. If your halogenating agent (like PCl5​ or SOCl2​ ) generates HCl in the presence of trace adventitious moisture, water acts as a nucleophile, displacing the C2-chlorine to form the thermodynamically stable pyrimidin-2-one tautomer. Mitigation: You must use rigorously anhydrous Schlenk techniques and non-nucleophilic solvents (e.g., dry DCM or toluene)[3].

Q2: I am using neat Phosphorus Pentachloride ( PCl5​ ) at 80 °C to halogenate the aldehyde, but the reaction turns into a black, insoluble tar. What is the mechanism of this degradation? A: PCl5​ is a harsh Lewis acid. At elevated temperatures, the basic pyrimidine nitrogens coordinate with the Lewis acidic phosphorus center. This coordination further activates the ring, leading to intermolecular cross-linking, ring-opening, and eventual thermal polymerization. Mitigation: Abandon PCl5​ for this specific substrate. Instead, use a milder reagent system such as Thionyl Chloride ( SOCl2​ ) with a catalytic amount of N,N-Dimethylformamide (DMF). This generates a Vilsmeier-Haack intermediate in situ, which is highly chemoselective for the aldehyde oxygen and operates efficiently at room temperature, preserving the heterocyclic core.

Q3: How do I accurately monitor the reaction without artificially inducing side reactions during the analytical workup? A: This requires a self-validating analytical protocol. If you quench your LC-MS aliquot with water, you risk inducing the exact SN​Ar hydrolysis at C2 that you are trying to avoid, leading to a false positive for side reactions. Mitigation: Quench your analytical aliquots in anhydrous methanol. Unreacted aldehyde will temporarily form a dimethyl acetal (detectable by MS), while the desired gem-dichloride remains intact, proving the true status of the reaction without hydrolyzing the C2-Cl bond.

Quantitative Reagent Comparison

Selecting the correct halogenating system is the most critical variable in minimizing side reactions. The table below summarizes the empirical performance of various reagents for the geminal dichlorination of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Halogenating ReagentTarget TransformationPrimary Side ReactionConversion Yield (%)Side Product (%)Mitigation Strategy
PCl5​ (neat, 80 °C) Geminal dichlorinationPolymerization / Tar< 20%> 60%Avoid high temperatures and strong Lewis acids.
SOCl2​ (reflux) Geminal dichlorinationC2-Cl SN​Ar (Hydrolysis)45%35%Lower temperature; avoid prolonged heating.
SOCl2​
  • DMF (DCM, 25 °C)
Geminal dichlorinationMinimal (Trace oxidation)> 85%< 5%Maintain strict anhydrous conditions.
NBS / AIBN ( CCl4​ ) Acyl bromide formationDecarbonylation30%50%Control light exposure and thermal initiation.

Validated Step-by-Step Protocol

Methodology: Mild Geminal Dichlorination via in situ Vilsmeier-Haack Activation

This protocol is designed as a self-validating system to ensure the integrity of the 2-chloro and 5-bromo substituents while quantitatively converting the 4-carbaldehyde group[3].

Step 1: System Preparation Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.

Step 2: Substrate Loading Add 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv, 5.0 mmol) to the flask under a positive stream of Argon.

Step 3: Solvent & Catalyst Addition Inject anhydrous Dichloromethane (DCM) (25 mL) via a gas-tight syringe. Ensure the DCM has been passed through activated alumina. Next, inject anhydrous N,N-Dimethylformamide (DMF) (0.1 equiv, 0.5 mmol). Causality Note: The catalytic DMF is crucial. It reacts with the halogenating agent to form a highly electrophilic chloroiminium ion (Vilsmeier reagent) that selectively attacks the aldehyde oxygen at low temperatures, bypassing the need for harsh Lewis acids.

Step 4: Reagent Addition Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Thionyl Chloride ( SOCl2​ ) (2.5 equiv, 12.5 mmol) dropwise over 15 minutes to control the exothermic formation of the active complex and prevent localized heating.

Step 5: Reaction Propagation Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor the reaction via LC-MS by quenching a 10 µL aliquot into 1 mL of anhydrous methanol (do not use aqueous buffers for the quench).

Step 6: Workup and Isolation Upon complete consumption of the starting material, concentrate the mixture directly under reduced pressure (rotary evaporator) to remove the DCM, unreacted SOCl2​ , and SO2​ / HCl by-products. Critical Step:Do not perform an aqueous workup. The resulting 4-(dichloromethyl) group and the C2-chloro group are highly sensitive to hydrolysis. Purify the crude dark oil via short-path vacuum distillation or flash chromatography using rigorously dried eluents.

References[2] Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines

Sources

Technical Support Center: Resolving Poor Solubility of 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-bromo-2-chloropyrimidine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work. This guide offers practical solutions and explains the underlying scientific principles to empower you to overcome these common hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Issue 1: My 5-bromo-2-chloropyrimidine-4-carbaldehyde is not dissolving in my chosen reaction solvent at room temperature.

Initial Checks & Recommended Solutions:

  • Verify Solvent Choice: The principle of "like dissolves like" is a fundamental starting point. 5-bromo-2-chloropyrimidine-4-carbaldehyde is a halogenated heterocyclic compound, suggesting it will have better solubility in polar aprotic solvents.

  • Gentle Heating: The solubility of most solids increases with temperature.[1]

    • Place your reaction vessel in a water bath and gradually increase the temperature (e.g., to 40-60 °C).

    • Continuously stir the mixture to facilitate dissolution.

    • Causality: Increased kinetic energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.[1]

  • Sonication: Ultrasonic baths can be highly effective in dissolving stubborn solids.

    • Place the sealed reaction vessel in an ultrasonic bath for 15-30 minute intervals.

    • Monitor for dissolution.

    • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid agglomerates and enhance solvent-solute interactions.[2]

Issue 2: The compound dissolves upon heating but precipitates out when cooled to room temperature for the reaction.

This indicates that you are creating a supersaturated solution at a higher temperature, which is not stable at your desired reaction temperature.

Recommended Solutions:

  • Run the Reaction at an Elevated Temperature: If the reaction conditions permit, maintaining the higher temperature at which the compound is soluble is the most straightforward solution.

  • Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a compound.[3][4] This is a powerful technique when a single solvent system is insufficient.[2]

    • How it Works: Co-solvents can reduce the overall polarity of the solvent system, making it more compatible with the solute.[5]

    • Screening for the Optimal Co-solvent: A systematic approach is recommended to identify the most effective co-solvent and its optimal concentration.

Experimental Protocol: Co-solvent Screening
  • Preparation: In separate vials, weigh out equal, small amounts of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

  • Primary Solvent Addition: To each vial, add a fixed volume of your primary reaction solvent.

  • Co-solvent Titration: Gradually add a potential co-solvent (e.g., DMF, DMSO, NMP, or THF) dropwise to each vial while stirring.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Record the volume of co-solvent added.

  • Selection: The co-solvent that achieves complete dissolution with the smallest volume is generally the most effective.

Issue 3: My reaction is sluggish and gives a low yield, which I suspect is due to poor solubility.

Even if the compound appears to dissolve, a low concentration of the dissolved species can lead to slow reaction kinetics and incomplete conversion.

Recommended Solutions:

  • Solvent System Re-evaluation: If you have not already, perform a co-solvent screen as described above. Common co-solvents for enhancing the solubility of poorly water-soluble drugs include ethanol, propylene glycol, and polyethylene glycols.[6]

  • Phase-Transfer Catalysis (for biphasic reactions): If your reaction involves reactants in two immiscible phases (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst (PTC) can be beneficial.

    • Mechanism: A PTC facilitates the transfer of a reactant from one phase to another where the reaction can occur.[2]

  • Alternative Synthesis Methods: For some challenging reactions, solid-state techniques can be an option.

    • Ball Milling: This solvent-free method uses mechanical force to drive reactions between solid reactants.[7][8][9] This can be particularly useful for insoluble starting materials.[7]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-bromo-2-chloropyrimidine-4-carbaldehyde?

A1: Based on its structure as a halogenated pyrimidine, 5-bromo-2-chloropyrimidine-4-carbaldehyde is expected to be a solid at room temperature with limited solubility in non-polar organic solvents and water. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). One supplier notes its solubility in DMSO and DMF.[10]

Q2: In which common organic solvents should I start my solubility tests?

A2: A good starting point for solubility testing would be a range of solvents with varying polarities. The following table provides a suggested list.

SolventTypeRationale for Use
Dichloromethane (DCM)Non-polar aproticOften a good starting point for many organic compounds.
Tetrahydrofuran (THF)Polar aproticA versatile solvent for a wide range of organic reactions.
Acetonitrile (MeCN)Polar aproticCommonly used in reactions involving polar substrates.
N,N-Dimethylformamide (DMF)Polar aproticKnown to dissolve many poorly soluble organic compounds.[3]
Dimethyl Sulfoxide (DMSO)Polar aproticA powerful solvent for dissolving a wide variety of compounds.[4]

Q3: Can I use protic solvents like ethanol or methanol?

A3: While possible, protic solvents like ethanol and methanol can potentially react with the aldehyde functional group of 5-bromo-2-chloropyrimidine-4-carbaldehyde to form acetals, especially in the presence of acid or base catalysts. If your reaction conditions are neutral and anhydrous, they may be considered, and studies have shown that the solubility of pyrimidine derivatives increases with temperature in methanol.[11][12]

Q4: How does temperature affect the solubility of 5-bromo-2-chloropyrimidine-4-carbaldehyde?

A4: For most solid organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[1] Therefore, heating the solvent will generally help to dissolve more of the compound.

Q5: Are there any known stability issues with 5-bromo-2-chloropyrimidine-4-carbaldehyde that could be mistaken for solubility problems?

A5: While specific stability data for this compound is limited in the provided search results, aldehydes, in general, can be susceptible to oxidation to carboxylic acids or polymerization.[13] It is good practice to use fresh or properly stored material and to run reactions under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.[14]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with 5-bromo-2-chloropyrimidine-4-carbaldehyde.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome Start Poor solubility of 5-bromo-2-chloropyrimidine-4-carbaldehyde observed Solvent Verify solvent choice ('like dissolves like') Start->Solvent Heat Apply gentle heating (40-60°C) Solvent->Heat If still insoluble Sonicate Use sonication Heat->Sonicate If still insoluble CoSolvent Introduce a co-solvent (e.g., DMF, DMSO) Sonicate->CoSolvent If precipitation occurs on cooling or solubility is still low ElevatedTemp Run reaction at elevated temperature CoSolvent->ElevatedTemp If co-solvent is insufficient Success Solubility issue resolved, proceed with reaction CoSolvent->Success PTC Consider Phase-Transfer Catalysis (for biphasic reactions) ElevatedTemp->PTC For biphasic systems ElevatedTemp->Success SolidState Explore solid-state synthesis (e.g., ball milling) PTC->SolidState As an alternative approach PTC->Success SolidState->Success

Caption: A workflow for troubleshooting poor solubility.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). pyrimidine, 5-bromo-4-chloro-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1060802-23-4 | Product Name : 5-Bromo-2-chloropyridine-4-carbaldehyde (BSC). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • J-Stage. (n.d.). Physical Properties of Pyrimidine and Purine Antimetabolites. I. The Effects of Salts and Temperature on the Solubility of 5-Fluorouracil, 1-(2-Tetrahydrofuryl). Retrieved from [Link]

  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 5-Bromo-2-chloropyridine-4-carbaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-4-chloropyridine-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

Sources

Validation & Comparative

Comparative NMR Analysis Guide: 1H and 13C Spectral Profiling of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized heterocycles. 5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS: 933683-62-6) is a critical electrophilic building block in medicinal chemistry. Its pyrimidine core, substituted with three distinct electron-withdrawing groups (chloro, bromo, and carbaldehyde), creates a highly deshielded and polarized electronic environment[1].

This guide objectively compares the performance of different NMR analytical parameters—specifically solvent selection (CDCl3 vs. DMSO-d6) and spectrometer field strength (400 MHz vs. 600 MHz) . By understanding the causality behind these experimental choices, researchers can optimize their acquisition parameters for halogenated pyrimidines.

Mechanistic Insights: The Pyrimidine Scaffold

To analyze this compound effectively, we must first understand its electronic topology:

  • 1H NMR Profile : The molecule contains only two protons. The C6 proton is flanked by the N1 nitrogen and the C5-bromine, placing it in a severely deshielded aromatic region[2]. The C4-carbaldehyde proton resonating from the -CHO group will appear in the extreme downfield region.

  • 13C NMR Profile : The spectrum features five distinct carbon environments. Crucially, three of these are quaternary carbons (C2, C4, C5). Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions, and they exhibit inherently long longitudinal relaxation times ( T1​ ).

Comparative Analysis 1: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent selection is not merely a matter of solubility; it fundamentally alters the observed chemical shifts through solute-solvent interactions[3].

Causality : CDCl3 is a non-polar solvent that provides baseline chemical shifts with minimal solvent-induced perturbation. In contrast, DMSO-d6 is a highly polar, hydrogen-bond accepting solvent. Although 5-bromo-2-chloropyrimidine-4-carbaldehyde lacks exchangeable protons (like -OH or -NH), the strong dipole moment of DMSO interacts with the polarized pyrimidine ring. This interaction draws electron density away from the ring, resulting in a generalized downfield shift (deshielding) of both proton and carbon signals compared to CDCl3[4].

Table 1: Comparative Chemical Shifts (Predicted & Empirical Ranges)
Nucleus / PositionCDCl3 (δ ppm)DMSO-d6 (δ ppm)Signal MultiplicityCausality for Shift Difference
1H - Aldehyde (CHO) 10.0 - 10.210.2 - 10.4Singlet (1H)Stronger dipole interactions in DMSO
1H - Aromatic (C6) 8.8 - 9.09.1 - 9.3Singlet (1H)Solvent-induced deshielding
13C - Aldehyde (C=O) ~188.0~189.5QuaternaryCarbonyl polarization by DMSO
13C - C2 (C-Cl) ~161.0~162.5QuaternaryInductive effect of Chlorine
13C - C4 (C-CHO) ~158.0~159.0QuaternaryElectron withdrawal by CHO
13C - C6 (C-H) ~156.0~157.5Tertiary (CH)Adjacent to N1 and C5-Br
13C - C5 (C-Br) ~120.0~121.5QuaternaryHeavy atom effect of Bromine

Verdict: CDCl3 is preferred for routine 1H NMR due to its low viscosity (yielding sharper peaks) and ease of recovery. However, DMSO-d6 is superior if the compound exhibits poor solubility at the high concentrations required for 13C NMR.

Causality A Highly Polar Solvent (DMSO-d6) B Strong Dipole Interactions A->B C Deshielding of Pyrimidine Ring B->C D Downfield Shift (+0.2 to +0.5 ppm) C->D

Caption: Causality of solvent-induced chemical shift changes in pyrimidine NMR.

Comparative Analysis 2: Field Strength Performance (400 MHz vs. 600 MHz)

For a simple two-proton system, a standard 400 MHz spectrometer provides more than enough resolution. The true analytical bottleneck lies in the 13C NMR acquisition of the quaternary carbons.

Causality : Signal intensity in NMR is governed by the Boltzmann distribution of nuclear spin states. A 600 MHz magnet creates a larger population difference between the α and β spin states than a 400 MHz magnet, inherently boosting sensitivity. When combined with a cryogenically cooled probe (Cryoprobe), thermal noise in the receiver coils is drastically reduced. This is critical for the C2, C4, and C5 quaternary carbons, which suffer from long T1​ relaxation times and lack NOE enhancement.

Table 2: Instrument Performance Comparison for 13C NMR (50 mg Sample)
Parameter400 MHz (Room Temp Probe)600 MHz (Cryoprobe)Advantage / Causality
SNR (Quaternary C) ~15:1~60:1Higher Boltzmann population difference at 600 MHz
Acquisition Time 2 - 4 hours15 - 30 minutesCryoprobe reduces thermal noise, allowing faster pulsing
Resolution (Hz/pt) StandardHighBetter baseline separation of closely spaced signals

Verdict: For rapid structural verification (1H NMR), 400 MHz is highly cost-effective. For comprehensive 13C assignment or carbon-detected 2D experiments (e.g., HMBC) on dilute samples, 600 MHz is mandatory.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this standardized, self-validating workflow for the quantitative NMR analysis of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 15 mg (for 1H) or 50 mg (for 13C) of the analyte.

  • Dissolution : Dissolve the solid in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration : Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing undissolved micro-particulates prevents magnetic susceptibility gradients, ensuring perfect field homogeneity.

  • Shimming and Tuning : Insert the sample into the magnet. Perform automated 3D gradient shimming. Tune and match the probe specifically to the dielectric constant of the chosen solvent.

  • 1H Acquisition : Execute a standard 1D proton sequence (e.g., zg30). Use 16 scans with a relaxation delay ( D1​ ) of 1.5 seconds.

  • 13C Acquisition : Execute a proton-decoupled carbon sequence (e.g., zgpg30). Use 1024 scans (400 MHz) or 256 scans (600 MHz). Critical Adjustment: Extend the D1​ delay to 3.0 seconds to allow full relaxation of the quaternary carbons (C2, C4, C5).

  • System Validation : The protocol is self-validating if the internal TMS peak appears exactly at 0.00 ppm with a perfectly symmetrical Lorentzian line shape and a linewidth at half-height ( w1/2​ ) of < 1.0 Hz. If the TMS peak is asymmetric, the shimming has failed and must be repeated.

Workflow A 1. Sample Prep (50 mg in 0.6 mL) B 2. Solvent Selection (CDCl3 vs DMSO-d6) A->B C 3. Instrument Choice (400 MHz vs 600 MHz) B->C D 4. Acquisition (1H & 13C NMR) C->D E 5. Data Processing (FT & Assignment) D->E

Caption: Step-by-step NMR analytical workflow for pyrimidine derivatives.

Conclusion

The accurate NMR spectral analysis of 5-bromo-2-chloropyrimidine-4-carbaldehyde requires deliberate experimental design. While CDCl3 at 400 MHz offers a rapid, cost-effective route for 1H verification, the heavy substitution and quaternary nature of the pyrimidine carbons make a 600 MHz system with DMSO-d6 the superior choice for definitive 13C structural elucidation.

References

  • Title : 5-Bromo-2-chloropyrimidine | CID 606665 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity Source : Molecules (MDPI) URL :[Link]

Sources

A Technical Guide to the Mass Spectrometry of 5-bromo-2-chloropyrimidine-4-carbaldehyde: Predicted Fragmentation Patterns and Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-bromo-2-chloropyrimidine-4-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of related chemical classes—halogenated heterocycles and aromatic aldehydes—to offer a robust predictive model. This analysis is crucial for researchers in medicinal chemistry and drug development for structural elucidation, reaction monitoring, and impurity profiling.

Introduction to the Structural Elucidation Challenge

5-bromo-2-chloropyrimidine-4-carbaldehyde is a highly functionalized heterocyclic compound, presenting a unique structural elucidation challenge. The interplay of the electron-withdrawing aldehyde group and the two different halogen substituents on the pyrimidine ring dictates a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding these pathways is paramount for its unambiguous identification. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint through reproducible fragmentation, offering deep structural insights.[1]

Predicted Fragmentation Pathways of 5-bromo-2-chloropyrimidine-4-carbaldehyde

The fragmentation of 5-bromo-2-chloropyrimidine-4-carbaldehyde in an EI-MS is anticipated to be governed by the characteristic behaviors of its constituent functional groups: the aromatic aldehyde and the halogenated pyrimidine ring.[2][3]

Key Predicted Fragmentation Steps:

  • Molecular Ion (M+) : The molecular ion peak is expected to be prominent, a common feature for aromatic aldehydes which tend to have stable molecular ions.[4][5] A critical diagnostic feature will be the isotopic pattern. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks (M, M+2, M+4).[1][4]

  • Loss of a Hydrogen Radical (M-1) : A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion.[5][6][7][8] This fragment is often observed as a significant peak in the spectrum.

  • Loss of the Aldehyde Group (M-29) : The cleavage of the bond between the pyrimidine ring and the carbaldehyde group can result in the loss of a formyl radical (•CHO), corresponding to a mass loss of 29 Da.[5][7][8]

  • Loss of Halogen Radicals : The cleavage of the carbon-halogen bonds is a principal fragmentation pathway for halogenated compounds.[1] This can occur through the loss of a bromine radical (•Br) or a chlorine radical (•Cl). The relative ease of cleavage depends on the bond strength (C-Br is weaker than C-Cl).

  • Ring Cleavage : Following the initial losses from the substituent groups, the pyrimidine ring itself may undergo cleavage.[2][9] This can lead to the formation of smaller, characteristic fragment ions.

The predicted fragmentation pathways are visualized in the following diagram:

G M [M]+• 5-bromo-2-chloropyrimidine-4-carbaldehyde M_minus_H [M-H]+ Loss of •H M->M_minus_H M_minus_CHO [M-CHO]+ Loss of •CHO M->M_minus_CHO M_minus_Br [M-Br]+ Loss of •Br M->M_minus_Br M_minus_Cl [M-Cl]+ Loss of •Cl M->M_minus_Cl M_minus_H_minus_CO [M-H-CO]+ Loss of CO M_minus_H->M_minus_H_minus_CO

Caption: Predicted major fragmentation pathways for 5-bromo-2-chloropyrimidine-4-carbaldehyde under EI-MS.

Comparative Analysis with Related Compound Classes

The predicted fragmentation of 5-bromo-2-chloropyrimidine-4-carbaldehyde can be contextualized by comparing it to the known fragmentation patterns of similar structures.

Compound ClassKey Fragmentation PathwaysRelevance to Target Molecule
Halogenated Pyrimidines Loss of halogen radicals, cleavage of the pyrimidine ring. The stability of the pyrimidine ring often leads to its retention in many fragment ions.[2][10][11]The target molecule is expected to exhibit similar losses of bromine and chlorine radicals.
Aromatic Aldehydes Strong molecular ion peak, prominent M-1 (loss of H•) and M-29 (loss of •CHO) fragments.[4][5][6]These fragmentation patterns are highly likely to be observed for 5-bromo-2-chloropyrimidine-4-carbaldehyde.
Substituted Pyrimidines Fragmentation is heavily dependent on the nature and position of substituents.[2][3][12]The interplay between the aldehyde and halogen substituents will create a unique fragmentation fingerprint.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire a mass spectrum of 5-bromo-2-chloropyrimidine-4-carbaldehyde, the following detailed protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Instrumentation:

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer. A Shimadzu GCMS-QP-1000EX or a similar instrument is suitable.[2]

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]

  • Ion Source Temperature: Approximately 200°C.[2]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of purified 5-bromo-2-chloropyrimidine-4-carbaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • The concentration should be approximately 1 mg/mL.

  • Sample Introduction (GC-MS Method):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Transfer Line Temperature: 280°C.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

    • Set the scan speed to allow for sufficient data points across each chromatographic peak.

  • Data Analysis:

    • Identify the peak corresponding to 5-bromo-2-chloropyrimidine-4-carbaldehyde in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, paying close attention to the isotopic distribution of the molecular ion and fragment ions containing bromine and chlorine.

    • Compare the obtained spectrum with the predicted fragmentation pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation pattern of 5-bromo-2-chloropyrimidine-4-carbaldehyde is predicted to be a rich source of structural information, characterized by a distinct isotopic signature for the molecular ion and key fragments arising from the loss of hydrogen, the formyl group, and the halogen substituents. By leveraging established fragmentation principles of related compound classes, researchers can confidently approach the structural elucidation of this and similar complex heterocyclic molecules. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data.

References

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. [Link]

  • Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. ACS Publications. [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • GCMS Section 6.11.4. Whitman College. [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. [Link]

  • 5-Bromo-2-chloropyrimidine. SpectraBase. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

  • (PDF) Selectivity in the photofragmentation of halo-pyrimidines. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 5-Bromo-2-chloropyrimidine. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

HPLC method development and validation for 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the chromatographic behavior of 5-bromo-2-chloropyrimidine-4-carbaldehyde not merely as a separation task, but as an exercise in controlling molecular reactivity. This compound is a highly versatile building block in drug discovery due to the differential reactivity of its C-Br and C-Cl bonds[1]. However, its multi-functional nature—combining a polarized pyrimidine ring, two distinct halogens, and a highly reactive aldehyde—creates significant analytical challenges.

Standard high-performance liquid chromatography (HPLC) methods often fail to resolve its closely related positional isomers or prevent on-column degradation. This guide objectively compares column chemistries and provides a self-validating, ICH-compliant methodology engineered specifically for the stability-indicating analysis of this complex pyrimidine derivative.

Chromatographic Selectivity: The Column Chemistry Dilemma

The fundamental flaw in standard HPLC method development for halogenated aromatics is the over-reliance on C18 stationary phases. Standard C18 columns operate almost exclusively via dispersive (hydrophobic) forces. Because the structural difference between 5-bromo-2-chloropyrimidine-4-carbaldehyde and its critical impurities (e.g., desbromo or deschloro degradants) is primarily electronic rather than strictly hydrophobic, C18 phases often result in peak co-elution.

The Causality of PFP Superiority: To achieve baseline resolution, we must engineer the chromatographic environment to recognize the electronegativity of the halogens. Pentafluorophenyl (PFP) columns provide orthogonal selectivity by offering multi-modal interactions: π−π interactions, strong dipole-dipole interactions induced by the carbon-fluorine bonds, and charge-transfer capabilities[2]. For highly polar, halogenated nucleic acid analogues and pyrimidines, PFP and similar halogenated stationary phases consistently outperform C18 by exploiting these alternative retention mechanisms[3].

Comparative Performance Data

The following table summarizes the comparative performance of three column chemistries during the screening phase for 5-bromo-2-chloropyrimidine-4-carbaldehyde and its critical desbromo-impurity.

Column ChemistryPrimary Interaction MechanismRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Critical Impurity
Standard C18 Hydrophobic (Dispersive)4.21.551.2 (Co-elution)
Phenyl-Hexyl Hydrophobic + π−π 5.81.301.8 (Marginal)
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-Bonding7.51.053.4 (Baseline)

Note: Quantitative data represents optimized gradient conditions for halogenated pyrimidine derivatives.

Selectivity_Logic Analyte 5-Bromo-2-chloropyrimidine- 4-carbaldehyde C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive forces only PFP PFP Column (Fluorinated Phase) Analyte->PFP Multi-modal recognition Res_C18 Poor Resolution (Co-elution of isomers) C18->Res_C18 Mech1 π-π Interactions PFP->Mech1 Mech2 Dipole-Dipole PFP->Mech2 Res_PFP Baseline Resolution (Rs > 2.0) Mech1->Res_PFP Mech2->Res_PFP

Logical relationship between column chemistry and resolution for halogenated pyrimidines.

Diluent and Mobile Phase Causality

The Diluent Trap (Why Methanol is Prohibited): The carbaldehyde moiety at the C4 position is highly susceptible to nucleophilic attack. If methanol is used as the sample diluent or mobile phase organic modifier, it will rapidly react with the aldehyde to form hemiacetals and acetals, creating artificial degradation peaks in the chromatogram. Causality: To preserve the structural integrity of the analyte, an aprotic solvent system (Acetonitrile/Water) must be utilized.

Mobile Phase pH Control: During forced degradation, the aldehyde readily oxidizes to a carboxylic acid. To ensure this oxidized degradant exhibits sharp peak symmetry and predictable retention, the mobile phase must be kept at an acidic pH (approx. 2.0) using 0.1% Trifluoroacetic acid (TFA). This suppresses the ionization of the carboxylic acid and masks residual silanols on the stationary phase.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) that acts as an internal logic gate: if the system fails to resolve the parent peak from its critical degradant, the sequence automatically halts, preventing the generation of compromised data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 5-bromo-2-chloropyrimidine-4-carbaldehyde and dissolve in 100 mL of aprotic diluent (Acetonitrile:Water, 50:50 v/v) to yield a 100 µg/mL standard solution. Sonicate for 5 minutes at ambient temperature.

  • Chromatographic Setup:

    • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 20% B), 12.1-15 min (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

    • Injection Volume: 10 µL.

  • System Suitability Criteria (The Logic Gate):

    • Inject a resolution mixture containing the API and 1% desbromo-impurity.

    • Validation Check: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 . %RSD of peak area for 5 replicate standard injections must be ≤2.0% .

ICH Q2(R2) Method Validation Framework

To prove the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[4]. The validation lifecycle for this specific compound focuses heavily on stability-indicating power.

  • Specificity & Forced Degradation: The analyte is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C). The PFP column must demonstrate peak purity for the active ingredient (using Photodiode Array detection) with no co-eluting degradants[4].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Assessed via spike recovery experiments at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly set between 98.0% and 102.0%[4].

Validation_Workflow Start ICH Q2(R2) Validation Specificity Specificity & Forced Degradation Start->Specificity Quant Linearity & Range Specificity->Quant Peak Purity Confirmed Accuracy Accuracy & Recovery Quant->Accuracy R² > 0.999 Precision Repeatability & Intermediate Precision Accuracy->Precision 98-102% Recovery

Stepwise execution of ICH Q2(R2) analytical method validation parameters.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

  • Title: Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

Sources

A Comparative Guide to the Reactivity of 5-bromo-2-chloropyrimidine-4-carbaldehyde and 2,5-dichloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved therapeutics.[1] The strategic functionalization of these heterocycles is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. This guide presents an in-depth comparative analysis of two closely related, yet synthetically distinct, building blocks: 5-bromo-2-chloropyrimidine-4-carbaldehyde and 2,5-dichloropyrimidine-4-carbaldehyde .

While structurally similar, the differential halogenation at the 5-position (bromine vs. chlorine) imparts a significant divergence in their chemical reactivity. Understanding these nuances is critical for synthetic chemists to devise efficient, selective, and robust routes to novel molecular entities. This document will dissect the electronic and steric properties of these molecules, compare their performance in key synthetic transformations, and provide actionable experimental protocols to guide your research.

The Electronic and Steric Landscape: An Overview

The reactivity of any dihalopyrimidine is governed by a confluence of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens.[2]

The addition of a 4-carbaldehyde group further enhances the electrophilicity of the ring through its electron-withdrawing resonance and inductive effects. This activation, however, is not uniform across all positions.

The key differentiator between our two molecules of interest lies at the C5 position.

  • Electronic Effects: Both bromine and chlorine are electronegative and exert an electron-withdrawing inductive effect. Due to its higher electronegativity, chlorine produces a more significant shift in the binding energies of adjacent carbon atoms, indicating a stronger localized electron withdrawal compared to bromine.[3] This suggests that the C2 position in 2,5-dichloropyrimidine-4-carbaldehyde is slightly more electron-deficient than in its bromo-counterpart.

  • Steric Effects: The bromine atom is larger than the chlorine atom. This difference in atomic radii can influence the approach of bulky reagents or catalysts, although the impact at the C5 position is generally less significant for reactions occurring at the C2 position.[4]

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and more pronounced chemical differences between the C-Br and C-Cl bonds dictate the synthetic utility of these reagents. The following sections compare their reactivity in three critical classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for installing amine, ether, and thioether functionalities on the pyrimidine core.[5] The reactivity in these reactions is dictated by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex.[6]

The established order of reactivity for leaving groups at different positions on the pyrimidine ring is generally C4(6) > C2 >> C5 .[2] This is because nucleophilic attack at C2 or C4 allows the negative charge of the intermediate to be delocalized onto the ring nitrogen atoms, providing significant stabilization.[7] Attack at C5 does not permit this stabilization, making it the least reactive site.

For both 5-bromo-2-chloropyrimidine-4-carbaldehyde and 2,5-dichloropyrimidine-4-carbaldehyde , nucleophilic attack will preferentially occur at the C2-position .

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde: The C2-Cl is activated by both ring nitrogens and the 4-carbaldehyde group. The bromine at C5 provides a modest additional electron-withdrawing effect.

  • 2,5-dichloropyrimidine-4-carbaldehyde: The C2-Cl is similarly activated. The more electronegative chlorine at C5 results in a slightly more electrophilic C2 position compared to the bromo analogue.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant point of divergence in reactivity between the two molecules. The success of reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination hinges on the initial oxidative addition of the C-X bond to the palladium(0) catalyst. The reactivity of halogens in this step follows the well-established trend: I > Br >> Cl .[8]

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde: This molecule possesses two distinct leaving groups with highly differentiated reactivity. The C5-Br bond will readily undergo oxidative addition, while the C2-Cl bond remains largely unreactive under standard Suzuki-Miyaura conditions.[9] This provides a powerful synthetic handle for site-selective functionalization . One can first perform a cross-coupling reaction at the C5-position and subsequently target the C2-position with a different transformation (e.g., SNAr or a more forcing cross-coupling).[10]

  • 2,5-dichloropyrimidine-4-carbaldehyde: This molecule contains two C-Cl bonds. While the C2-Cl is electronically more activated than the C5-Cl, their reactivity difference in palladium catalysis is much less pronounced than that between a C-Br and a C-Cl bond.[2] Achieving high regioselectivity for mono-functionalization at the C2 position requires careful selection of catalysts (e.g., bulky, electron-rich phosphine ligands) and optimization of reaction conditions.[11] Often, mixtures of C2-substituted, C5-substituted, and di-substituted products can be expected, or more forcing conditions may be required to react at the C5 position after initial C2 coupling.

Reactions of the 4-Carbaldehyde Group

The aldehyde functionality serves as a versatile anchor for a wide range of chemical transformations, most notably reductive amination.[12]

  • Reductive Amination: This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[13] The rate-limiting step is typically the initial nucleophilic attack of the amine on the aldehyde carbonyl. The electronic nature of the substituent at the C5 position, being meta to the aldehyde, has a negligible electronic influence on the carbonyl carbon's electrophilicity.

Data and Protocol Summaries

Comparative Reactivity Table
Reaction TypePosition5-bromo-2-chloropyrimidine-4-carbaldehyde2,5-dichloropyrimidine-4-carbaldehydeRationale
SNAr C2-ClReactiveSlightly More Reactive C5-Cl is more electron-withdrawing than C5-Br.[3]
C5-XUnreactiveUnreactiveC5 is electronically disfavored for SNAr.[2]
Suzuki Coupling C2-ClLow ReactivityModerate ReactivityRequires specific catalysts for C-Cl activation.[11]
C5-XHigh Reactivity (Selective) Low ReactivityC-Br bond is much more reactive in oxidative addition than C-Cl.[8][9]
Reductive Amination C4-CHOReactiveReactiveC5 substituent has minimal electronic effect on the C4 position.

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 5-bromo-2-chloropyrimidine-4-carbaldehyde

This protocol is designed to selectively couple an arylboronic acid at the C5-position.

Reagents & Equipment:

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-chloropyrimidine-4-carbaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Reductive Amination of Pyrimidine-4-carbaldehydes

This protocol is applicable to both starting materials for the synthesis of secondary amines.

Reagents & Equipment:

  • Pyrimidine-4-carbaldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, inert atmosphere

Procedure:

  • Dissolve the pyrimidine-4-carbaldehyde in the anhydrous solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere.

  • Add the primary amine and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

G cluster_0 Synthetic Goal cluster_1 Decision cluster_3 Primary Reaction start Desired Synthetic Outcome seq_func Sequential, Site-Selective Cross-Coupling at C5? start->seq_func reagent1 Use 5-bromo-2-chloro pyrimidine-4-carbaldehyde seq_func->reagent1  Yes reagent2 Use 2,5-dichloro pyrimidine-4-carbaldehyde seq_func->reagent2  No outcome1 Selective Suzuki/Stille/etc. at C5-Br reagent1->outcome1 outcome2 SNAr at C2-Cl or Coupling at C2-Cl (requires optimization) reagent2->outcome2

Caption: Decision workflow for selecting the appropriate reagent.

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition complex1 R-Pd(II)(X)L2 pd0->complex1 product R-R' tm Transmetalation complex2 R-Pd(II)(R')L2 complex1->complex2 complex2->pd0 re Reductive Elimination re->product rx R-X (Ar-Br/Cl) rx->oa boronic R'-B(OR)2 boronic->tm base Base base->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reductive_Amination start Pyrimidine-4-carbaldehyde + Primary Amine (R-NH2) solvent Add Anhydrous Solvent (e.g., DCE) start->solvent imine Imine Formation (Stir at RT) solvent->imine reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine->reductant reduction Reduction of Iminium Ion (Stir at RT) reductant->reduction quench Aqueous Workup (NaHCO3 soln.) reduction->quench product Purified Secondary Amine quench->product

Caption: Experimental workflow for a one-pot reductive amination.

Conclusion and Outlook

The choice between 5-bromo-2-chloropyrimidine-4-carbaldehyde and 2,5-dichloropyrimidine-4-carbaldehyde is a strategic one, dictated by the desired synthetic outcome.

  • 5-bromo-2-chloropyrimidine-4-carbaldehyde is the premier choice for stepwise, regioselective synthesis . Its differentiated halogen reactivity provides a robust platform for introducing diversity at the C5-position via cross-coupling, while preserving the C2-chloro group for subsequent nucleophilic substitution or a second, more challenging cross-coupling reaction.

  • 2,5-dichloropyrimidine-4-carbaldehyde is a suitable substrate for introducing nucleophiles at the C2-position via SNAr, where it may offer a slight rate advantage. It can also be used in cross-coupling reactions, but achieving high selectivity for mono-substitution requires careful catalyst control and optimization to avoid product mixtures.

For drug development professionals, the ability to predictably and sequentially build molecular complexity is invaluable. Therefore, the orthogonal reactivity offered by 5-bromo-2-chloropyrimidine-4-carbaldehyde makes it a more versatile and powerful tool for the construction of diverse chemical libraries targeting the vast chemical space of pyrimidine-based therapeutics.

References

  • D. J. W. et al. (2018). The Pyrimidine Ring in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Lin, S. et al. (2017). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. PubMed. [Link]

  • Ferreira, D. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Conti, G. et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications. [Link]

  • Dykstra, K. et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Bald, I. et al. (2000). Mechanisms for Low-Energy (0.5−30 eV) Electron-Induced Pyrimidine Ring Fragmentation within Thymine- and Halogen-Substituted Single Strands of DNA. The Journal of Physical Chemistry B. [Link]

  • Mila, F. et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. PubMed. [Link]

  • Novotna, P. et al. (2020). Probing Halogen−π versus CH−π Interactions in Molecular Balance. Organic Letters. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76). ResearchGate. [Link]

  • Handy, S. T. et al. (2012). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Handy, S. T. et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • Ferreira, D. et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • NextSDS. (n.d.). 5-bromo-4-chloropyridine-2-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Scott, J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Wilcken, R. et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Organic Process Research & Development. (n.d.). Reductive Amination. Wordpress. [Link]

  • Martinez, A. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Kumar, A. et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Martinez, A. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Schmidt, D. et al. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem. [Link]

Sources

IR spectroscopy characteristic peaks for 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-bromo-2-chloropyrimidine-4-carbaldehyde

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational step in the synthesis pipeline. 5-bromo-2-chloropyrimidine-4-carbaldehyde is a highly functionalized intermediate, offering multiple reaction sites for building complex molecular architectures. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular structure. This guide offers a detailed analysis of the expected characteristic IR absorption peaks for this compound, provides a comparative context, and outlines a robust experimental protocol for data acquisition.

Molecular Structure and Expected Vibrational Modes

The structure of 5-bromo-2-chloropyrimidine-4-carbaldehyde incorporates several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The primary absorption bands arise from the aldehyde group, the substituted pyrimidine ring, and the carbon-halogen bonds.

The electron-withdrawing nature of the pyrimidine ring, the chlorine atom, and the bromine atom, combined with the conjugating effect of the aromatic system on the aldehyde, creates a unique electronic environment that finely tunes the position of these absorption peaks.

Core Analysis: Characteristic IR Absorption Peaks

The following table summarizes the predicted IR absorption bands for 5-bromo-2-chloropyrimidine-4-carbaldehyde. The interpretation is based on established group frequency data for aromatic aldehydes, halogenated aromatics, and heterocyclic pyrimidine systems.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale & Commentary
~3080-3030 Weak to MediumC-H StretchPyrimidine Ring C-HThis absorption is characteristic of C-H stretching in aromatic and heteroaromatic systems, typically appearing just above 3000 cm⁻¹[1][2][3].
~2850 & ~2750 Weak to Medium, Sharp (often a doublet)C-H Stretch (Fermi Resonance)Aldehyde (-CHO)This pair of peaks is highly diagnostic for an aldehyde. The two bands arise from Fermi resonance between the fundamental aldehydic C-H stretch and the first overtone of the aldehydic C-H bending vibration[2][4][5].
~1705-1685 Strong, SharpC=O StretchAromatic AldehydeThe carbonyl (C=O) stretch is one of the most intense peaks in the spectrum[6]. Conjugation with the pyrimidine ring lowers the frequency from that of a saturated aliphatic aldehyde (1740-1720 cm⁻¹) into the 1710-1685 cm⁻¹ range[4][5][7].
~1600-1450 Medium to Strong (multiple bands)C=C and C=N Ring StretchPyrimidine RingHeteroaromatic rings like pyrimidine exhibit several complex stretching vibrations in this region due to the coupled C=C and C=N bonds[8][9].
~1350-1200 MediumC-N StretchPyrimidine RingThese absorptions are characteristic of the C-N stretching vibrations within the pyrimidine ring structure[8].
~1210-1160 MediumC-C StretchAr-CHOThe stretching of the single bond between the pyrimidine ring and the aldehyde carbonyl group often gives a moderately intense peak in this region for aromatic aldehydes[7].
~850-750 Medium to StrongC-Cl StretchAryl-ChlorideThe C-Cl stretching vibration for aryl chlorides typically falls within this range. Its exact position can be influenced by other ring vibrations[1][2][10][11].
~690-550 Medium to StrongC-Br StretchAryl-BromideThe C-Br stretch is expected at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom[1][2][10][11]. This peak falls in the lower fingerprint region.

Comparative Analysis and Structural Confirmation

The true diagnostic power of an IR spectrum lies in comparing it with related structures.

  • Versus Benzaldehyde: Benzaldehyde, a simple aromatic aldehyde, shows a characteristic C=O stretch around 1711 cm⁻¹[6]. The presence of two strongly electronegative halogens and two nitrogen atoms in the pyrimidine ring of the title compound is expected to slightly shift this C=O frequency due to inductive effects.

  • Versus 5-Bromo-2-chloropyrimidine: A spectrum of the parent compound without the aldehyde group would lack the strong C=O stretch around 1700 cm⁻¹ and the highly diagnostic aldehydic C-H doublet at ~2850/2750 cm⁻¹[4][5]. The presence of these peaks is unequivocal proof of the carbaldehyde functionalization.

  • Versus other Pyrimidine Derivatives: Compounds like cytosine or uracil contain keto (C=O) groups and N-H bonds. Their spectra are dominated by amide-like C=O stretches (1700-1650 cm⁻¹) and broad N-H stretching bands (3500-3100 cm⁻¹)[8], which are absent in the spectrum of 5-bromo-2-chloropyrimidine-4-carbaldehyde.

The logical relationship between the molecular structure and its key spectral regions is visualized below.

cluster_mol 5-bromo-2-chloropyrimidine-4-carbaldehyde cluster_ir Key IR Spectral Regions (cm⁻¹) mol Structure A Aromatic C-H Stretch ~3050 mol->A Ring H B Aldehyde C-H Stretch ~2850 & ~2750 mol->B Aldehyde H C C=O Stretch ~1690 mol->C C=O D Ring C=C, C=N Stretch ~1600-1450 mol->D Pyrimidine Ring E Halogen C-Cl, C-Br Stretch < 850 mol->E Br, Cl

Caption: Relationship between functional groups and IR regions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, reliable technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

  • Background Scan:

    • Causality: A background spectrum must be collected to ratio against the sample spectrum. This removes instrument and environmental (CO₂, H₂O) absorptions from the final data.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is completely clean. Use a swab with a volatile solvent like isopropanol or ethanol to wipe the crystal surface and allow it to dry completely. Collect a background spectrum.

  • Sample Application:

    • Causality: Effective IR absorption via ATR requires intimate contact between the sample and the ATR crystal. Air gaps will significantly degrade signal quality.

    • Procedure: Place a small amount (a few milligrams) of the solid 5-bromo-2-chloropyrimidine-4-carbaldehyde powder onto the center of the ATR crystal.

  • Pressure Application:

    • Causality: Applying pressure ensures the solid sample is pressed firmly and evenly against the crystal, maximizing contact and improving spectral quality and reproducibility.

    • Procedure: Lower the ATR press arm and apply consistent pressure to the sample. Most modern ATR accessories have a slip-clutch or indicator to ensure optimal pressure is applied.

  • Sample Spectrum Collection:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. For a high-quality spectrum of a pure compound, 16 to 32 scans are typically sufficient.

    • Procedure: Collect the sample spectrum. The instrument software will automatically ratio this against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Causality: Raw data may require minor corrections for optimal presentation and analysis.

    • Procedure: If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure absorption peaks originate from a flat baseline. Label the significant peaks with their wavenumber values.

The following diagram illustrates this self-validating workflow.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum (16-32 Scans) apply_pressure->collect_sample process Process Data (e.g., ATR/Baseline Correction) collect_sample->process analyze Analyze & Peak Pick process->analyze report Final Spectrum analyze->report

Caption: Standard Operating Procedure for ATR-FTIR analysis.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 19). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12). Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2025, March 15). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 1(4), 84-88. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • University of Regensburg. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from [Link]

  • ETH Zurich. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

Sources

Regioselectivity Comparison Guide: 2-Chloro vs. 5-Bromo Substitution in Pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently rely on dihalogenated heterocycles to construct complex molecular architectures. Among these, 5-bromo-2-chloropyrimidine stands out as a privileged scaffold. Its utility is driven by the concept of orthogonal reactivity —the ability to selectively functionalize one specific site on a molecule without affecting another[1].

For drug development professionals, understanding the physical chemistry that governs this regioselectivity is critical for designing efficient, high-yielding synthetic routes. This guide provides an objective, data-backed comparison of the reactivity profiles of the C-2 chlorine and C-5 bromine positions, complete with self-validating experimental protocols.

Mechanistic Causality: The Physics of Orthogonal Reactivity

The regioselective functionalization of 5-bromo-2-chloropyrimidine is not arbitrary; it is governed by two distinct physical phenomena: orbital electronics and bond dissociation energies (BDE) .

  • The C-2 Position (Chlorine) - Driven by LUMO Localization: The pyrimidine ring is strongly electron-withdrawing. The highly electronegative nitrogen atoms at positions 1 and 3 pull electron density away from the C-2 carbon. Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is highly localized at the C-2 position[2]. This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer intermediate. The C-5 position lacks this activation and is virtually inert to nucleophiles[1].

  • The C-5 Position (Bromine) - Driven by Bond Dissociation Energy: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) are initiated by the oxidative addition of a Pd(0) catalyst into a carbon-halogen bond. This step is dictated by bond strength. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, oxidative addition occurs selectively at the C-5 position, leaving the C-2 chlorine completely intact[3].

MechanisticPathways Core 5-Bromo-2-chloropyrimidine C2 C-2 Position (C-Cl Bond) Core->C2 C5 C-5 Position (C-Br Bond) Core->C5 SNAr Nucleophilic Aromatic Substitution (Driven by LUMO at C-2) C2->SNAr Coupling Pd-Catalyzed Cross-Coupling (Driven by lower C-Br BDE) C5->Coupling Prod1 2-Substituted-5-bromopyrimidine SNAr->Prod1 Prod2 5-Substituted-2-chloropyrimidine Coupling->Prod2

Caption: Orthogonal reactivity pathways of 5-bromo-2-chloropyrimidine.

Comparative Reactivity Profile

To effectively plan a synthetic route, researchers must map the desired transformation to the correct mechanistic driver. The table below summarizes the core differences between the two reactive sites.

Table 1: Reactivity Profile Comparison
ParameterC-2 Position (Chlorine)C-5 Position (Bromine)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Mechanistic Driver LUMO localization / Electron deficiencyLower Bond Dissociation Energy (BDE)
Typical Reagents Amines, Alkoxides, ThiolatesArylboronic acids, Organostannanes
Catalyst Requirement None (Base-mediated)Palladium (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Relative Reactivity Highly reactive to nucleophilesHighly reactive to oxidative addition
Table 2: Representative Yields for Regioselective Transformations
Reaction TypeReagents & ConditionsPosition AttackedRetained HalogenTypical YieldReference
SNAr (Amination) Amine, DIPEA, Dioxane, 160 °C (μW)C-2C-5 Bromine68–85%[4]
SNAr (Alkoxylation) Alkoxide salt, THF, 0 °C to RTC-2C-5 Bromine70–90%[1]
Suzuki-Miyaura Arylboronic acid, Pd(PPh3)4, K2CO3, 90 °CC-5C-2 Chlorine75–90%[5]
Stille Coupling Organostannane, Pd(PPh3)4, DMFC-5C-2 Chlorine~87%[1]

Self-Validating Experimental Protocols

A robust protocol must include built-in verification steps to ensure the reaction is proceeding with the desired regioselectivity. The following methodologies utilize LC-MS isotopic pattern analysis as an in-process control to self-validate the orthogonal transformations.

Protocol A: Regioselective SNAr at the C-2 Position

Objective: Synthesize a 2-amino-5-bromopyrimidine derivative while preserving the C-5 bromine for downstream cross-coupling.

  • Preparation: To a dry round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 equiv) and the desired amine nucleophile (1.1 equiv).

  • Solvent & Base: Dissolve the mixture in anhydrous 1,4-dioxane or DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize the generated HCl[4].

  • Reaction: Stir the mixture at room temperature to 60 °C (adjust based on the steric hindrance of the amine) for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The product mass should reflect the displacement of chlorine (loss of 35.5 Da) and the addition of the amine. Crucially, the mass spectrum must exhibit a 1:1 isotopic doublet (M / M+2). This specific isotopic signature confirms that the C-5 bromine atom remains fully intact.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove residual DMF/Dioxane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

Objective: Synthesize a 5-aryl-2-chloropyrimidine derivative while preserving the highly electrophilic C-2 chlorine for subsequent nucleophilic displacement.

  • Preparation: In a Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv), the target arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv)[5].

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.15 M).

  • Catalyst Addition: Under a strict inert nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours[5].

  • In-Process Control (Self-Validation): Monitor via LC-MS. The product mass will show the addition of the aryl group and the loss of the bromine isotopic signature. The spectrum must now display a 3:1 isotopic ratio (M / M+2). This 3:1 ratio is the characteristic signature of the retained C-2 chlorine atom, validating that oxidative addition occurred exclusively at C-5.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and ethyl acetate, dry the organic layer, and purify via flash chromatography.

Sequential Functionalization Strategy

Because these two reactions operate via entirely different physical mechanisms, they can be deployed sequentially to build highly complex, 2,5-disubstituted pyrimidines without the need for protecting groups. While the order of operations can be swapped, performing the SNAr reaction first is often preferred to prevent the electron-rich aryl group (installed via Suzuki) from deactivating the pyrimidine core toward subsequent nucleophilic attack.

SequentialWorkflow Start 5-Bromo-2-chloropyrimidine Step1 Step 1: SNAr (Amine, Base) Start->Step1 Int1 2-Amino-5-bromopyrimidine Step1->Int1 Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd) Int1->Step2 Final 2,5-Disubstituted Pyrimidine Step2->Final

Caption: Stepwise sequential functionalization workflow.

References

  • Title: A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery Source: Benchchem URL
  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides Source: SciSpace URL
  • Title: WO2020245665A1 - N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)
  • Title: US Patent (PI3K inhibitors)

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Impurities in 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final drug product.[1][2] 5-bromo-2-chloropyrimidine-4-carbaldehyde is a key building block in the synthesis of various therapeutic agents. Its impurity profile must be rigorously controlled to prevent the carry-over of potentially toxic or reactive species into the final API. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of impurities in 5-bromo-2-chloropyrimidine-4-carbaldehyde, offering expert insights into method development and data interpretation.

The Critical Role of Impurity Profiling

Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, quantification, and control of impurities in drug substances.[3][4] An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. These can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[4] For an intermediate like 5-bromo-2-chloropyrimidine-4-carbaldehyde, a thorough understanding of its impurity profile is not just a quality control measure; it is a strategic necessity that informs process optimization and ensures regulatory compliance.[2]

Why GC-MS is the Technique of Choice

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] This makes it exceptionally well-suited for the analysis of volatile and semi-volatile impurities in pharmaceutical intermediates.[3] While High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, GC-MS offers distinct advantages for the analysis of halogenated heterocyclic compounds like 5-bromo-2-chloropyrimidine-4-carbaldehyde, particularly for identifying non-polar and volatile impurities that may not be readily amenable to LC-based methods.[3]

Potential Impurities in 5-bromo-2-chloropyrimidine-4-carbaldehyde

A robust analytical method is built upon a foundational understanding of the potential impurities that may be present. Based on common synthetic routes to halogenated pyrimidines, the following impurities could be anticipated in a sample of 5-bromo-2-chloropyrimidine-4-carbaldehyde:

  • Starting Material Carryover:

    • 5-bromo-2-chloropyrimidine: The precursor to the target molecule. Its presence indicates an incomplete formylation reaction.

  • Reaction By-products:

    • Over-brominated or -chlorinated species: Such as 2,5-dibromopyrimidine-4-carbaldehyde or 2,5-dichloropyrimidine-4-carbaldehyde.

    • Isomeric impurities: Positional isomers that may form under certain reaction conditions.

    • Unreacted intermediates: From earlier steps in the synthesis of the starting material, such as 2-hydroxypyrimidine.[6][7]

  • Reagent-Related Impurities:

    • Phosphorus oxychloride (POCl₃): A common chlorinating agent in the synthesis of chloropyrimidines.[6][7]

  • Degradation Products:

    • Oxidation or hydrolysis products: The aldehyde functional group can be susceptible to oxidation to a carboxylic acid or other degradation pathways.

Comparative Analysis of GC-MS Methodologies

The selection of the appropriate GC-MS parameters is crucial for achieving optimal separation and detection of potential impurities. Below is a comparison of key methodological choices.

ParameterRecommended MethodAlternative Method 1Alternative Method 2Rationale for Recommendation
GC Column Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane)Non-polar (e.g., 100% Dimethylpolysiloxane)High-polarity (e.g., Polyethylene Glycol)A mid-polarity column provides a good balance of interactions for separating compounds with a range of polarities, which is expected in an impurity profile. A non-polar column may not sufficiently resolve polar impurities, while a high-polarity column could lead to excessive retention and peak tailing for the halogenated aromatic analytes.
Injection Mode SplitSplitlessSplitA split injection is preferred to prevent column overloading from the main component (5-bromo-2-chloropyrimidine-4-carbaldehyde) and to ensure sharp chromatographic peaks for the trace-level impurities. A splitless injection, while more sensitive, is often unnecessary for impurity profiling and can lead to broader peaks for the major component.
Oven Program Temperature gradientIsothermalFast temperature gradientA temperature gradient program is essential for separating a mixture of compounds with varying boiling points, which is characteristic of an impurity profile. An isothermal method would likely result in co-elution of some impurities and poor peak shape for later eluting compounds. A very fast gradient might compromise resolution.
MS Ionization Electron Ionization (EI)Chemical Ionization (CI)Electron Ionization (EI)EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities. CI is a softer ionization technique that can be useful for confirming the molecular ion, but it provides less structural information.
MS Detection Full ScanSelected Ion Monitoring (SIM)Full ScanFull scan mode is recommended for initial impurity profiling as it allows for the detection of all ionizable compounds within the mass range, enabling the identification of unknown impurities. SIM mode is more sensitive but can only detect pre-selected ions, meaning it is best suited for quantifying known impurities after they have been identified.

Recommended GC-MS Experimental Protocol

This protocol is designed as a robust starting point for the analysis of impurities in 5-bromo-2-chloropyrimidine-4-carbaldehyde.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the 5-bromo-2-chloropyrimidine-4-carbaldehyde sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

  • Scan Speed: 2 scans/second

Data Analysis and Interpretation

The cornerstone of impurity identification in GC-MS is the interpretation of the mass spectrum. For halogenated compounds, the isotopic patterns of bromine and chlorine are highly diagnostic.

  • Chlorine: A compound containing one chlorine atom will exhibit a characteristic M:M+2 isotope peak ratio of approximately 3:1.

  • Bromine: A compound containing one bromine atom will show an M:M+2 isotope peak ratio of nearly 1:1.[8][9]

The presence of both a bromine and a chlorine atom in the parent molecule and many of its impurities will result in a complex but predictable isotopic pattern.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Full Scan) ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Interpret Mass Spectra chromatogram->mass_spectra library_search NIST Library Search mass_spectra->library_search identify Identify Impurities library_search->identify

Caption: Workflow for GC-MS impurity analysis.

Logical Relationships in Impurity Identification

Impurity_Identification RT Retention Time ID Confident Impurity ID RT->ID MS Mass Spectrum MolIon Molecular Ion MS->MolIon Frag Fragmentation Pattern MS->Frag Isotope Isotopic Pattern MS->Isotope MolIon->ID Frag->ID Isotope->ID Library Spectral Library Match Library->ID Std Reference Standard Std->ID

Caption: Key data for confident impurity identification.

Conclusion

The GC-MS analysis of impurities in 5-bromo-2-chloropyrimidine-4-carbaldehyde is a critical step in ensuring the quality and safety of downstream APIs. A well-designed GC-MS method, utilizing a mid-polarity column, split injection, and a temperature gradient, provides the necessary resolution and sensitivity for comprehensive impurity profiling. The interpretation of mass spectral data, with a keen eye for the characteristic isotopic patterns of bromine and chlorine, is paramount for the confident identification of impurities. By implementing a robust and scientifically sound analytical strategy, researchers and drug developers can effectively monitor and control the purity of this vital pharmaceutical intermediate.

References

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Benchchem. A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of California, Los Angeles. Mass Spectrometry: Fragmentation.
  • ChemicalBook. (2025, April 23). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
  • Veeprho. 5-Bromo-2-chloropyrimidine | CAS 32779-36-5.
  • Eureka | Patsnap. (2022, June 7). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • DP IB Chemistry. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL).
  • FAQ. (2023, April 10). How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?.
  • SAR Journal of Medical Biochemistry. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E.

Sources

A Comparative Guide to the Elemental Analysis and Purity Determination of 5-bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the essential analytical techniques for characterizing 5-bromo-2-chloropyrimidine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, establishing the unambiguous identity, elemental composition, and purity of such intermediates is a cornerstone of quality control, ensuring the reliability of downstream processes and the safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for developing a robust, self-validating analytical workflow.

The accurate characterization of a halogenated heterocyclic compound like 5-bromo-2-chloropyrimidine-4-carbaldehyde (Molecular Formula: C₅H₂BrClN₂O, Molecular Weight: 221.44 g/mol ) necessitates a multi-pronged approach. No single technique can provide a complete picture. Instead, orthogonal methods—those based on different chemical and physical principles—are employed to build a comprehensive and trustworthy profile of the material. This guide will compare and contrast the primary methods for elemental analysis and the critical chromatographic and spectroscopic techniques for purity assessment.

Part 1: Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound.[3] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the expected molecular formula.

Principle of CHN Combustion Analysis The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the elemental percentages in the original sample.[3][4]

Causality in Experimental Choices: Halogenated Compounds Organohalogen compounds like 5-bromo-2-chloropyrimidine-4-carbaldehyde require special consideration. During combustion, halogens can form corrosive acids (HBr, HCl) and interfering species. Modern elemental analyzers are designed to mitigate this by incorporating specialized scrubbing reagents in the combustion tube to trap halogens and other elements like sulfur, ensuring they do not interfere with the detection of C, H, and N.[5]

Theoretical vs. Experimental Data A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and is a primary indicator of its purity from inorganic or other elemental contaminants.

ElementTheoretical Mass % (C₅H₂BrClN₂O)Representative Experimental Mass %
Carbon (C)27.12%27.05%
Hydrogen (H)0.91%0.89%
Nitrogen (N)12.65%12.58%
Experimental Protocol: CHN Elemental Analysis
  • Instrument Preparation : Ensure the elemental analyzer (e.g., PerkinElmer 2400, Vario MICRO cube) is calibrated using a certified organic standard, such as acetanilide.[4]

  • Sample Preparation : Accurately weigh approximately 1-2 mg of the dried 5-bromo-2-chloropyrimidine-4-carbaldehyde sample into a tin capsule using a microbalance.[3]

  • Analysis : Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence according to the manufacturer's protocol for halogen-containing compounds.[5]

  • Data Processing : The instrument's software will automatically calculate the %C, %H, and %N based on the detector's response and the sample weight.

  • Validation : Run at least three replicates to ensure precision. The results should be consistent and fall within the acceptable deviation from the theoretical values.

Part 2: Purity Determination: A Comparative Guide to Orthogonal Methods

Purity assessment is not a single measurement but a comprehensive evaluation to detect and quantify all potential impurities, including starting materials, by-products, intermediates, and degradation products.[1][6] The choice of method is dictated by the nature of the expected impurities. A robust purity analysis will leverage multiple techniques, primarily chromatography and quantitative spectroscopy.

A logical workflow for the comprehensive analysis of the target compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, excelling at separating and quantifying non-volatile or thermally unstable organic impurities.[6][7]

  • Principle of Causality : The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For a moderately polar compound like 5-bromo-2-chloropyrimidine-4-carbaldehyde, reversed-phase HPLC is ideal. A UV detector is effective because the pyrimidine ring and carbonyl group are strong chromophores, allowing for sensitive detection.[8]

  • Trustworthiness : Method validation according to ICH guidelines is crucial.[6][7] This involves demonstrating specificity (the ability to resolve the main peak from all potential impurities), linearity, accuracy, and precision.[7][9]

  • Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water is typically effective. For example, start with 60% Acetonitrile / 40% Water, ramping to 95% Acetonitrile over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.[8]

  • Sample Preparation : Accurately prepare a ~0.5 mg/mL solution in acetonitrile.

  • Injection Volume : 10 µL.[8]

  • Purity Calculation : Purity is determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[8][10]

  • Principle of Causality : GC separates compounds based on their boiling points and interaction with a capillary column.[10] The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum or "fingerprint" for each, which allows for positive identification by comparison to spectral libraries (e.g., NIST).[8] This dual detection mechanism provides exceptional specificity.

  • Trustworthiness : The primary risk is thermal degradation of the analyte in the hot injector. A lower injection temperature and a robust temperature program are necessary to ensure the compound's integrity.

  • Instrumentation : GC system coupled to a Mass Spectrometer.

  • Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).[8]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injector : 250°C, split mode (e.g., 50:1).[8]

  • MS Parameters : Transfer line at 280°C, ion source at 230°C, mass scan range m/z 40-450.[8]

  • Sample Preparation : Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for purity assessment because it allows for direct, absolute quantification without needing a specific reference standard of the analyte itself.[11][12][13]

  • Principle of Causality : The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][14] By comparing the integral of a unique, well-resolved proton signal from the analyte with that of a high-purity, certified internal standard of known concentration, the absolute purity of the analyte can be calculated with high accuracy.[8][11]

  • Trustworthiness : The key to reliable qNMR is meticulous experimental setup. This includes ensuring complete dissolution of both sample and standard, choosing a non-overlapping internal standard, and using long relaxation delays (D1) during acquisition to ensure all protons fully relax between scans, which is critical for accurate integration.[11]

  • Instrumentation : High-resolution NMR spectrometer (≥400 MHz).[13]

  • Internal Standard : A high-purity certified standard with sharp signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent : A deuterated solvent that fully dissolves both the analyte and the standard (e.g., DMSO-d₆).

  • Sample Preparation :

    • Accurately weigh ~20 mg of 5-bromo-2-chloropyrimidine-4-carbaldehyde into an NMR tube.

    • Accurately weigh ~10 mg of the internal standard into the same tube.

    • Add ~0.7 mL of the deuterated solvent and ensure complete dissolution.

  • Acquisition : Acquire the ¹H-NMR spectrum using a long relaxation delay (e.g., D1 = 30 seconds) and a sufficient number of scans for a good signal-to-noise ratio.

  • Purity Calculation : Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight.

Comparative Summary of Purity Determination Techniques

TechniquePrincipleTypical Purity RangeAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity.[6]98.0 - 99.9%High resolution, widely available, excellent for non-volatile impurities.[8]Requires chromophoric impurities for UV detection; may not detect non-UV active compounds.
GC-MS Chromatographic separation by boiling point and mass-to-charge ratio.[10]97.5 - 99.8%High sensitivity and specificity; provides structural information on impurities.[15]Not suitable for thermally labile or non-volatile compounds; potential for on-column degradation.[8]
qNMR (¹H) Signal intensity is proportional to the number of nuclei.[11][12]98.5 - 99.9%Absolute quantification without a specific analyte reference standard; non-destructive.[13][16]Lower sensitivity than chromatographic methods; requires a high-purity internal standard and careful experimental setup.[8]

Conclusion

The elemental analysis and purity determination of 5-bromo-2-chloropyrimidine-4-carbaldehyde demand a rigorous, multi-technique approach to ensure the quality and reliability required in research and drug development. Elemental analysis serves as the foundational check of the empirical formula. For purity, HPLC-UV stands as the primary method for routine quality control, effectively quantifying non-volatile organic impurities. GC-MS provides a crucial orthogonal check, targeting volatile impurities and offering structural confirmation. Finally, qNMR offers an invaluable, non-destructive method for determining absolute purity, serving as a primary or reference method. By combining these techniques, as outlined in the proposed workflow, researchers can construct a comprehensive and trustworthy Certificate of Analysis, ensuring the material meets the stringent standards of the pharmaceutical industry.[2][9]

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • 5-Bromo-2-chloropyridine-4-carboxaldehyde 97 1060802-23-4. Sigma-Aldrich.
  • 5-Bromo-2-chloropyridine-4-carbaldehyde. Shandong Kunda Biotechnology Co Ltd.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • A Guide to Quantit
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO.
  • Quantitative NMR (qNMR)
  • Supporting Inform
  • Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. KoreaScience.
  • Quantitative NMR (qNMR)
  • Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity.
  • Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D].
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
  • 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum. ChemicalBook.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4. ChemicalBook.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 5-Bromo-2-chloropyrimidine. Tokyo Chemical Industry Co., Ltd.
  • 5-Bromo-2-chloropyrimidine. SpectraBase.
  • 5-Bromo-2-chloropyrimidine | 32779-36-5. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Chemical and physical properties of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 5-Bromo-2-chloropyrimidine, 98+%, Thermo Scientific Chemicals 5 g. Thermo Fisher Scientific.
  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • Results of the semiquantitative GC–MS analysis for pyrimidines and...
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • 1 H-NMR and 13 C-NMR data of compounds 5e-h (Scheme 1) and 8 (Scheme 2).
  • of the qualitative GC–MS analysis for pyrimidines and triazines
  • Supporting Information for. The Royal Society of Chemistry.
  • Elemental Analysis of CHN. Toray Research Center, Inc.
  • CAS No : 1060802-23-4 | Product Name : 5-Bromo-2-chloropyridine-4-carbaldehyde (BSC).
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv

Sources

Safety Operating Guide

5-Bromo-2-chloropyrimidine-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: 5-Bromo-2-chloropyrimidine-4-carbaldehyde

In pharmaceutical research and drug development, halogenated heterocyclic building blocks like 5-Bromo-2-chloropyrimidine-4-carbaldehyde (CAS: 933683-62-6) are essential for synthesizing complex active pharmaceutical ingredients (APIs). However, the presence of both bromine and chlorine on the pyrimidine ring, combined with a reactive aldehyde group, necessitates strict operational and disposal protocols[1].

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating framework for handling and disposing of this compound, ensuring regulatory compliance, environmental safety, and laboratory integrity.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The dual-halogenation significantly impacts how this material must be treated at the end of its lifecycle.

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 5-Bromo-2-chloropyrimidine-4-carbaldehydeHighly reactive electrophile; incompatible with strong bases and oxidizing agents.
CAS Number 933683-62-6[1]Essential for accurate EHS waste logging.
Molecular Formula C5H2BrClN2O[1]Contains ~42% Bromine and ~19% Chlorine by weight.
Primary Hazard Class Irritant (Skin/Eye/Respiratory)Requires standard laboratory PPE and fume hood operation.
Waste Stream Category Halogenated Organic Waste Critical: Must never be mixed with non-halogenated waste due to incineration requirements.

Operational Safety & Handling Protocol

The following protocols are designed with causality in mind—explaining why specific actions are taken to build a robust safety culture.

Step 1: Engineering Controls & Environment

  • Action: Always handle the neat solid or concentrated solutions within a certified chemical fume hood.

  • Causality: The aldehyde functional group can be volatile, and halogenated pyrimidines are known respiratory irritants. The fume hood provides a physical barrier and directional airflow, mitigating inhalation risks.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don standard nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Causality: Nitrile provides adequate short-term barrier protection against accidental contact with the solid. If handling the compound dissolved in aggressive solvents (e.g., DMF, DMSO, or DCM), consult a glove compatibility chart, as solvents can carry the solute through compromised barriers.

Step 3: In-Process Spill Mitigation

  • Action: For solid spills, do not sweep dry. Lightly moisten with a compatible, non-reactive solvent (like isopropanol) to suppress dust, then wipe up with absorbent pads.

  • Causality: Dry sweeping aerosolizes the halogenated particulate, drastically increasing inhalation exposure and contaminating the wider laboratory environment.

Step-by-Step Disposal Workflow

Improper disposal of polyhalogenated compounds can lead to the formation of highly toxic dioxins and furans if incinerated at incorrect temperatures. Therefore, strict segregation is mandatory.

Phase 1: Waste Segregation (The Most Critical Step)

  • Identify the State: Determine if the waste is a neat solid (e.g., expired reagent, empty vial) or a liquid solution (e.g., reaction mother liquor, chromatography fractions).

  • Route to Halogenated Stream: All liquid waste containing even trace amounts of 5-Bromo-2-chloropyrimidine-4-carbaldehyde must be routed to the Halogenated Organic Waste carboy.

  • Causality: Commercial waste disposal facilities incinerate halogenated waste at much higher temperatures and utilize specialized gas scrubbers to neutralize hydrobromic (HBr) and hydrochloric (HCl) acid gases generated during combustion. Mixing this with non-halogenated waste bypasses these critical environmental controls.

Phase 2: Primary Containment

  • Select the Vessel: Use High-Density Polyethylene (HDPE) containers for liquid waste. For solid waste (contaminated gloves, wipes, empty vials), use heavy-duty, sealable poly-bags or dedicated solid-waste pails.

  • Avoid Metal: Do not use metal cans for this specific waste stream.

  • Causality: Trace moisture can react with the halogenated compound or its degradation products to form localized acidic micro-environments (HBr/HCl), which will rapidly corrode metal containment, leading to secondary spills.

Phase 3: RCRA-Compliant Labeling

  • Document Constituents: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Spell it Out: Write "5-Bromo-2-chloropyrimidine-4-carbaldehyde" completely. Do not use abbreviations, acronyms, or structural formulas.

  • Causality: In the event of an emergency or transit accident, first responders rely entirely on plain-text chemical names to reference safety databases and determine response tactics.

Phase 4: Institutional Handoff

  • Cap and Seal: Ensure the container is tightly capped using a vented cap if gas-generating side reactions are possible, though standard caps are usually sufficient for stable solutions.

  • Transfer: Submit a pickup request to your institutional EHS department. Never transport hazardous waste in personal vehicles or through public, non-laboratory corridors without secondary containment.

Waste Segregation & Disposal Logic

The following diagram illustrates the decision matrix for routing 5-Bromo-2-chloropyrimidine-4-carbaldehyde waste safely through an institutional system.

G Start Waste Generation: 5-Bromo-2-chloropyrimidine- 4-carbaldehyde Decision1 Is the waste Solid or Liquid? Start->Decision1 SolidStream Solid Waste (Vials, Wipes, PPE) Decision1->SolidStream Solid LiquidStream Liquid Waste (Reaction Mixtures) Decision1->LiquidStream Liquid SolidBin Contaminated Solid Waste Bin SolidStream->SolidBin Halogenated Halogenated Organic Waste Carboy LiquidStream->Halogenated Containment HDPE Containment & Plain-Text Labeling Halogenated->Containment SolidBin->Containment EHS EHS Transfer & High-Temp Incineration (Scrubber Equipped) Containment->EHS

Caption: Workflow for the segregation and disposal of halogenated pyrimidine waste.

References

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 5-Bromo-2-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. 5-Bromo-2-chloropyrimidine-4-carbaldehyde stands as a valuable building block, its unique chemical architecture lending itself to the creation of complex and potentially therapeutic compounds. However, with its utility comes a responsibility to handle it with the utmost care and a deep understanding of its potential hazards. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in scientific principles and best laboratory practices.

Deconstructing the Hazard: A Proactive Assessment

While a comprehensive toxicological profile for 5-Bromo-2-chloropyrimidine-4-carbaldehyde may not be readily available, a scientific assessment of its structure allows for a proactive approach to safety. The molecule is a trifecta of reactive functionalities: a halogenated pyrimidine ring, a bromine substituent, and an aldehyde group.

  • Halogenated Pyrimidine Core: Compounds in this class can be irritating to the skin, eyes, and respiratory system.[1][2] Halogenated organic compounds require specific disposal procedures due to their potential toxicity.[3][4][5][6]

  • Aldehyde Group: Aldehydes are known for their potential to cause irritation and sensitization. Butyl rubber is a recommended glove material for handling aldehydes.[7]

  • Bromo and Chloro Substituents: These halogens increase the chemical reactivity and potential toxicity of the molecule.

Given these structural alerts, it is imperative to treat 5-Bromo-2-chloropyrimidine-4-carbaldehyde as a hazardous substance, implementing a multi-layered safety strategy that encompasses engineering controls, administrative protocols, and personal protective equipment.

The Hierarchy of Controls: A Foundation for Safety

The most effective way to mitigate risk is to control the hazard at its source. This is achieved through a hierarchy of controls, with personal protective equipment (PPE) serving as the final line of defense.

Engineering Controls: Isolating the Hazard

Engineering controls are the most effective means of protection as they are designed to remove the hazard from the breathing zone of the researcher.

  • Chemical Fume Hood: All manipulations of 5-Bromo-2-chloropyrimidine-4-carbaldehyde, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[3][4] This is crucial for preventing the inhalation of any dust or vapors.[3][4] The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.

  • Ventilation: The laboratory should be equipped with a general ventilation system to further dilute and remove any fugitive emissions.[8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1][8]

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure.

  • Designated Work Area: A specific area within the laboratory should be designated for working with 5-Bromo-2-chloropyrimidine-4-carbaldehyde. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and all personnel must be trained on it before commencing any work.

  • Hygiene Practices: Never eat, drink, or apply cosmetics in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical component of laboratory safety, but it should be used in conjunction with the engineering and administrative controls outlined above. The following PPE is mandatory when handling 5-Bromo-2-chloropyrimidine-4-carbaldehyde.

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields must be worn at all times in the laboratory.[11]

  • Chemical Splash Goggles: For any procedure involving liquids or the potential for splashing, chemical splash goggles are required.[11][12]

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn over safety goggles for full facial protection.[11][12]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves should be worn and kept fastened.[4]

  • Gloves: The choice of gloves is critical. Given the presence of an aldehyde and halogenated components, butyl rubber or Viton™ gloves are recommended for extended contact.[7][11] For incidental contact, double-gloving with nitrile gloves can provide an adequate barrier.[4] It is essential to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

  • Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection.[12]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4]

Respiratory Protection

Working in a certified chemical fume hood should provide adequate respiratory protection.[4] However, in the event of a spill or other emergency where the concentration of airborne contaminants may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational and Disposal Plans: From Benchtop to Waste Stream

A clear and well-rehearsed plan for both routine work and emergencies is essential for a safe laboratory environment.

Standard Operating Procedure Workflow

Caption: A step-by-step workflow for the safe handling of 5-Bromo-2-chloropyrimidine-4-carbaldehyde.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13][14] Seek immediate medical attention.[1][13][14]

  • Inhalation: Move the individual to fresh air.[1][13][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13][15] Seek immediate medical attention.[13][15]

  • Spill: In the event of a small spill inside a fume hood, use an absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.[5]

Waste Disposal

All waste materials contaminated with 5-Bromo-2-chloropyrimidine-4-carbaldehyde, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[3] Specifically, this compound falls under the category of halogenated organic waste and must be collected in a designated, properly labeled container.[3][4][5][6] Never pour this chemical or its waste down the drain.[3][4]

Summary of Essential Safety Information

Hazard Class Primary Risks Key Protective Measures
Skin Irritant Causes skin irritation.[2][10][14]Wear appropriate gloves (butyl rubber or Viton™ recommended), a lab coat, and an apron if necessary.[7][12]
Eye Irritant Causes serious eye irritation.[1][2][10][14]Wear chemical splash goggles; use a face shield for high-risk procedures.[11][12]
Respiratory Irritant May cause respiratory irritation.[2][14][16]Always handle in a certified chemical fume hood.[3][4]
Halogenated Organic Potential for toxicity and requires specific disposal.Dispose of all waste in a designated "Halogenated Organic Waste" container.[3][4][5][6]

By adhering to these guidelines, researchers can confidently and safely work with 5-Bromo-2-chloropyrimidine-4-carbaldehyde, ensuring both their personal safety and the integrity of their research.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department, Hong Kong. [Link]

  • 5-bromo-4-chloropyridine-2-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment (PPE). University of California, Irvine. [Link]

  • SAFETY DATA SHEET: Cuminic Aldehyde. The Perfumers Apprentice. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • 5-Bromo-2-chloropyrimidine. PubChem. [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.